molecular formula C10H13BBrNO3 B595313 3-Bromo-5-morpholinophenylboronic acid CAS No. 1256355-10-8

3-Bromo-5-morpholinophenylboronic acid

Cat. No.: B595313
CAS No.: 1256355-10-8
M. Wt: 285.932
InChI Key: UWNLKBOIZQUEHF-UHFFFAOYSA-N
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Description

3-Bromo-5-morpholinophenylboronic acid is a sophisticated bifunctional reagent designed for advanced synthetic chemistry, particularly in pharmaceutical and materials science research. This compound integrates two highly valuable functional groups on a single aromatic ring: a boronic acid, which is pivotal for Suzuki-Miyaura cross-coupling reactions, and a bromine atom, which serves as a handle for further functionalization via metal-catalyzed cross-couplings such as Negishi or Kumada reactions. The presence of the morpholino group adds significant value, as this saturated nitrogen-oxygen heterocycle is a common pharmacophore found in active pharmaceutical ingredients, contributing to improved solubility and metabolic stability. The primary research application of this chemical is as a key building block in the synthesis of complex biaryl and heteroaryl structures. Researchers utilize it to construct molecular scaffolds that are prevalent in drug discovery programs for kinase inhibitors, CNS agents, and other therapeutic areas. Its specific value lies in its utility in sequential cross-coupling strategies, allowing for the programmable and convergent synthesis of complex molecules. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(3-bromo-5-morpholin-4-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BBrNO3/c12-9-5-8(11(14)15)6-10(7-9)13-1-3-16-4-2-13/h5-7,14-15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNLKBOIZQUEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BBrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681714
Record name [3-Bromo-5-(morpholin-4-yl)phenyl]boronic acid
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Molecular Weight

285.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-10-8
Record name B-[3-Bromo-5-(4-morpholinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Bromo-5-(morpholin-4-yl)phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-5-morpholinophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Arylboronic Acids in Modern Drug Discovery

Arylboronic acids and their derivatives are indispensable tools in the arsenal of the modern medicinal chemist. Their remarkable versatility, particularly as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction, has revolutionized the construction of complex molecular architectures. This has been pivotal in the development of numerous pharmaceuticals and advanced materials. The strategic incorporation of a boronic acid moiety onto a scaffold like the 3-bromo-5-morpholinophenyl core creates a highly valuable building block. The bromine atom provides a reactive handle for further functionalization, while the morpholine group can enhance solubility and modulate pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis and detailed characterization of 3-Bromo-5-morpholinophenylboronic acid, offering field-proven insights for researchers, scientists, and drug development professionals.

I. Synthetic Strategy: A Regioselective Approach

The synthesis of 3-Bromo-5-morpholinophenylboronic acid is most effectively achieved through a regioselective lithiation-borylation sequence starting from a readily available precursor, 4-(3,5-dibromophenyl)morpholine. This approach offers excellent control over the introduction of the boronic acid group at the desired position.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of the Precursor cluster_1 Step 2: Regioselective Lithiation and Borylation 1,3,5-Tribromobenzene 1,3,5-Tribromobenzene Buchwald-Hartwig Buchwald-Hartwig Amination 1,3,5-Tribromobenzene->Buchwald-Hartwig Morpholine Morpholine Morpholine->Buchwald-Hartwig Pd_Catalyst_Base Pd Catalyst, Base Pd_Catalyst_Base->Buchwald-Hartwig 4-(3,5-dibromophenyl)morpholine 4-(3,5-dibromophenyl)morpholine Lithiation Lithium-Halogen Exchange 4-(3,5-dibromophenyl)morpholine->Lithiation Buchwald-Hartwig->4-(3,5-dibromophenyl)morpholine n-BuLi n-Butyllithium (n-BuLi) n-BuLi->Lithiation Triisopropyl_borate Triisopropyl borate Borylation Borylation Triisopropyl_borate->Borylation Acid_Workup Acidic Work-up Hydrolysis Hydrolysis Acid_Workup->Hydrolysis Target_Molecule 3-Bromo-5-morpholinophenylboronic acid Lithiation->Borylation Borylation->Hydrolysis Hydrolysis->Target_Molecule

Caption: Synthetic pathway to 3-Bromo-5-morpholinophenylboronic acid.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(3,5-dibromophenyl)morpholine (Precursor)

The precursor is synthesized via a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.

  • Rationale: This method is highly efficient for forming carbon-nitrogen bonds and is tolerant of a wide range of functional groups. The choice of a bulky phosphine ligand is crucial to facilitate the reductive elimination step and prevent catalyst deactivation.

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 1,3,5-tribromobenzene (1 equivalent), morpholine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), and a palladium catalyst system such as Pd₂(dba)₃ (2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(3,5-dibromophenyl)morpholine.

Step 2: Synthesis of 3-Bromo-5-morpholinophenylboronic acid

This step involves a regioselective lithium-halogen exchange followed by borylation.

  • Rationale: At low temperatures, n-butyllithium will preferentially undergo lithium-halogen exchange with one of the bromine atoms of the dibrominated precursor. The resulting aryllithium species is a potent nucleophile that readily reacts with an electrophilic boron source like triisopropyl borate. The subsequent acidic work-up hydrolyzes the borate ester to the desired boronic acid. The use of triisopropyl borate over trimethyl borate can sometimes lead to cleaner reactions and easier purification.

Protocol:

  • Dissolve 4-(3,5-dibromophenyl)morpholine (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents, typically a 2.5 M solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the borate ester.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 3-Bromo-5-morpholinophenylboronic acid as a solid.

II. Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 3-Bromo-5-morpholinophenylboronic acid. A combination of spectroscopic and analytical techniques should be employed.

Table of Expected Analytical Data
Technique Expected Observations
Appearance White to off-white solid
Melting Point Expected to be a sharp melting point, characteristic of a pure compound.
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm, morpholine protons around 3.2 and 3.8 ppm, and a broad singlet for the B(OH)₂ protons.
¹³C NMR Aromatic carbons in the range of 110-150 ppm, with the carbon attached to boron being broader, and morpholine carbons around 48 and 66 ppm.
Mass Spec (ESI) A prominent [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight (285.93 g/mol for C₁₀H₁₃BBrNO₃), with a characteristic isotopic pattern for bromine.
FT-IR Characteristic O-H stretching (broad, ~3300 cm⁻¹), B-O stretching (~1350 cm⁻¹), and C-Br stretching (~600-700 cm⁻¹).
Diagram of the Characterization Workflow

Characterization_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_FTIR FT-IR Spectroscopy Synthesized_Product Purified Solid Product 1H_NMR ¹H NMR Synthesized_Product->1H_NMR 13C_NMR ¹³C NMR Synthesized_Product->13C_NMR ESI_MS ESI-MS Synthesized_Product->ESI_MS FTIR FT-IR Synthesized_Product->FTIR Structural_Confirmation Structural Confirmation (Connectivity & Environment) 1H_NMR->Structural_Confirmation 13C_NMR->Structural_Confirmation Molecular_Weight Molecular Weight Confirmation ESI_MS->Molecular_Weight Isotopic_Pattern Isotopic Pattern (Presence of Bromine) ESI_MS->Isotopic_Pattern Functional_Groups Functional Group Identification (O-H, B-O, C-Br) FTIR->Functional_Groups

Caption: A logical workflow for the characterization of the target molecule.

Detailed Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. ¹H NMR will confirm the number and environment of the protons, while ¹³C NMR will provide information about the carbon skeleton.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a carbon spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans will be required (typically 1024 or more). A proton-decoupled pulse sequence is standard.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

  • Rationale: Mass spectrometry provides the molecular weight of the compound, which is a critical piece of data for confirming its identity. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer. Acquire data in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and its characteristic isotopic pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Rationale: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The presence of characteristic absorption bands for the O-H, B-O, and C-Br bonds will provide further evidence for the successful synthesis of the target compound.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or by using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

III. Applications in Suzuki-Miyaura Cross-Coupling Reactions

3-Bromo-5-morpholinophenylboronic acid is an excellent substrate for Suzuki-Miyaura cross-coupling reactions. The boronic acid moiety serves as the nucleophilic partner, while the bromine atom can act as the electrophilic handle in a subsequent coupling reaction, allowing for the synthesis of diverse and complex biaryl structures.

Diagram of a Representative Suzuki-Miyaura Coupling

Suzuki_Coupling Target_Molecule 3-Bromo-5-morpholinophenylboronic acid Coupling_Reaction Suzuki-Miyaura Coupling Target_Molecule->Coupling_Reaction Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Coupling_Reaction Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Coupling_Reaction Base Base Base->Coupling_Reaction Coupled_Product Biaryl Product Coupling_Reaction->Coupled_Product

Caption: Suzuki-Miyaura coupling utilizing the synthesized boronic acid.

IV. Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis and comprehensive characterization of 3-Bromo-5-morpholinophenylboronic acid. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for researchers to successfully prepare and validate this important building block. The strategic combination of a boronic acid, a bromine atom, and a morpholine moiety makes this compound a highly valuable asset in the pursuit of novel therapeutics and functional materials.

V. References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008 , 41 (11), 1534–1544. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Boron-Halogen Exchange Reaction. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons, 2005. [Link]

  • Karabacak, M.; Kurt, M.; Cinar, M.; Sundaraganesan, N. Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid. Journal of Molecular Structure, 2014 , 1076, 358-372. [Link]

An In-Depth Technical Guide to 3-Bromo-5-morpholinophenylboronic Acid: Properties, Applications, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Chemistry

3-Bromo-5-morpholinophenylboronic acid, with CAS Number 1256355-10-8, is a specialized arylboronic acid that has emerged as a significant building block in medicinal chemistry and material science.[1][2] Its trifunctional nature—featuring a reactive boronic acid, a synthetically versatile bromine atom, and a solubility-enhancing morpholine moiety—provides a unique combination of handles for complex molecular construction. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct biaryl and other complex aromatic systems.[2] The bromine atom offers a secondary reaction site for subsequent cross-coupling or other transformations, allowing for sequential and divergent synthetic strategies.

Furthermore, the morpholine group, a saturated heterocycle, imparts several advantageous properties. It often enhances aqueous solubility and metabolic stability, and can act as a hydrogen bond acceptor, influencing the pharmacokinetic profile of derivative molecules.[2] This guide provides a comprehensive overview of the physicochemical properties, reactivity, and key applications of this reagent, alongside detailed protocols for its characterization, aimed at researchers and professionals in drug discovery and organic synthesis.

Core Physicochemical Properties

A thorough understanding of a reagent's physicochemical properties is fundamental to its effective use in synthesis and formulation. While extensive experimental data for this specific molecule is not consolidated in public literature, we can compile known information and provide expert-driven estimations based on its structural motifs and data from analogous compounds.

Table 1: Summary of Physicochemical Data for 3-Bromo-5-morpholinophenylboronic acid

PropertyValue / ObservationSource / Rationale
CAS Number 1256355-10-8[1][2]
Molecular Formula C₁₀H₁₃BBrNO₃[2][3]
Molecular Weight 285.93 g/mol [2][3]
Physical Form Expected to be a solid at room temperature.Based on analogous arylboronic acids.[4]
Melting Point Data not available. Typically >150 °C for substituted arylboronic acids.Estimation based on similar compounds. The presence of the polar morpholine group and potential for intermolecular hydrogen bonding suggests a relatively high melting point.
Solubility The morpholino group is known to enhance solubility.[2] However, phenylboronic acids generally have low water solubility.[5]Qualitative data. Quantitative determination is recommended (see Protocol 1). Expected to be soluble in polar organic solvents like DMF, DMSO, and methanol.
pKa Data not available. Estimated to be in the range of 8.5 - 9.5.Boronic acids are Lewis acids, not Brønsted acids. The pKa refers to the equilibrium with the tetrahedral boronate anion B(OH)₃⁻. Phenylboronic acid has a pKa of ~8.8. Substituents can alter this value.
Storage Store at room temperature, under an inert atmosphere.[2][4]Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, especially upon heating or in non-polar solvents.[6] Storage under inert gas (N₂ or Ar) is best practice.

Reactivity and Synthetic Utility

The primary utility of 3-Bromo-5-morpholinophenylboronic acid lies in its capacity for sequential, site-selective cross-coupling reactions. The differential reactivity of the boronic acid and the aryl bromide is the cornerstone of its application.

Suzuki-Miyaura Cross-Coupling

The boronic acid moiety is the more reactive site under standard Suzuki-Miyaura conditions (Pd catalyst, base, solvent). This allows for the initial coupling with an aryl or vinyl halide/triflate to form a biaryl system, while leaving the bromine atom intact for subsequent functionalization.

The choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions, such as protodeboronation (the cleavage of the C-B bond).[7][8] Aqueous bases like K₂CO₃ or K₃PO₄ are commonly used, and solvents such as DMF, 1,4-dioxane, or toluene with water are typical.

Below is a generalized workflow for a Suzuki-Miyaura reaction utilizing this reagent.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagent 3-Bromo-5-morpholino- phenylboronic acid vessel Reaction Vessel (Inert Atmosphere) reagent->vessel partner Ar'-X (Halide/Triflate) partner->vessel catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->vessel base Aqueous Base (e.g., K₂CO₃) base->vessel solvent Solvent (e.g., Dioxane/H₂O) solvent->vessel heating Heat (e.g., 80-100 °C) vessel->heating Stir & Heat extraction Aqueous Workup & Extraction heating->extraction Cool & Quench purification Column Chromatography extraction->purification product Isolated Product: 3-Bromo-5-morpholino-biaryl purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

pH-Dependent Equilibrium

Like all boronic acids, 3-Bromo-5-morpholinophenylboronic acid exists in equilibrium between the neutral, trigonal planar acid and a hydroxylated, tetrahedral boronate species. The position of this equilibrium is pH-dependent. This behavior is crucial in biological contexts, as the tetrahedral boronate is often the species that binds to protein targets.[9] Understanding the pKa is therefore vital for designing inhibitors or probes that operate at physiological pH (~7.4).

Caption: Equilibrium between the boronic acid and its conjugate boronate base.

Applications in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs, such as Bortezomib (Velcade®), containing this moiety.[9][10] They are known to form reversible covalent bonds with serine, threonine, or catalytic water molecules in enzyme active sites, making them potent inhibitors.

3-Bromo-5-morpholinophenylboronic acid serves as a key starting material for synthesizing compounds targeting a range of diseases.[11] The general strategy involves:

  • Scaffold Elaboration: Using the boronic acid for a Suzuki coupling to build the core molecular scaffold.

  • Vector Elaboration: Using the bromo-substituent for a second coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a second diversity element or a vector to target a specific sub-pocket of a protein.

  • Property Modulation: The morpholine group provides a handle for improving physicochemical properties, which can be crucial for oral bioavailability and overall drug-likeness.

Experimental Protocols for Characterization

The following protocols describe standard, robust methods for determining the key physicochemical properties of 3-Bromo-5-morpholinophenylboronic acid.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol follows the OECD Guideline 105 for determining water solubility and is a gold-standard method.

Rationale: The shake-flask method is a reliable way to determine the saturation concentration of a compound in a given solvent by allowing it to reach thermodynamic equilibrium.

Methodology:

  • Preparation: Add an excess amount of 3-Bromo-5-morpholinophenylboronic acid (e.g., 10 mg) to a known volume of purified water (e.g., 1 mL) in a sealed, clean glass vial. Prepare at least three replicates.

  • Equilibration: Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for 24-48 hours to ensure equilibrium is reached. A preliminary kinetics study can confirm the time to equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Quantification:

    • Dilute the supernatant with a suitable mobile phase (e.g., acetonitrile/water).

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standards of known concentrations to accurately quantify the compound in the supernatant.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or µg/mL.

Protocol 2: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the necessary steps for unambiguous structural confirmation.

Rationale: A full suite of NMR experiments provides definitive evidence of chemical structure by mapping out the proton and carbon framework and their connectivity.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as the acidic -B(OH)₂ protons are more likely to be observed.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Expected Signals: Look for distinct aromatic protons in the 7-8 ppm region. The morpholine protons will appear as two multiplets (or broad singlets depending on the rate of ring inversion) between approximately 3.0 and 4.0 ppm. The boronic acid protons (-OH) will appear as a broad singlet, which can be exchangeable with D₂O; its chemical shift is highly variable depending on concentration and solvent.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals: Expect six aromatic carbon signals. The carbon attached to the boron (C-B) will typically appear around 130-140 ppm and may be broader than other signals. The carbon attached to the bromine (C-Br) will be shifted upfield. The morpholine carbons will appear in the aliphatic region (~45-70 ppm).

  • 2D NMR for Unambiguous Assignment (if required):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon, confirming C-H assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the full molecular structure and confirming the substitution pattern.

Conclusion

3-Bromo-5-morpholinophenylboronic acid is a high-value, versatile reagent with significant potential in the development of novel therapeutics and materials. Its well-defined reactivity allows for predictable and strategic synthetic planning. While some specific physical data points require experimental determination, its properties can be reliably estimated based on established chemical principles. The protocols outlined in this guide provide a robust framework for researchers to fully characterize this compound and confidently employ it in their synthetic endeavors.

References

  • BLD Pharm. (n.d.). 1256355-10-8|(3-Bromo-5-morpholinophenyl)boronic acid. Retrieved from BLDpharm.com[1]

  • MySkinRecipes. (n.d.). 3-Bromo-5-(morpholino)phenylboronic acid. Retrieved from myskinrecipes.com[2]

  • ResearchGate. (n.d.). Examination of arylboronic acids. [Image]. Retrieved from researchgate.net[12]

  • Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198. [Link][6]

  • BenchChem. (n.d.). Application Notes and Protocols: Methylboronic Acid for Protein Bioconjugation. Retrieved from benchchem.com[13]

  • Sigma-Aldrich. (n.d.). (3-Bromo-5-chlorophenyl)boronic acid. Retrieved from sigmaaldrich.com[4]

  • Cox, P. A., Reid, M., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1255-1268. [Link][7]

  • Arctom Scientific. (n.d.). CAS NO. 2096335-93-0 | (3-Bromo-5-(hydrazinecarbonyl)phenyl)boronic acid. Retrieved from arctomsci.com[14]

  • Cox, P. A., Reid, M., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1255-1268. [Link][8]

  • CymitQuimica. (n.d.). 3-Bromo-5-morpholinophenylboronic acid. Retrieved from cymitquimica.com[3]

  • ResearchGate. (n.d.). Solubility of investigated compounds in water. [Image]. Retrieved from researchgate.net[5]

  • PubChem. (n.d.). 3-(Morpholino)phenylboronic acid. Retrieved from [Link][15]

  • Al-Zoubi, R. M., & Marion, O. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 25(18), 4323. [Link][9]

  • The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. (n.d.). Retrieved from [Link][11]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112427. [Link][10]

Sources

1H NMR and 13C NMR data for 3-Bromo-5-morpholinophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-5-morpholinophenylboronic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide offers a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromo-5-morpholinophenylboronic acid (CAS 1256345-54-6). As a valuable building block in medicinal chemistry and materials science, unambiguous structural characterization of this compound is paramount.[1] Due to the current absence of publicly available experimental spectra, this document synthesizes data from structurally analogous compounds and foundational NMR principles to provide a robust predictive framework. We present detailed interpretations of the anticipated chemical shifts and coupling constants. Furthermore, this guide provides a field-proven, step-by-step experimental protocol for acquiring high-quality 1D and 2D NMR data, ensuring researchers can confidently validate the structure of this and similar molecules.

Molecular Structure and NMR Assignment Framework

The structure of 3-Bromo-5-morpholinophenylboronic acid incorporates three key functional groups influencing its electronic environment and, consequently, its NMR spectrum: an electron-withdrawing bromine atom, an electron-donating morpholine group, and a boronic acid moiety. The interplay of these substituents creates a distinct pattern of chemical shifts in both the aromatic and aliphatic regions. The numbering scheme used for the assignment of NMR signals is presented below.

Caption: Molecular structure of 3-Bromo-5-morpholinophenylboronic acid.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted based on established substituent effects on the benzene ring.[2] The morpholino group is a moderate electron-donating group, causing an upfield shift (to lower ppm) for ortho and para protons. Conversely, the bromine and boronic acid groups are electron-withdrawing, causing a downfield shift.

Table 1: Predicted ¹H NMR Data for 3-Bromo-5-morpholinophenylboronic acid (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ) [ppm] Multiplicity Predicted Coupling Constant (J) [Hz] Integration
B(OH)₂ ~8.1 broad singlet - 2H
H-2 ~7.6 t ~1.5 1H
H-6 ~7.3 t ~2.0 1H
H-4 ~7.1 t ~1.8 1H
H-8, H-9 (-O-CH₂-) ~3.7 t ~4.8 4H

| H-7, H-10 (-N-CH₂-) | ~3.2 | t | ~4.8 | 4H |

Interpretation of ¹H NMR Signals:
  • B(OH)₂ (~8.1 ppm): The protons of the boronic acid hydroxyl groups are acidic and their chemical shift is highly dependent on concentration, temperature, and solvent. They typically appear as a broad singlet due to rapid chemical exchange and quadrupolar relaxation from the boron nucleus.

  • Aromatic Protons (H-2, H-4, H-6):

    • H-2: This proton is ortho to the boronic acid group and meta to both the bromine and morpholino groups. It is expected to be the most downfield of the aromatic signals due to the deshielding effect of the adjacent boronic acid.

    • H-6: This proton is ortho to both the boronic acid and morpholino groups. The electron-donating effect of the morpholine will shield this proton relative to H-2.

    • H-4: Positioned between the two electron-donating/withdrawing meta groups (Bromo and Morpholino), this proton is expected to be the most upfield.

    • Multiplicity: All three aromatic protons are meta to each other, which will result in small meta-couplings (⁴J), likely causing them to appear as narrow triplets or broad singlets.

  • Morpholine Protons (H-7/10, H-8/9):

    • H-8, H-9 (~3.7 ppm): The four protons on the carbons adjacent to the oxygen atom are in a more deshielded environment compared to those next to the nitrogen. They are expected to appear as a triplet.

    • H-7, H-10 (~3.2 ppm): The four protons on the carbons adjacent to the nitrogen atom are more shielded and will appear upfield as a triplet, coupling with the adjacent H-8/9 protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are predicted based on the electronegativity and resonance effects of the substituents.[3]

Table 2: Predicted ¹³C NMR Data for 3-Bromo-5-morpholinophenylboronic acid (in DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ) [ppm]
C-5 (C-N) ~150
C-1 (C-B) ~135 (broad)
C-2 ~130
C-6 ~125
C-3 (C-Br) ~122
C-4 ~120
C-8, C-9 (-O-CH₂) ~66

| C-7, C-10 (-N-CH₂) | ~48 |

Interpretation of ¹³C NMR Signals:
  • Aromatic Carbons (C-1 to C-6):

    • C-5 (~150 ppm): The carbon atom directly attached to the electronegative nitrogen of the morpholine group is expected to be the most downfield aromatic carbon due to strong deshielding.

    • C-1 (~135 ppm): The carbon bearing the boronic acid group (ipso-carbon) often appears as a weak and broad signal due to quadrupolar relaxation from the adjacent ¹¹B nucleus. Its chemical shift is significantly downfield.

    • C-3 (~122 ppm): The ipso-carbon attached to the bromine atom is shifted downfield by the "heavy atom effect".

    • C-2, C-4, C-6: These protonated carbons will appear in the range of 120-130 ppm. Their precise shifts are determined by the combined electronic effects of the three substituents. An Attached Proton Test (APT) or DEPT experiment would be essential for definitive assignment.[4]

  • Morpholine Carbons (C-7/10, C-8/9):

    • C-8, C-9 (~66 ppm): The carbons adjacent to the highly electronegative oxygen atom are significantly deshielded and appear further downfield.

    • C-7, C-10 (~48 ppm): The carbons adjacent to the nitrogen atom are less deshielded and appear more upfield.

Experimental Protocol for NMR Data Acquisition

To validate the predicted data, a rigorous and systematic experimental approach is required. This protocol is designed to yield high-resolution data suitable for unambiguous structure elucidation.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of 3-Bromo-5-morpholinophenylboronic acid.

  • Solubilization: Dissolve the sample in approximately 0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for boronic acids to ensure solubility and slow the exchange of the B(OH)₂ protons.[5]

  • Internal Standard: The solvent should contain a known amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in the pipette.

cluster_prep Sample Preparation weigh Weigh Sample (10-15 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer

Caption: Workflow for NMR sample preparation.

Step 2: Instrument Setup and Data Acquisition

This protocol assumes a modern FT-NMR spectrometer operating at a field strength of 400 MHz or higher.

  • Instrument Insertion: Insert the NMR tube into the spectrometer's magnet.

  • Locking & Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 5 seconds to ensure full relaxation for quantitative analysis.

    • Number of Scans (NS): 16-64 scans, depending on sample concentration.

    • Spectral Width (SW): 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Decoupling: Broadband proton decoupling (e.g., 'garp').

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024-4096 scans, as ¹³C has low natural abundance.

    • Spectral Width (SW): 0-200 ppm.

  • 2D NMR (Recommended for Confirmation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly among the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, confirming assignments of C-2/H-2, C-4/H-4, etc.

Logical Workflow for Complete Structural Elucidation

The definitive characterization of 3-Bromo-5-morpholinophenylboronic acid relies on a synergistic workflow integrating multiple NMR experiments.

cluster_workflow Structural Elucidation Workflow start Prepared NMR Sample h1 Acquire 1D ¹H Spectrum start->h1 c13 Acquire 1D ¹³C Spectrum h1->c13 Identify proton types and count cosy Acquire 2D COSY c13->cosy Identify carbon types and count hsqc Acquire 2D HSQC cosy->hsqc Correlate coupled protons (H-H) analysis Integrate & Correlate Data hsqc->analysis Correlate attached protons-carbons (C-H) structure Confirm Structure analysis->structure

Caption: Logical workflow for NMR-based structural confirmation.

Conclusion

This technical guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectra of 3-Bromo-5-morpholinophenylboronic acid. The predicted chemical shifts and coupling patterns are derived from established principles of NMR spectroscopy and analysis of structurally related molecules. The provided experimental protocol offers a robust methodology for acquiring high-quality spectral data, which, when combined with 2D correlation experiments like COSY and HSQC, will enable unambiguous confirmation of the compound's structure. This comprehensive approach ensures the scientific integrity required by researchers in drug development and materials science.

References

  • Wiley-VCH. (2007). Supporting Information.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • BenchChem.Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.
  • MySkinRecipes.3-Bromo-5-(morpholino)phenylboronic acid.
  • Reich, H. J.Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin.
  • Reich, H. J.Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin.
  • Reich, H. J.NMR Spectroscopy Collection. University of Wisconsin.
  • ResearchGate.Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid.

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Bromo-5-morpholinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative for Substituted Phenylboronic Acids

In the landscape of modern drug discovery and development, phenylboronic acids and their derivatives stand as indispensable building blocks, most notably for their role in Suzuki-Miyaura cross-coupling reactions. The compound of interest, 3-Bromo-5-morpholinophenylboronic acid, with its unique substitution pattern, presents both opportunities and analytical challenges. Its morpholino group can enhance solubility and stability, while the bromo substituent offers a versatile handle for further chemical modification[1]. Accurate and robust analytical methodologies are therefore paramount to ensure the quality, stability, and reactivity of such critical reagents. This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-Bromo-5-morpholinophenylboronic acid, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Foundational Chemical Properties

A thorough understanding of the analyte's properties is the bedrock of any successful analytical method development.

PropertyValueSource
Molecular Formula C₁₀H₁₃BBrNO₃[1]
Molecular Weight 285.93 g/mol [1]
Monoisotopic Mass 285.0168 g/mol Calculated
CAS Number 1256355-10-8[1]

The presence of bromine is a key feature, as its distinct isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a crucial diagnostic tool in the mass spectrum.

The Challenge of Boronic Acid Analysis: Dehydration and Complex Formation

A primary hurdle in the mass spectrometric analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines. This process can deplete the signal of the monomeric species and complicate spectral interpretation. Furthermore, boronic acids can form adducts with solvents or dimerize, adding another layer of complexity. While derivatization with diols to form more stable boronate esters is a viable strategy, modern high-throughput workflows often favor direct analysis, which necessitates carefully optimized analytical conditions to minimize these unwanted side reactions.

Recommended Analytical Workflow: LC-ESI-MS/MS

For a molecule with the polarity and thermal lability of 3-Bromo-5-morpholinophenylboronic acid, Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the method of choice. This approach offers the separation power of LC and the sensitivity and specificity of tandem MS.

LC-MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep Dissolution in Methanol/Water filt Syringe Filtration (0.22 µm PTFE) prep->filt dil Dilution to Working Concentration filt->dil inj Autosampler Injection dil->inj col C18 Reverse-Phase Column inj->col grad Gradient Elution (Water/Acetonitrile) col->grad esi ESI Source (Negative Mode) grad->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid Collision Cell (CID) (Fragmentation) ms1->cid ms2 MS2 Scan (Product Ion Detection) cid->ms2

Caption: High-level workflow for the LC-MS/MS analysis of 3-Bromo-5-morpholinophenylboronic acid.

Detailed Experimental Protocol: Sample Preparation

Clean sample preparation is critical for reproducible and sensitive analysis.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 3-Bromo-5-morpholinophenylboronic acid and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Working Standard Preparation: Dilute the stock solution with a 50:50 (v/v) mixture of methanol and water to the desired working concentration (e.g., for a calibration curve)[2].

  • Filtration: Prior to injection, filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.

Detailed Experimental Protocol: LC-MS/MS Parameters

The following parameters are a robust starting point for method development. Optimization may be required based on the specific instrumentation used.

ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 2.7 µm)Provides good retention and separation for phenylboronic acids[3][4].
Mobile Phase A 0.1% Ammonia in WaterThe use of a basic modifier like ammonia promotes the formation of the [M-H]⁻ ion in negative mode ESI[3][4].
Mobile Phase B AcetonitrileA common and effective organic solvent for reverse-phase chromatography.
Flow Rate 0.25 - 0.5 mL/minA balance between analytical speed and chromatographic efficiency.
Gradient Start at 5-10% B, ramp to 95% B over 5-7 minutesA typical gradient for eluting small molecules from a C18 column.
Ionization Mode Electrospray Ionization (ESI), NegativeBoronic acids readily deprotonate to form [M-H]⁻ ions, making negative mode highly sensitive[3][4].
MS1 Scan Monitor for m/z 284.0 and 286.0Targeting the deprotonated molecule, accounting for the bromine isotopes.
Collision Gas Argon or NitrogenStandard collision gases for CID.
Collision Energy 10-30 eV (Requires Optimization)The energy required to induce fragmentation; must be optimized for the specific instrument and analyte.

Interpretation of Mass Spectra: Expected Ions and Fragmentation Patterns

Full Scan (MS1) Spectrum: The Bromine Isotope Signature

In a full scan mass spectrum, the most prominent feature for 3-Bromo-5-morpholinophenylboronic acid in negative ESI mode will be the deprotonated molecular ion, [M-H]⁻. Due to the natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), this will appear as a pair of peaks of nearly equal intensity at m/z 284.0 and m/z 286.0 . This isotopic signature is a definitive indicator of the presence of a single bromine atom in the ion.

Tandem (MS/MS) Spectrum: Predicting the Fragmentation

By selecting the [M-H]⁻ ions (both isotopes) as precursors and subjecting them to collision-induced dissociation (CID), we can generate a product ion spectrum that provides structural information. The fragmentation is likely to occur at the weakest bonds and result in the formation of stable neutral molecules or radical species.

Caption: Predicted major fragmentation pathways for the [M-H]⁻ ion of 3-Bromo-5-morpholinophenylboronic acid.

Pillar 1: Cleavage of the Morpholine Ring The morpholine ring can undergo fragmentation, often through a ring-opening mechanism followed by the loss of a stable neutral molecule. The loss of C₄H₈O (morpholine minus a hydrogen) as a neutral species is a plausible pathway, which would result in a fragment ion at m/z 198.0 / 200.0 .

Pillar 2: Cleavage at the Carbon-Boron Bond The C-B bond is susceptible to cleavage. This could result in the loss of boric acid (B(OH)₃) as a neutral species, leading to a fragment at m/z 222.0 / 224.0 .

Pillar 3: Loss of the Bromo Substituent The loss of the bromine radical is a common fragmentation pathway for halogenated aromatic compounds[5]. This would result in a fragment ion at m/z 205.1 .

Trustworthiness and Self-Validation

The proposed methodology incorporates several self-validating systems:

  • Isotopic Confirmation: The 1:1 isotopic signature of bromine in both the precursor and any bromine-containing fragment ions provides a high degree of confidence in peak identification.

  • Chromatographic Retention: The retention time of the analyte should be consistent across multiple injections, providing an orthogonal confirmation of identity.

  • MRM Transitions: For quantitative analysis, the use of Multiple Reaction Monitoring (MRM) provides exceptional specificity. By monitoring a specific precursor ion to product ion transition (e.g., m/z 284.0 → 198.0), interferences from co-eluting compounds are minimized.

Conclusion

The mass spectrometric analysis of 3-Bromo-5-morpholinophenylboronic acid is readily achievable with a well-optimized LC-ESI-MS/MS method. By employing negative ionization mode, the characteristic bromine isotopic pattern can be leveraged for confident identification. Tandem mass spectrometry provides further structural confirmation through predictable fragmentation pathways, primarily involving the morpholine ring, the carbon-boron bond, and the bromo substituent. The protocols and insights provided in this guide offer a robust framework for the accurate and reliable analysis of this important chemical building block, ensuring its quality and suitability for applications in drug discovery and development.

References

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-5-(morpholino)phenylboronic acid. Retrieved from [Link]

  • Chidella, K.S., Dasari, V.B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. Retrieved from [Link]

  • Semantic Scholar. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability Studies of 3-Bromo-5-morpholinophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 3-Bromo-5-morpholinophenylboronic acid, a key building block in contemporary drug discovery. Boronic acids are recognized for their versatile reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, but their unique chemical nature presents distinct challenges in pre-formulation and development.[1][2] This document moves beyond standard protocols to offer a scientifically grounded approach, explaining the rationale behind experimental designs and methodologies. We will delve into the inherent characteristics of boronic acids, such as the propensity for dehydration to form boroxine anhydrides, and how these properties influence analytical method development and stability assessments.[3] The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, providing researchers with the tools to generate a robust physicochemical profile of this important molecule.

Introduction: The Physicochemical Challenge of Arylboronic Acids

3-Bromo-5-morpholinophenylboronic acid (MW: 285.93 g/mol , CAS: 1256355-10-8) belongs to the arylboronic acid class, compounds of immense value in medicinal chemistry.[4] Their utility, however, is coupled with specific physicochemical liabilities that must be thoroughly characterized. The boronic acid moiety, -B(OH)₂, is Lewis acidic and can engage in complex equilibria, most notably a reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[2][3] This equilibrium is influenced by factors such as concentration, temperature, and the presence of water.

Understanding the solubility and stability of 3-Bromo-5-morpholinophenylboronic acid is not merely a data collection exercise; it is fundamental to its successful application. Poor solubility can hinder reaction kinetics and bioavailability, while instability can lead to the formation of impurities that compromise the safety and efficacy of a final active pharmaceutical ingredient (API). This guide provides the strategic and tactical framework for a comprehensive evaluation.

Foundational Analysis: Developing a Stability-Indicating Analytical Method

A robust analytical method is the cornerstone of any solubility or stability study. For boronic acids, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a workhorse technique, while Liquid Chromatography-Mass Spectrometry (LC-MS) offers enhanced specificity for impurity identification.[1][2][5] The primary challenge is to develop a method that can separate the parent compound from its potential degradants and the boroxine trimer, making it "stability-indicating."

Causality in Method Development

The goal is to mitigate on-column degradation and achieve baseline resolution. Boronic acids can interact with the metal surfaces of standard HPLC columns, leading to poor peak shape and recovery.[1] Furthermore, the mobile phase composition can influence the boroxine equilibrium.

Experimental Protocol: HPLC Method Development

  • Column Selection: Begin with a column designed to minimize metal interactions, such as a Waters XSelect Premier HSS T3 or equivalent.[1] These columns prevent the Lewis acidic boron from adsorbing to the column's metal hardware. A C18 stationary phase provides a good starting point for retaining the moderately nonpolar aryl structure.

  • Mobile Phase Screening:

    • Aqueous (A): 0.1% Formic Acid in Water. The acidic modifier helps to suppress the ionization of the boronic acid, promoting retention and improving peak shape.

    • Organic (B): Acetonitrile. It is often preferred over methanol for its lower reactivity and viscosity.

  • Gradient Elution: Start with a broad gradient (e.g., 5-95% B over 15 minutes) to elute all potential components.

  • Detection: Use a Photodiode Array (PDA) detector to identify the UV absorbance maximum of 3-Bromo-5-morpholinophenylboronic acid and monitor for impurities at multiple wavelengths.

  • Optimization: Adjust the gradient slope and initial/final organic phase percentages to achieve optimal resolution between the main peak and any observed impurities. An isocratic method may be developed if the separation allows for faster run times.[1]

  • Mass Spectrometry Integration (LC-MS): Couple the optimized LC method to an electrospray ionization mass spectrometer (ESI-MS) to confirm the mass of the parent peak ([M+H]⁺) and tentatively identify degradants.[5][6] This is crucial for distinguishing between isomers and other transformation products.

Aqueous Solubility Assessment

The aqueous solubility of a compound is a critical determinant of its behavior in both synthetic and biological systems. For ionizable molecules like 3-Bromo-5-morpholinophenylboronic acid (due to the morpholine nitrogen and the acidic boronic acid group), solubility is highly dependent on pH.

Experimental Design: pH-Solubility Profile

A shake-flask method at controlled temperature (e.g., 25°C) is the gold standard. The experiment must be designed to ensure that equilibrium is truly reached and that the solid-state form is consistent.

Experimental Protocol: Equilibrium Solubility Determination

  • Buffer Preparation: Prepare a series of buffers covering a physiologically and synthetically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Preparation: Add an excess of 3-Bromo-5-morpholinophenylboronic acid to vials containing each buffer. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the vials in a temperature-controlled shaker (25°C) for a sufficient duration (e.g., 24-48 hours) to reach equilibrium. A preliminary kinetic study can determine the optimal time.

  • Sample Processing: After equilibration, allow the vials to stand for a short period. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

  • Quantification: Dilute the filtered supernatant with the mobile phase and analyze using the validated stability-indicating HPLC method developed in Section 2.

  • Data Analysis: Construct a calibration curve using standards of known concentration. Use this curve to determine the concentration of the saturated solutions at each pH.

Data Presentation: pH-Solubility Profile

The results should be summarized in a clear, tabular format.

pH of BufferTemperature (°C)Solubility (mg/mL)Standard Deviation
2.025[Experimental Data][Experimental Data]
4.025[Experimental Data][Experimental Data]
6.025[Experimental Data][Experimental Data]
7.425[Experimental Data][Experimental Data]
9.025[Experimental Data][Experimental Data]

Chemical Stability & Forced Degradation Studies

Forced degradation studies are essential to identify likely degradation pathways, understand the molecule's intrinsic stability, and confirm the peak purity capabilities of the analytical method. The compound is subjected to stress conditions harsher than those it would typically encounter during storage or use.

Logical Framework for Stress Testing

The choice of stressors is based on ICH (International Council for Harmonisation) guidelines. The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed without being subsequently degraded themselves.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_output Data Interpretation Stock Stock Solution of Compound in Acetonitrile/Water Acid Acidic (e.g., 0.1 M HCl, 60°C) Stock->Acid Expose to stress Base Basic (e.g., 0.1 M NaOH, 60°C) Stock->Base Expose to stress Oxidative Oxidative (e.g., 3% H₂O₂, RT) Stock->Oxidative Expose to stress Thermal Thermal (e.g., 80°C Solution & Solid) Stock->Thermal Expose to stress Photo Photolytic (ICH Q1B Light Exposure) Stock->Photo Expose to stress Analysis Analyze at T₀, T₁, T₂, etc. using Stability-Indicating HPLC-UV/MS Method Acid->Analysis Neutralize/Quench & Sample Base->Analysis Neutralize/Quench & Sample Oxidative->Analysis Neutralize/Quench & Sample Thermal->Analysis Neutralize/Quench & Sample Photo->Analysis Neutralize/Quench & Sample Output Identify Degradation Pathways Assess Peak Purity Determine Intrinsic Stability Analysis->Output

Experimental Protocols for Stress Conditions

General Procedure: Prepare solutions of 3-Bromo-5-morpholinophenylboronic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water). A parallel control sample (protected from stress) should be analyzed at each time point.

  • Acidic Hydrolysis:

    • Add an equal volume of 1.0 M HCl to the sample solution to achieve a final concentration of 0.5 M HCl.

    • Incubate at an elevated temperature (e.g., 60°C).

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, dilute, and analyze.

  • Basic Hydrolysis:

    • Add an equal volume of 1.0 M NaOH to achieve a final concentration of 0.5 M NaOH.

    • Incubate at room temperature or slightly elevated temperature (e.g., 40°C), as base-catalyzed degradation can be rapid.

    • At specified time points, withdraw an aliquot, neutralize with HCl, dilute, and analyze.

  • Oxidative Degradation:

    • Add a volume of 30% hydrogen peroxide (H₂O₂) to the sample solution to achieve a final concentration of ~3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Analyze at appropriate time points.

  • Thermal Degradation:

    • Solution: Incubate the sample solution in a sealed vial at a high temperature (e.g., 80°C).

    • Solid State: Place the solid compound in a vial in a calibrated oven at a high temperature (e.g., 80°C). At time points, dissolve a known weight of the solid for analysis.

  • Photostability:

    • Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

Data Presentation: Forced Degradation Summary

Tabulate the results to provide a clear overview of the compound's liabilities.

Stress ConditionDuration/Temp% Assay of Parent% Total ImpuritiesMajor Degradant RRT
Control (T₀)N/A100.00.0N/A
0.5 M HCl24h / 60°C[Data][Data][Data]
0.5 M NaOH8h / 40°C[Data][Data][Data]
3% H₂O₂24h / RT[Data][Data][Data]
Thermal (Solid)72h / 80°C[Data][Data][Data]
PhotolyticICH Q1B[Data][Data][Data]

(RRT = Relative Retention Time)

Conclusion and Strategic Implications

The solubility and stability studies outlined in this guide provide the foundational data package for 3-Bromo-5-morpholinophenylboronic acid. The results directly inform critical decisions in the drug development pipeline. For instance, significant degradation under acidic conditions may preclude certain synthetic routes or oral formulation strategies. Poor aqueous solubility might necessitate the investigation of salt forms or enabling formulation technologies. By understanding the causality behind the experimental design and adhering to a rigorous, self-validating analytical framework, researchers can confidently characterize this valuable building block and mitigate risks in the development of novel therapeutics. The recommended storage condition of "Sealed in dry, 2-8°C" is strongly supported by the inherent tendency of boronic acids to undergo dehydration.[4]

References

  • Title: Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Source: Wiley-VCH.

  • Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Source: Waters.

  • Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Source: Analytical Methods (RSC Publishing).

  • Title: A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives. Source: BenchChem.

  • Title: Analytical Methods - The Royal Society of Chemistry. Source: The Royal Society of Chemistry.

  • Title: (3-Bromo-5-morpholinophenyl)boronic acid. Source: BLD Pharm.

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An In-Depth Technical Guide to the Prospective Crystal Structure of 3-Bromo-5-morpholinophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical and Predictive Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-morpholinophenylboronic acid is a compound of significant interest in organic synthesis, particularly for its role in Suzuki-Miyaura cross-coupling reactions to create complex organic molecules.[1] Its molecular structure, featuring a bromine atom, a morpholine group, and a boronic acid moiety on a phenyl ring, suggests its potential as a versatile building block in medicinal chemistry and materials science. While the crystal structure of this specific compound has not been publicly reported, this guide presents a comprehensive, hypothetical pathway to its determination and a predictive analysis of its potential solid-state architecture. By leveraging established methodologies and drawing parallels with structurally related compounds, we provide a robust framework for researchers seeking to elucidate its crystal structure and unlock its full potential.

Introduction: The Significance of Phenylboronic Acids

Phenylboronic acids and their derivatives are cornerstones of modern organic chemistry. Their utility in carbon-carbon bond formation is invaluable for the synthesis of biologically active molecules and advanced polymers.[1] The specific substitution pattern of 3-Bromo-5-morpholinophenylboronic acid imparts a unique combination of steric and electronic properties, making its three-dimensional structure a subject of considerable academic and industrial interest. An understanding of its crystal packing, intermolecular interactions, and conformational preferences is crucial for predicting its behavior in various applications, from drug-receptor binding to the self-assembly of organic electronic materials.

Molecular Structure and Predicted Properties

The foundational step in any crystallographic study is a thorough understanding of the molecule itself. The key structural features and predicted properties of 3-Bromo-5-morpholinophenylboronic acid are summarized below.

PropertyValueSource
Molecular FormulaC₁₀H₁₃BBrNO₃[1][2]
Molecular Weight285.93 g/mol [1][2]
CAS Number1256355-10-8[1]
InChI KeyUWNLKBOIZQUEHF-UHFFFAOYSA-N[2]
SMILESOB(O)C1=CC(Br)=CC(=C1)N1CCOCC1[3]

The presence of the boronic acid group, a hydrogen bond donor and acceptor, alongside the morpholine ring, which can also participate in hydrogen bonding, and the bromine atom, capable of halogen bonding, suggests a rich variety of potential intermolecular interactions that could govern the crystal packing.

cluster_molecule 3-Bromo-5-morpholinophenylboronic acid C1 C C2 C C1->C2 B B(OH)₂ C1->B C3 C C2->C3 C4 C C3->C4 Br Br C3->Br C5 C C4->C5 C6 C C5->C6 N N C5->N C6->C1 C7 C N->C7 C8 C C7->C8 O_morph O C8->O_morph C9 C O_morph->C9 C10 C C9->C10 C10->N

Caption: Molecular graph of 3-Bromo-5-morpholinophenylboronic acid.

Proposed Synthesis and Crystallization Protocol

The synthesis of phenylboronic acids is a well-established field. A common route involves the reaction of an aryl halide with an organolithium reagent followed by quenching with a trialkyl borate. The following is a detailed, hypothetical protocol for the synthesis and subsequent crystallization of 3-Bromo-5-morpholinophenylboronic acid, designed to yield high-quality single crystals suitable for X-ray diffraction.

Synthesis of 3-Bromo-5-morpholinophenylboronic acid

This proposed synthesis is adapted from established procedures for analogous compounds.[4]

Materials:

  • 1-Bromo-3-iodo-5-morpholinobenzene (starting material, requires separate synthesis)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, dissolve 1-bromo-3-iodo-5-morpholinobenzene in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add one equivalent of n-BuLi dropwise via syringe, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Add 1.2 equivalents of trimethyl borate dropwise, ensuring the temperature remains below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 2M HCl until the solution is acidic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure 3-Bromo-5-morpholinophenylboronic acid.

start 1-Bromo-3-iodo-5-morpholinobenzene in THF step1 Cool to -78 °C start->step1 step2 Add n-BuLi step1->step2 step3 Add Trimethyl borate step2->step3 step4 Warm to RT, stir overnight step3->step4 step5 Quench with HCl step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Dry and Concentrate step6->step7 end Purified Product step7->end

Caption: Synthetic workflow for 3-Bromo-5-morpholinophenylboronic acid.

Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step. A variety of techniques should be explored.

Recommended Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) in a loosely capped vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: In a sealed container, place a vial of the dissolved compound next to a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexanes or diethyl ether). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Hypothetical Crystallographic Analysis

Once suitable single crystals are obtained, the following workflow would be employed for structure determination.

start Select Single Crystal step1 Mount on Diffractometer start->step1 step2 Data Collection (X-ray Diffraction) step1->step2 step3 Data Reduction and Integration step2->step3 step4 Structure Solution step3->step4 step5 Structure Refinement step4->step5 end Final Crystal Structure (CIF) step5->end

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Steps:

  • Crystal Selection and Mounting: A suitable crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A preliminary unit cell is determined, followed by a full data collection, typically using Mo Kα or Cu Kα radiation.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the reflection intensities.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

  • Structure Refinement: The atomic positions and displacement parameters of the model are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

Predicted Crystal Packing and Intermolecular Interactions

Based on the crystal structures of other phenylboronic acids, we can predict the likely intermolecular interactions that will define the solid-state structure of 3-Bromo-5-morpholinophenylboronic acid.

  • Boronic Acid Dimers: A common and highly probable motif is the formation of hydrogen-bonded dimers between the boronic acid groups of two adjacent molecules.

  • Hydrogen Bonding with Morpholine: The oxygen and nitrogen atoms of the morpholine ring are potential hydrogen bond acceptors, which could interact with the boronic acid hydroxyl groups or with solvent molecules if present in the crystal lattice.

  • Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms such as the oxygen of a morpholine or boronic acid group on a neighboring molecule.

  • π-π Stacking: The aromatic phenyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Conclusion and Future Outlook

While the crystal structure of 3-Bromo-5-morpholinophenylboronic acid remains to be experimentally determined, this guide provides a comprehensive roadmap for its synthesis, crystallization, and structural elucidation. The predicted interplay of hydrogen bonding, halogen bonding, and π-π stacking suggests a complex and interesting solid-state architecture. The determination of this crystal structure would be a valuable contribution to the field, providing crucial insights for medicinal chemists and materials scientists aiming to leverage this versatile building block in the design of new drugs and functional materials. The resulting crystallographic information file (CIF) would be a critical dataset for computational modeling and structure-activity relationship studies.

References

  • MySkinRecipes. 3-Bromo-5-(morpholino)phenylboronic acid. [Link]

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Commercial sources and purity of 3-Bromo-5-morpholinophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-5-morpholinophenylboronic Acid: Commercial Availability, Purity Assessment, and Analytical Methodologies

Introduction

3-Bromo-5-morpholinophenylboronic acid (CAS No. 1256355-10-8) is a versatile bifunctional organic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure, incorporating a reactive boronic acid moiety, a bromine atom for further functionalization, and a morpholine group, makes it a valuable precursor in the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions.[1][3] The success of these synthetic endeavors is critically dependent on the purity and quality of the starting material. Impurities can lead to low yields, side reactions, and difficulties in purification, ultimately impacting the efficacy and safety of the final products.[3]

This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the commercial landscape, purity challenges, and essential analytical techniques for the quality control of 3-Bromo-5-morpholinophenylboronic acid.

Commercial Availability

3-Bromo-5-morpholinophenylboronic acid is available from several chemical suppliers that specialize in organic building blocks. When sourcing this reagent, it is crucial to request and scrutinize the Certificate of Analysis (COA) to understand the purity level and the analytical methods used for its determination.

Supplier CAS Number Molecular Formula Molecular Weight Typical Purity
BLD Pharm1256355-10-8C₁₀H₁₃BBrNO₃285.93Varies by batch; COA available
CymitQuimica1256355-10-8C₁₀H₁₃BBrNO₃285.93Typically ≥96%

This table is not exhaustive but represents suppliers identified from public data. Purity levels are subject to batch-to-batch variability, and direct inquiry with the supplier for the latest COA is always recommended.[2][4]

Purity Assessment & Key Analytical Techniques

The analysis of boronic acids presents unique challenges due to their chemical properties, including high polarity and the propensity to form cyclic anhydrides known as boroxines.[3] A multi-technique approach is essential for a comprehensive purity assessment.

The Boroxine Equilibrium: A Critical Consideration

A primary "impurity" or alternative state of any boronic acid is its corresponding boroxine, a trimeric anhydride formed through the intermolecular dehydration of three boronic acid molecules. This equilibrium is reversible and can complicate analysis, particularly in NMR spectroscopy where it can lead to broadened signals or multiple sets of peaks.[5]

Caption: Reversible equilibrium between a boronic acid and its boroxine trimer.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for quantifying the purity of boronic acids. However, standard reversed-phase (RP-HPLC) methods can be problematic due to the potential for on-column hydrolysis of boronate esters (if present as impurities) and poor retention of the polar boronic acid itself.[6]

Causality Behind Method Choice: To achieve accurate and reproducible results, specific chromatographic conditions are necessary. Using a highly basic mobile phase (e.g., pH > 10) or an ion-pairing reagent can improve peak shape and retention for the acidic boronic acid.[6] Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and higher resolution, making it a preferred modern approach.[3][7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. It is exceptionally powerful for identifying impurities, even at trace levels.[3] For 3-Bromo-5-morpholinophenylboronic acid (MW: 285.93), the mass spectrometer would be set to detect the molecular ion ([M+H]⁺ or [M-H]⁻) and potential fragments corresponding to impurities like the boroxine trimer or products of debromination or deboronation.[5][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural confirmation and provides qualitative and quantitative information about impurities.

  • ¹H NMR: Confirms the presence of the aromatic and morpholine protons and can reveal residual solvents or organic impurities.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • ¹¹B NMR: This is particularly useful for boronic acids. A signal in the range of δ 28-34 ppm typically indicates the trigonal planar boronic acid, while a signal around δ 19-23 ppm can suggest the presence of a tetrahedral boronate species or the boroxine.

The presence of boroxines can complicate spectra, but this can often be mitigated by dissolving the sample in a coordinating deuterated solvent like methanol-d4, which helps break up the anhydride.[5]

Summary of Analytical Techniques
Technique Purpose Advantages Challenges & Considerations
HPLC / UHPLC Purity quantification, separation of impuritiesHigh precision, quantitative, robustOn-column degradation, poor peak shape without method optimization.[6]
LC-MS Impurity identification and quantificationHigh sensitivity and selectivity, molecular weight informationIonization efficiency can vary between compounds, impacting quantification.[3][7]
NMR ('H, ¹³C, ¹¹B) Structural confirmation, identification of impuritiesNon-destructive, provides detailed structural informationLower sensitivity than MS, spectra can be complex due to boroxine formation.[5]
Gravimetric/Titration Assay determinationClassic, low-cost methodsNot suitable for identifying specific impurities, can be inaccurate for weak acids.[8]

Common Impurities and Their Origin

Vigilance for potential impurities is critical for ensuring the quality of 3-Bromo-5-morpholinophenylboronic acid.

  • Boroxines: As discussed, these are not process impurities but rather an alternative form of the compound.

  • Starting Materials: Incomplete reaction can leave residual starting materials from the synthesis, such as 1,3-dibromo-5-iodobenzene or related organometallic precursors.[9]

  • Protodeboronation Product: The C-B bond can be cleaved under certain conditions (especially acidic or basic), replacing the boronic acid group with a hydrogen atom. This results in 1-bromo-3-morpholinobenzene, an impurity that can be difficult to remove.[10][11]

  • Homocoupling Products: Dimerization of the starting material can lead to biphenyl impurities.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., tetrahydrofuran, ethyl acetate, hexane) may be present.[5][9]

Experimental Protocols

Workflow for Quality Assessment of a Commercial Sample

The following workflow represents a robust, self-validating system for ensuring the quality of a newly acquired batch of 3-Bromo-5-morpholinophenylboronic acid.

QC_Workflow A Receive Commercial Sample (CAS: 1256355-10-8) B Review Supplier COA A->B Documentation Check C ¹H and ¹¹B NMR Analysis (Solvent: DMSO-d6 or MeOD-d4) B->C Internal Verification D Structure Confirmed? C->D E RP-HPLC-UV/MS Analysis (Purity Quantification) D->E Yes H Reject Batch & Contact Supplier D->H No (Incorrect Structure) F Purity ≥ 98% and No Major Unknowns? E->F G Accept Batch for Use F->G Yes F->H No (Low Purity/ Impurities Present)

Caption: A logical workflow for the quality control of incoming boronic acid reagents.

Protocol: Purity Determination by RP-HPLC

This protocol is a generalized starting point for the analysis of 3-Bromo-5-morpholinophenylboronic acid. Method optimization may be required.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the boronic acid sample.

    • Dissolve in a suitable diluent, such as a mixture of water and acetonitrile, to a final concentration of ~1 mg/mL. The initial mobile phase composition is often a good choice for the diluent to ensure good peak shape.[5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Acquity BEH C18, XSelect Premier HSS T3).[7]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 9.5 with ammonium hydroxide.[7]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical starting gradient would be a linear ramp from 5% to 95% Mobile Phase B over 15-20 minutes.[5]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm) and/or Mass Spectrometry.

  • Analysis:

    • Inject the prepared sample.

    • Record the chromatogram.

    • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks. Note that this assumes a similar UV response factor for all components. For higher accuracy, impurity standards would be required.

Conclusion

While 3-Bromo-5-morpholinophenylboronic acid is a readily available and highly useful building block, its inherent chemical properties necessitate a rigorous and well-designed analytical approach to confirm purity. Researchers and drug development professionals must not rely solely on supplier specifications but should employ a combination of chromatographic (HPLC, LC-MS) and spectroscopic (NMR) techniques to ensure the material's quality. Understanding the potential for boroxine formation and common process-related impurities is paramount for troubleshooting synthetic challenges and guaranteeing the integrity of downstream applications. This diligence in quality control is a cornerstone of efficient, reproducible, and safe chemical synthesis.

References

  • A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives - Benchchem. (n.d.).
  • What are the analytical methods for determining the purity of Boric acid - 10B? - Blog. (2025, October 3).
  • Strategies for the analysis of highly reactive pinacolboronate esters - ResearchGate. (2025, August 7).
  • Identifying and characterizing impurities in allenylboronic acid samples - Benchchem. (n.d.).
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (n.d.).
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (n.d.).
  • {3-Bromo-5-[(tert-butyldimethylsilyl)oxy]phenyl}boronic acid - Sigma-Aldrich. (n.d.).
  • 3-Bromo-5-(morpholino)phenylboronic acid - MySkinRecipes. (n.d.).
  • 1256355-10-8|(3-Bromo-5-morpholinophenyl)boronic acid|BLD Pharm. (n.d.).
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015, June 29).
  • 3-Bromo-5-morpholinophenylboronic acid - CymitQuimica. (n.d.).
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5).
  • 3-Bromophenylboronic acid synthesis - ChemicalBook. (n.d.).

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An In-Depth Technical Guide to the Chemical Reactivity Profile of 3-Bromo-5-morpholinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Building Block

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the discovery and development of novel pharmaceuticals and advanced materials. Arylboronic acids have emerged as indispensable tools in this endeavor, largely due to their remarkable versatility in transition metal-catalyzed cross-coupling reactions. This guide focuses on a particularly intriguing building block: 3-Bromo-5-morpholinophenylboronic acid .

The unique trifunctional nature of this molecule—a reactive boronic acid, a versatile bromine atom, and a bio-isosteric morpholine moiety—presents a rich platform for complex molecular architecture. The presence of two distinct reactive sites for cross-coupling allows for sequential and site-selective functionalization, making it a valuable asset in the synthesis of diverse compound libraries. Furthermore, the morpholine group is a well-established "privileged structure" in medicinal chemistry, often imparting favorable physicochemical properties such as increased aqueous solubility and metabolic stability.[1][2] This guide, intended for the senior application scientist, will provide a comprehensive overview of the chemical reactivity of 3-Bromo-5-morpholinophenylboronic acid, offering insights into its synthetic applications and the underlying principles that govern its reactivity.

Section 1: Physicochemical Properties and Structural Attributes

3-Bromo-5-morpholinophenylboronic acid is a solid at room temperature with the following key identifiers:

PropertyValue
CAS Number 1256355-10-8
Molecular Formula C₁₀H₁₃BBrNO₃
Molecular Weight 285.93 g/mol [3]
Canonical SMILES C1COCCN1C2=CC(=CC(=C2)Br)B(O)O

The molecule's structure is characterized by a benzene ring substituted at the 1, 3, and 5 positions. The boronic acid group [-B(OH)₂] is a Lewis acidic moiety that is central to its cross-coupling reactivity. The bromine atom serves as an excellent leaving group in various palladium-catalyzed reactions. The morpholine ring, a saturated heterocycle, is connected to the phenyl ring via a nitrogen atom.

The Influence of the Morpholino Group:

The morpholino substituent plays a crucial role in modulating the electronic properties and solubility of the molecule. As an amino group, the nitrogen atom can donate electron density into the aromatic ring through resonance, while its oxygen atom can participate in hydrogen bonding, enhancing solubility in polar solvents. This increased solubility is a significant advantage in various reaction conditions.[1]

Section 2: Core Reactivity – A Hub for Cross-Coupling Chemistry

The synthetic utility of 3-Bromo-5-morpholinophenylboronic acid is primarily centered around its participation in three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam couplings. These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron compound with an organohalide.[4] In the context of 3-Bromo-5-morpholinophenylboronic acid, both the boronic acid and the bromine atom can participate in this reaction, allowing for a two-directional synthetic strategy.

Reaction Principle: The catalytic cycle typically involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product A 3-Bromo-5-morpholino- phenylboronic acid C Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) A->C Transmetalation B Aryl Halide (Ar'-X) B->C Oxidative Addition F Coupled Product (Ar-Ar') C->F Reductive Elimination D Base (e.g., K₂CO₃, Cs₂CO₃) D->C E Solvent (e.g., Dioxane, Toluene, DMF/H₂O) E->C

Figure 1: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol (Representative):

Reaction: Coupling of 3-Bromo-5-morpholinophenylboronic acid with a generic aryl halide (Ar-X).

Materials:

  • 3-Bromo-5-morpholinophenylboronic acid (1.0 eq)

  • Aryl halide (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add 3-Bromo-5-morpholinophenylboronic acid, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a crucial linkage in many pharmaceuticals.[1][5] The bromine atom on 3-Bromo-5-morpholinophenylboronic acid can be readily displaced by a wide range of primary and secondary amines.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the arylamine.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product A 3-Bromo-5-morpholino- phenylboronic acid C Pd Pre-catalyst (e.g., Pd₂(dba)₃) A->C Oxidative Addition B Amine (R₂NH) B->C Coordination G Arylamine Product C->G Reductive Elimination D Ligand (e.g., XPhos, BINAP) D->C E Base (e.g., NaOt-Bu, K₃PO₄) E->C Deprotonation F Solvent (e.g., Toluene, Dioxane) F->C

Figure 2: Generalized workflow for the Buchwald-Hartwig amination.

Experimental Protocol (Representative):

The following is a general procedure adapted from protocols for similar aryl bromides.

Reaction: Coupling of 3-Bromo-5-morpholinophenylboronic acid with a generic amine.

Materials:

  • 3-Bromo-5-morpholinophenylboronic acid (1.0 eq)

  • Amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Ligand (e.g., XPhos, 0.08 eq)

  • Base (e.g., NaOt-Bu, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox, charge an oven-dried vial with the palladium pre-catalyst, ligand, and base.

  • Add 3-Bromo-5-morpholinophenylboronic acid and a stir bar.

  • Seal the vial and remove it from the glovebox.

  • Add the solvent, followed by the amine, via syringe.

  • Place the reaction mixture in a preheated oil bath (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography.

Chan-Lam Coupling: Copper-Catalyzed C-N and C-O Bond Formation

The Chan-Lam coupling offers an alternative to the palladium-catalyzed methods for forming carbon-heteroatom bonds, utilizing a copper catalyst.[3][6] This reaction is particularly attractive due to its often milder reaction conditions, which can be performed in the presence of air.[6] The boronic acid functionality of 3-Bromo-5-morpholinophenylboronic acid can be coupled with a variety of N-H and O-H containing compounds, such as amines, amides, and phenols.

Reaction Principle: The mechanism is believed to involve the formation of a copper-aryl species, which then undergoes ligand exchange with the heteroatom nucleophile. A subsequent reductive elimination from a Cu(III) intermediate furnishes the desired product.

Chan_Lam_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product A 3-Bromo-5-morpholino- phenylboronic acid C Cu Catalyst (e.g., Cu(OAc)₂) A->C Transmetalation B Nucleophile (R-NH₂ or R-OH) B->C Ligand Exchange F Coupled Product (Ar-NR₂ or Ar-OR) C->F Reductive Elimination D Base (optional) (e.g., Pyridine, Et₃N) D->C E Solvent (e.g., CH₂Cl₂, MeOH) E->C

Figure 3: Generalized workflow for the Chan-Lam coupling reaction.

Experimental Protocol (Representative):

The following is a general procedure for the Chan-Lam N-arylation.

Reaction: Coupling of 3-Bromo-5-morpholinophenylboronic acid with a generic amine.

Materials:

  • 3-Bromo-5-morpholinophenylboronic acid (1.0 eq)

  • Amine (1.5 eq)

  • Copper(II) acetate (Cu(OAc)₂, 1.0 eq)

  • Base (e.g., Pyridine, 2.0 eq)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • To a round-bottom flask, add 3-Bromo-5-morpholinophenylboronic acid, copper(II) acetate, and the amine.

  • Add the solvent and the base.

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 3: Synthesis of 3-Bromo-5-morpholinophenylboronic Acid

While a specific, detailed synthesis of 3-Bromo-5-morpholinophenylboronic acid is not widely published, a plausible and commonly employed route involves the borylation of a corresponding aryl bromide precursor. A general method for synthesizing similar arylboronic acids is provided below.[7]

Reaction Scheme (Hypothetical):

Starting from 4-(3,5-dibromophenyl)morpholine, a selective lithium-halogen exchange at one of the bromine positions, followed by quenching with a borate ester and subsequent hydrolysis, would yield the desired product.

Experimental Protocol (Representative):

Materials:

  • 4-(3,5-dibromophenyl)morpholine (1.0 eq)

  • n-Butyllithium (1.1 eq)

  • Triisopropyl borate (1.2 eq)

  • Anhydrous THF

  • Aqueous HCl

Procedure:

  • Dissolve 4-(3,5-dibromophenyl)morpholine in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add n-butyllithium and stir the mixture for 1 hour at -78 °C.

  • Add triisopropyl borate dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with aqueous HCl and stir for 1 hour.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate.

  • Purify the crude product, often by recrystallization or column chromatography.

Section 4: Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (500 MHz, DMSO-d₆):

ProtonPredicted Chemical Shift (ppm)Multiplicity
Ar-H7.2 - 7.5m
B(OH)₂8.0 - 8.2br s
Morpholine-H (N-CH₂)~3.7t
Morpholine-H (O-CH₂)~3.1t

Predicted ¹³C NMR (125 MHz, DMSO-d₆):

CarbonPredicted Chemical Shift (ppm)
C-B~135 (broad)
C-Br~122
C-N~152
Ar-C115 - 130
Morpholine-C (N-CH₂)~66
Morpholine-C (O-CH₂)~48

Infrared (IR) Spectroscopy (Predicted):

  • O-H stretch (boronic acid): Broad peak around 3200-3400 cm⁻¹

  • C-H stretch (aromatic and aliphatic): 2850-3100 cm⁻¹

  • C=C stretch (aromatic): 1550-1600 cm⁻¹

  • B-O stretch: Strong peak around 1350 cm⁻¹

  • C-N stretch: 1200-1250 cm⁻¹

  • C-O stretch (morpholine): 1115 cm⁻¹

  • C-Br stretch: 550-650 cm⁻¹

Section 5: Applications in Drug Discovery and Materials Science

Arylboronic acids are pivotal in the synthesis of bioactive molecules and functional materials.[11][12] 3-Bromo-5-morpholinophenylboronic acid, with its unique combination of functional groups, is a highly valuable building block in these fields.

In Medicinal Chemistry:

The morpholine moiety is a common feature in many approved drugs, where it often improves pharmacokinetic properties.[13] The ability to use both the boronic acid and the bromine functionalities for sequential cross-coupling reactions allows for the rapid generation of diverse libraries of compounds for screening against various biological targets, such as protein kinases.[14] The resulting complex molecules can be investigated for a range of therapeutic applications, including oncology, inflammation, and infectious diseases.[15][16]

In Materials Science:

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of functional polymers. For instance, Suzuki-Miyaura polymerization can be employed to create conjugated polymers with tailored electronic and photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The morpholine group can also be used to tune the solubility and processing characteristics of these materials.

Section 6: Safety and Handling

As with all laboratory chemicals, 3-Bromo-5-morpholinophenylboronic acid should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, the following precautions are recommended based on data for similar brominated arylboronic acids.[7]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and water.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water and seek medical attention.

References

  • Wiley-VCH. (2007).
  • Chan, D. M., & Lam, P. Y. (2005). Copper-Promoted C-Heteroatom Bond Cross-Coupling with Boronic Acids. In Boronic Acids (pp. 205-240). Wiley-VCH.
  • Chan, D. M., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
  • Chattopadhyay, K., & Maiti, D. (2012). Chan–Lam Coupling. In Name Reactions in Heterocyclic Chemistry II (pp. 1-38). John Wiley & Sons, Inc.
  • Dhimitruka, I., & SantaLucia, J. (2006). The Chan-Lam-Evans N-Arylation of Amines with Boronic Acids: A High-Throughput Screening and Discovery Approach. Organic Letters, 8(1), 47-50.
  • Duncton, M. A. J. (2011). The Suzuki-Miyaura reaction in the context of medicinal chemistry.
  • MySkinRecipes. (n.d.). 3-Bromo-5-(morpholino)phenylboronic acid. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Sigma-Aldrich. (2021).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Singh, U. P., & Singh, D. P. (2014). The Chan–Lam reaction: a versatile C–N and C–O bond formation reaction. RSC Advances, 4(35), 18134-18165.
  • Thomas, K. R. J., & Lin, J. T. (2011). Star-Shaped Organic Emitters for OLEDs.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Experimental and theoretical, 1 H and 13 C NMR isotropic chemical shifts (with respect to TMS) of 3BrPBA with DFT (B3LYP 6-311++G(d,p)) method in DMSO. (2018).
  • Recent developments in the medicinal chemistry of single boron atom-containing compounds. (2021). European Journal of Medicinal Chemistry, 213, 113147.
  • Pharmacological profile of morpholine and its derivatives Several... (n.d.).
  • A survey of Hammett substituent constants and resonance and field parameters. (1991). Chemical Reviews, 91(2), 165–195.
  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.).
  • Designing Functional and Responsive Molecules with Boronic Acids. (2025). Accounts of Chemical Research.
  • Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts.
  • Design and synthesis of rho kinase inhibitors (III). (2007). Bioorganic & Medicinal Chemistry, 15(2), 973-986.
  • VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.
  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. (n.d.).
  • Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid. (n.d.).
  • Compounds from Natural Sources as Protein Kinase Inhibitors. (2020). Molecules, 25(22), 5336.
  • Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. (2016). Chemical Reviews, 116(3), 1375-1397.
  • Morpholine: Chemical Properties, Reactivity and Uses. (2025). ChemicalBook.
  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applic
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing.
  • Organoboron-embedded functional materials: recent developments in photovoltaic and luminescence properties. (n.d.). RSC Publishing.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI.
  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (n.d.). MDPI.
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Sources

Topic: Electronic Effects of Substituents on 3-Bromo-5-morpholinophenylboronic acid: A Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-morpholinophenylboronic acid is a versatile building block in modern organic synthesis, particularly valued in the construction of complex molecules for pharmaceutical and materials science applications.[1] Its utility is deeply rooted in the nuanced electronic landscape of the substituted phenyl ring. This guide provides an in-depth analysis of the competing electronic effects exerted by the bromo, morpholino, and boronic acid substituents. We will dissect the inductive and resonance contributions of each group, synthesize their combined influence on the aromatic system's reactivity, and contextualize this understanding within its principal application: the Suzuki-Miyaura cross-coupling reaction. This document serves as a technical resource for researchers, offering both foundational theory and practical, field-proven protocols to leverage the unique properties of this reagent.

Introduction: The Architecture of a Privileged Reagent

In the landscape of medicinal chemistry and materials science, arylboronic acids are indispensable tools for the creation of carbon-carbon bonds, most notably through the palladium-catalyzed Suzuki-Miyaura coupling reaction.[2][3] The reactivity of these reagents is not monolithic; it is finely tuned by the substituents appended to the aromatic ring. These substituents modulate the electron density of the ring and the boron center, thereby influencing reaction kinetics, yields, and even pathway selectivity.[4][5]

3-Bromo-5-morpholinophenylboronic acid (CAS: 1256355-10-8) presents a fascinating case study in substituent effects.[1][6] It features a 1,3,5-substitution pattern with three electronically distinct groups:

  • A halogen (Bromo): Traditionally considered a deactivating group.

  • An amino ether (Morpholino): A potent electron-donating group.

  • A boronic acid : An electron-withdrawing Lewis acidic group.

Understanding the interplay of these groups is critical for predicting the molecule's behavior and designing robust synthetic strategies. This guide will deconstruct these effects to build a holistic picture of the molecule's electronic character.

Deconstruction of Substituent Electronic Effects

The overall electronic nature of a substituted benzene ring is governed by the combination of two fundamental phenomena: the Inductive Effect (I) and the Resonance Effect (R) .[7][8]

  • Inductive Effect : This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms. It weakens with distance. Electron-withdrawing groups (e.g., halogens, -NO₂) exert a negative inductive effect (-I), while electron-donating groups (e.g., alkyl groups) exert a positive inductive effect (+I).[8][9]

  • Resonance Effect : This effect involves the delocalization of pi (π) electrons and lone pairs between the substituent and the aromatic ring. It is transmitted through the π-system and is most pronounced at the ortho and para positions. Groups with lone pairs (e.g., -NH₂, -OH, -OR) can donate electron density into the ring (+R effect), while groups with π-bonds to electronegative atoms (e.g., -NO₂, -C=O) can withdraw electron density (-R effect).[7][10]

The Bromo Substituent: A Classic Halogen Profile

The bromine atom exhibits a dual electronic nature. Due to its high electronegativity relative to carbon, it strongly withdraws electron density through the C-Br sigma bond, exerting a powerful -I effect .[8][11] Simultaneously, the lone pairs on the bromine atom can participate in resonance with the aromatic π-system, donating electron density, which constitutes a +R effect .[7][12] For halogens, the inductive effect typically outweighs the resonance effect, making bromine an overall electron-withdrawing and ring-deactivating group.[11]

The Morpholino Substituent: A Potent Activating Group

The morpholino group is connected to the phenyl ring via its nitrogen atom. This nitrogen contains a lone pair of electrons that can be readily delocalized into the aromatic ring through resonance, resulting in a very strong +R effect .[9][10] This donation significantly increases the electron density of the phenyl ring, particularly at the ortho and para positions relative to the morpholino group. While the oxygen atom within the morpholine ring is electronegative, its inductive pull is remote and significantly dampened. Therefore, the +R effect of the nitrogen dominates, making the morpholino substituent a powerful activating group.[13]

The Boronic Acid Group: A Lewis Acidic Deactivator

The boronic acid group, -B(OH)₂, is an electron-deficient species. The boron atom has an empty p-orbital, making the entire group a Lewis acid.[2] This deficiency induces a significant electron-withdrawing -I effect , pulling electron density from the phenyl ring.[4] Consequently, the boronic acid group deactivates the aromatic ring toward electrophilic substitution.[10] This electronic property is also crucial for its role in transmetalation during cross-coupling reactions.[5]

The Synthesized Electronic Landscape

The net electronic character of 3-Bromo-5-morpholinophenylboronic acid is a summation of these individual effects. The powerful electron-donating resonance (+R) of the morpholino group is the dominant influence, significantly increasing the overall electron density of the aromatic ring. This strong activation counteracts the deactivating -I effects of both the bromo and boronic acid groups.

SubstituentInductive EffectResonance EffectOverall Impact on Ring Reactivity
Bromo Strong Withdrawal (-I)Weak Donation (+R)Deactivating
Morpholino Weak Withdrawal (-I)Strong Donation (+R)Strongly Activating
Boronic Acid Strong Withdrawal (-I)NegligibleDeactivating

This interplay creates an electron-rich aromatic system that is primed for reactions where the aryl ring acts as a nucleophile, such as the oxidative addition step in palladium catalysis. The bromine atom serves as the reactive handle for this cross-coupling.

G Ring Phenyl Ring Reactivity Enhanced Nucleophilicity (Activated Ring) Ring->Reactivity Morpholino Morpholino (+R >> -I) Morpholino->Ring e⁻ Donation Bromo Bromo (-I > +R) Bromo->Ring e⁻ Withdrawal BoronicAcid Boronic Acid (-I) BoronicAcid->Ring e⁻ Withdrawal

Caption: Interplay of electronic effects on the phenyl ring.

Implications for Suzuki-Miyaura Cross-Coupling

The primary application of 3-Bromo-5-morpholinophenylboronic acid is as a building block in Suzuki-Miyaura cross-coupling reactions.[1] This reaction forges a new C-C bond between the bromine-bearing carbon of our title compound and an organic partner, typically an aryl or vinyl boronic acid/ester.

The electronic properties we've discussed directly influence the key steps of the catalytic cycle:

  • Oxidative Addition : The electron-rich nature of the phenyl ring, courtesy of the morpholino group, facilitates the initial oxidative addition of the C-Br bond to the Pd(0) catalyst. Aryl bromides are excellent substrates, offering a good balance of reactivity and stability.[3]

  • Transmetalation : The boronic acid group is pivotal here. A base is required to convert the boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻). This "ate" complex then transfers its aryl group to the palladium center. While electron-withdrawing groups on a boronic acid can sometimes slow this step, the overall reaction efficiency remains high for this substrate.[5][14]

  • Reductive Elimination : The final step regenerates the Pd(0) catalyst and releases the new biaryl product.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)-Br (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition ArPdAr Ar-Pd(II)-Ar' (Transmetalated) ArPdBr->ArPdAr Transmetalation Product Ar-Ar' (Product) ArPdAr->Product Reductive Elimination Product->Pd0 Catalyst Regeneration sub Ar-Br (3-Bromo-5-morpholino -phenylboronic acid) sub->ArPdBr boronate Ar'-B(OR)₃⁻ (Boronate) boronate->ArPdBr

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocol: A Validated Suzuki-Miyaura Coupling

This protocol provides a reliable method for coupling 3-Bromo-5-morpholinophenylboronic acid with a partner arylboronic acid.

Objective: To synthesize 3-morpholino-5-(p-tolyl)phenylboronic acid.

Materials:

  • 3-Bromo-5-morpholinophenylboronic acid (1.0 equiv)

  • p-Tolylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine [PPh₃] (0.08 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv), anhydrous

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate small vial, dissolve Pd(OAc)₂ and PPh₃ in ~1 mL of dioxane. Stir for 10-15 minutes at room temperature. The color should change, indicating the formation of the active Pd(0) complex.

  • Reaction Setup: To the round-bottom flask, add 3-Bromo-5-morpholinophenylboronic acid, p-tolylboronic acid, and potassium carbonate.

  • Inerting: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., ~0.1 M concentration of the limiting reagent).

  • Catalyst Addition: Add the pre-formed catalyst solution to the reaction mixture via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 80-100 °C.

  • Monitoring: Stir the reaction vigorously under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. e. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

This self-validating protocol ensures all components for a successful transformation are present, with the base being essential for the transmetalation step and the phosphine ligand stabilizing the palladium catalyst.[15][16]

Conclusion

3-Bromo-5-morpholinophenylboronic acid is a powerful synthetic intermediate whose reactivity is dictated by a sophisticated interplay of electronic effects. The potent +R donation from the morpholino group activates the ring, overcoming the deactivating inductive effects of the bromo and boronic acid substituents. This electronic tuning renders the molecule's C-Br bond highly susceptible to oxidative addition, making it an exemplary substrate for Suzuki-Miyaura cross-coupling. By understanding these core principles, researchers can effectively predict its behavior and strategically deploy it in the synthesis of novel compounds for drug discovery and materials science.

References

  • MySkinRecipes. (n.d.). 3-Bromo-5-(morpholino)phenylboronic acid.
  • Idzik, K. R., et al. (2004). Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. The Journal of Organic Chemistry, 69(11), 3794–3800.
  • Rzaczynska, Z., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427.
  • ResearchGate. (n.d.). The most important arylboronic species: boronic acids (1), cyclic....
  • ACS Publications. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.
  • ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds.
  • Wikipedia. (n.d.). Boronic acid.
  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1275–1292.
  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.
  • BLD Pharm. (n.d.). 1256355-10-8|(3-Bromo-5-morpholinophenyl)boronic acid.
  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • American Chemical Society. (2026). O2‑Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/ Dithio-cyclopentenones.
  • Making Molecules. (2025). Electrophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings.
  • ChemicalBook. (n.d.). 3-Bromophenylboronic acid synthesis.
  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II.
  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • PubChem. (n.d.). 3-(Morpholino)phenylboronic acid.
  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
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  • Chemguy. (2011). Substituent Effects in Aromatic Substitution I.
  • PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.

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Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3-Bromo-5-morpholinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Morpholine-Containing Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern synthetic organic chemistry for the formation of carbon-carbon bonds.[1] Its impact is particularly profound in the pharmaceutical industry, where the construction of complex molecular architectures is paramount.[2] This guide focuses on a specific, high-value application: the use of 3-Bromo-5-morpholinophenylboronic acid as a building block for the synthesis of biaryl structures.

The morpholine moiety is a privileged scaffold in medicinal chemistry.[3] Its presence in a drug candidate can confer a multitude of desirable properties, including improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[4] By incorporating a morpholine group into a biaryl structure via Suzuki-Miyaura coupling, researchers can strategically enhance the drug-like properties of their target molecules. 3-Bromo-5-morpholinophenylboronic acid is an exemplary reagent for this purpose, offering a versatile platform for introducing this beneficial functional group.

This document provides a detailed exploration of the mechanistic underpinnings, practical considerations, and step-by-step protocols for successfully employing 3-Bromo-5-morpholinophenylboronic acid in Suzuki-Miyaura coupling reactions.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (or pseudohalide), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent (in this case, the 3-bromo-5-morpholinophenyl moiety) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Below is a graphical representation of the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X (L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Biaryl Ar-Pd(II)-Ar' (L)₂ Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Ar-Ar' RedElim->Pd0 ArylHalide Aryl Halide (Ar-X) BoronicAcid 3-Bromo-5-morpholino- phenylboronic Acid (Ar'-B(OH)₂) BiarylProduct Biaryl Product (Ar-Ar')

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Design and Component Selection

The success of a Suzuki-Miyaura coupling reaction hinges on the judicious selection of several key components. The electron-rich nature of the morpholine substituent in 3-Bromo-5-morpholinophenylboronic acid necessitates careful consideration of the catalyst system and reaction conditions to ensure high yields and minimize side reactions.

Palladium Catalyst and Ligand

The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a Pd(0) or Pd(II) precatalyst with a bulky, electron-rich phosphine ligand. These ligands stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.[5]

Catalyst/LigandKey Features & Rationale
Pd(PPh₃)₄ A classic, reliable Pd(0) source. Suitable for many standard couplings.
Pd₂(dba)₃ / XPhos A highly active system. XPhos is a bulky, electron-rich biaryl phosphine ligand that excels in coupling challenging substrates, including electron-rich boronic acids and less reactive aryl chlorides.
Pd(dppf)Cl₂ A stable Pd(II) precatalyst that is reduced in situ. Often effective for a broad range of substrates.
Base

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact reaction rate and yield.

BaseStrengthCommon SolventsNotes
K₂CO₃ ModerateDioxane/H₂O, Toluene/H₂OA versatile and commonly used base.
Cs₂CO₃ StrongDioxane, TolueneOften provides higher yields with challenging substrates.
K₃PO₄ StrongDioxane, Toluene, DMFA strong, non-nucleophilic base, particularly effective with sterically hindered substrates.
Solvent

A variety of solvents can be employed, often as a biphasic mixture with water to aid in the dissolution of the base and facilitate the reaction.

Solvent SystemProperties
Dioxane / H₂O A common and effective solvent system for a wide range of Suzuki couplings.
Toluene / H₂O Another widely used biphasic system, particularly at higher temperatures.
DMF A polar aprotic solvent that can be useful for solubilizing all reaction components.

Protocol 1: General Procedure for the Coupling of 3-Bromo-5-morpholinophenylboronic Acid with an Aryl Bromide

This protocol is a robust starting point for the coupling of 3-Bromo-5-morpholinophenylboronic acid with a variety of aryl or heteroaryl bromides.

Figure 2: General workflow for the Suzuki-Miyaura coupling protocol.

Materials:

  • Aryl bromide (1.0 equiv)

  • 3-Bromo-5-morpholinophenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.015 equiv, 1.5 mol%)

  • XPhos (0.03 equiv, 3 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the reaction vessel, add the aryl bromide (1.0 equiv), 3-Bromo-5-morpholinophenylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.015 equiv), and XPhos (0.03 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 to 5:1 ratio (to achieve a reaction concentration of approximately 0.1 M with respect to the aryl bromide).

  • Heating: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Coupling with a Heteroaryl Chloride

Coupling with less reactive aryl or heteroaryl chlorides often requires more forcing conditions and a highly active catalyst system.

Materials:

  • Heteroaryl chloride (1.0 equiv)

  • 3-Bromo-5-morpholinophenylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Toluene

  • Water (degassed)

Procedure:

  • Reaction Setup: Combine the heteroaryl chloride, 3-Bromo-5-morpholinophenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos in the reaction vessel.

  • Inert Atmosphere: Seal and purge the vessel with an inert gas.

  • Solvent Addition: Add degassed toluene and water (10:1 ratio).

  • Heating: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring and Work-up: Follow the same procedure as in Protocol 1.

Troubleshooting and Considerations

While the Suzuki-Miyaura coupling is a robust reaction, challenges can arise, particularly with electron-rich substrates like 3-Bromo-5-morpholinophenylboronic acid.

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low temperature.Use a fresh batch of catalyst and ligand. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Increase the reaction temperature.
Protodeborylation The boronic acid is replaced by a hydrogen atom. This is a common side reaction with electron-rich boronic acids.Use a milder base (e.g., K₂CO₃ or KF). Minimize the amount of water in the reaction. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).
Homocoupling Coupling of two boronic acid molecules. Can be promoted by the presence of oxygen.Ensure thorough degassing of solvents and maintain a strict inert atmosphere. Use a Pd(0) source or a precatalyst that rapidly generates the active species.
Debromination of Product The bromine on the morpholinophenyl ring is replaced by hydrogen.This is less common but can occur under harsh conditions. If observed, try lowering the reaction temperature or using a milder base.

Conclusion

The Suzuki-Miyaura coupling of 3-Bromo-5-morpholinophenylboronic acid is a powerful strategy for the synthesis of valuable biaryl compounds for drug discovery and materials science. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent, researchers can achieve high yields and purity. The protocols provided herein serve as a comprehensive starting point, and the troubleshooting guide offers solutions to common challenges, enabling the successful application of this important synthetic transformation.

References

  • Organic Reactions. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Rychnovsky, S. Masking Boronic Acids for Suzuki Coupling. Chemical & Engineering News. 2011. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Macmillan Group. B-Alkyl Suzuki Couplings. 2005. [Link]

  • Soleiman, H. A., et al. Synthesis of Pyrimidine and Pyrimidinethione. ResearchGate. 2004. [Link]

  • Freitag, A., et al. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. 2010. [Link]

  • Roughley, S. D., & Jordan, A. M. The impact of cross-coupling reactions in drug discovery and development. PMC. 2020. [Link]

  • Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. 1999. [Link]

  • Zhang, C., et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. 2014. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. [Link]

  • Hoshi, T., et al. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. 2025. [Link]

  • Reddit. Struggling with Suzuki Reaction. r/Chempros. 2024. [Link]

  • Thomas, E., et al. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Tetrahedron. 2011. [Link]

  • Google Patents. Method of carrying out Suzuki-Miyaura CC-coupling reactions. EP2468701A1. 2012.
  • Forgione, P., et al. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. 2019. [Link]

  • Reddy, T. R., et al. Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. ResearchGate. 2017. [Link]

  • Correia, C. A., et al. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. 2015. [Link]

  • Krzystanek, E., et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. 2018. [Link]

  • Piros, L., et al. Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. 2024. [Link]

  • Guesmi, Z., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. PMC. 2021. [Link]

  • Li, Y., et al. Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. MDPI. 2021. [Link]

  • Betti, C., et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. 2021. [Link]

  • Kaur, M., et al. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research. 2019. [Link]

  • Gurupadaswamy, H. D., et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. 2022. [Link]

  • Thomas, A. A., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. 2018. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

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Palladium-catalyzed cross-coupling of 3-Bromo-5-morpholinophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-morpholinophenylboronic Acid

Authored by a Senior Application Scientist

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the morpholine moiety is a cornerstone, frequently incorporated into molecular designs to enhance pharmacological properties.[1][2] Its presence often imparts favorable characteristics such as improved aqueous solubility, metabolic stability, and a well-balanced lipophilic-hydrophilic profile, which can be critical for optimizing pharmacokinetic and pharmacodynamic (PK/PD) parameters.[3][4][5] The building block, 3-Bromo-5-morpholinophenylboronic acid, is a particularly valuable reagent as it combines this privileged morpholine scaffold with two distinct, orthogonally reactive sites: a bromo group and a boronic acid. This dual functionality makes it an exceptionally versatile substrate for palladium-catalyzed cross-coupling reactions, one of the most powerful methodologies in modern organic synthesis for forging carbon-carbon and carbon-heteroatom bonds.[6][7]

This guide provides an in-depth exploration of the application of 3-Bromo-5-morpholinophenylboronic acid in several key palladium-catalyzed transformations. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, equipping researchers, scientists, and drug development professionals with the knowledge to effectively leverage this powerful synthetic intermediate.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle, a well-understood sequence of elementary steps that masterfully orchestrates the formation of new chemical bonds.[7][8][9] The cycle typically involves a transition between the Pd(0) and Pd(II) oxidation states.[6] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The three key phases are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond (in this case, the C-Br bond) of the electrophilic partner. This is often the rate-determining step and results in a Pd(II) complex.[8][10][11]

  • Transmetalation : The organic group from the nucleophilic partner (e.g., the aryl group from the boronic acid in a Suzuki coupling) is transferred to the palladium center, displacing the halide.[6][9] This step often requires activation by a base.

  • Reductive Elimination : The two newly associated organic fragments are expelled from the palladium center, forming the desired C-C or C-heteroatom bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6][8][10]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-M PdII_Both L₂Pd(II)(Ar)(R) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-R Product Coupled Product (Ar-R) ArX Aryl Halide (Ar-X) (e.g., 3-Bromo-5-morpholinophenyl...) RM Organometallic Reagent (R-M) (e.g., Arylboronic Acid)

Caption: General Palladium Cross-Coupling Catalytic Cycle.

Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is the quintessential method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl compounds.[12][13] In this application, the boronic acid functionality of 3-Bromo-5-morpholinophenylboronic acid is utilized as the nucleophilic partner, coupling with a different aryl or heteroaryl halide.

Data Presentation: Recommended Suzuki-Miyaura Coupling Conditions
Coupling Partner (Ar-X)Palladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
4-IodoanisolePd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90>90
2-BromopyridinePd(dppf)Cl₂ (3)-K₃PO₄ (2)Toluene/H₂O (5:1)10080-90
4-ChlorobenzonitrileXPhos Pd G2 (2)XPhos (4)Cs₂CO₃ (2.5)t-BuOH11075-85
3-BromothiophenePd₂(dba)₃ (2)SPhos (5)K₃PO₄ (2)1,4-Dioxane100>85
Detailed Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 4-(3-morpholino-5-(4-methoxyphenyl)phenyl)morpholine by coupling 3-Bromo-5-morpholinophenylboronic acid with 4-iodoanisole.

Materials:

  • 3-Bromo-5-morpholinophenylboronic acid (1.0 equiv)

  • 4-Iodoanisole (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

  • Schlenk flask or microwave vial with stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Bromo-5-morpholinophenylboronic acid, 4-iodoanisole, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Suzuki_Workflow start Start setup 1. Add Reagents to Schlenk Flask start->setup inert 2. Evacuate & Backfill with Argon (3x) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat at 90°C (6-12h) solvent->react monitor 5. Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup 6. Cool, Dilute & Extract monitor->workup Complete purify 7. Column Chromatography workup->purify char 8. Characterize by NMR & HRMS purify->char end End char->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a linkage prevalent in pharmaceuticals.[14][15] For this application, the bromo-substituent of 3-Bromo-5-morpholinophenylboronic acid serves as the electrophilic site, coupling with a primary or secondary amine. The boronic acid moiety is often stable under these conditions but may require specific ligand and base combinations to prevent undesired side reactions.

Data Presentation: Recommended Buchwald-Hartwig Amination Conditions
Amine PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
AnilinePd₂(dba)₃ (2)RuPhos (5)NaOt-Bu (2.0)Toluene11085-95
PyrrolidinePd(OAc)₂ (2)BINAP (3)K₃PO₄ (2.0)1,4-Dioxane100>90
N-MethylanilineG3-XPhos (1.5)-LHMDS (1.8)THF80>90
IndazolePd(OAc)₂ (3)Xantphos (5)Cs₂CO₃ (2.5)Toluene11070-85
Detailed Protocol: Buchwald-Hartwig Amination

Objective: To synthesize (5'-morpholino-[1,1'-biphenyl]-3-yl)boronic acid by coupling 3-Bromo-5-morpholinophenylboronic acid with aniline.

Materials:

  • 3-Bromo-5-morpholinophenylboronic acid (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (0.02 equiv)

  • RuPhos (0.05 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)

  • Anhydrous Toluene

  • Sealable reaction tube with stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOt-Bu to an oven-dried sealable reaction tube containing a stir bar.

  • Reagent Addition: Remove the tube from the glovebox. Add 3-Bromo-5-morpholinophenylboronic acid, followed by anhydrous toluene and aniline via syringe.

  • Inert Atmosphere: Seal the tube and briefly purge with argon.

  • Reaction: Place the tube in a preheated heating block at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Follow the consumption of the starting material using LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography on silica gel. Note: The boronic acid may streak on silica; pre-treating the silica with a small amount of acid or using a specialized stationary phase can be beneficial.

  • Characterization: Confirm the structure of the product using NMR spectroscopy and mass spectrometry.

Application 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction provides a reliable route to couple aryl halides with terminal alkynes, creating conjugated enyne systems that are valuable in materials science and as precursors for more complex heterocyclic structures.[16][17][18] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[17]

Data Presentation: Recommended Sonogashira Coupling Conditions
Alkyne PartnerPalladium Catalyst (mol%)Copper Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
PhenylacetylenePd(PPh₃)₄ (2.5)CuI (5)Et₃N (3.0)THF65>90
EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)Diisopropylamine (3.0)DMF8085-95
Propargyl alcoholPd(PPh₃)₄ (2.5)CuI (5)Et₃N (3.0)Acetonitrile70>85
1-OctynePd(dppf)Cl₂ (3)CuI (5)Piperidine (2.5)Toluene9080-90
Detailed Protocol: Sonogashira Coupling

Objective: To synthesize 4-(3-morpholino-5-(phenylethynyl)phenyl)morpholine by coupling 3-Bromo-5-morpholinophenylboronic acid with phenylacetylene.

Materials:

  • 3-Bromo-5-morpholinophenylboronic acid (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.025 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask with stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask, add 3-Bromo-5-morpholinophenylboronic acid, Pd(PPh₃)₄, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF, triethylamine, and finally phenylacetylene via syringe.

  • Reaction: Heat the reaction mixture to 65 °C with vigorous stirring. The boronic acid group should remain intact under these basic, non-hydrolytic conditions.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 4-8 hours).

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate.

  • Purification: Wash the organic solution with water and then brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography on silica gel to yield the desired product.

  • Characterization: Verify the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

3-Bromo-5-morpholinophenylboronic acid stands out as a supremely versatile and powerful building block for modern synthetic chemistry. Its dual reactive sites enable sequential and selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust and reproducible starting points for researchers aiming to construct complex molecular architectures. By leveraging the unique properties of the morpholine scaffold and the efficiency of palladium catalysis, scientists in drug discovery and materials science can rapidly access novel compounds with tailored functions and properties.

References

  • Source: National Institutes of Health (NIH)
  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize Outreach URL
  • Title: Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes Source: Fiveable URL
  • Title: 17.
  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Publications URL
  • Title: Cross-coupling reaction - Wikipedia Source: Wikipedia URL
  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC - National Institutes of Health URL
  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery | ACS Chemical Neuroscience Source: ACS Publications URL
  • Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: PubMed URL
  • Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL
  • Title: Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methoxypyridine Source: BenchChem URL
  • Title: Palladium-Catalysed Coupling Chemistry Source: Fisher Scientific URL
  • Title: Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Title: Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay Source: PMC - National Institutes of Health URL
  • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)
  • Title: Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline Source: ResearchGate URL
  • Title: Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)
  • Title: Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine Source: BenchChem URL
  • Title: Suzuki-Miyaura Cross Coupling Reaction Source: TCI Chemicals URL
  • Title: A Convenient Procedure for Sonogashira Reactions Using Propyne Source: Synthesis URL

Sources

Synthesis of Biaryl Compounds Featuring the 3-Bromo-5-morpholinophenyl Scaffold via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Biaryl structures are fundamental components in a vast array of pharmaceuticals and advanced materials.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for their synthesis, celebrated for its mild conditions and exceptional functional group tolerance.[2][3] This application note provides a comprehensive guide to the synthesis of biaryl compounds using 3-Bromo-5-morpholinophenylboronic acid, a valuable building block that incorporates both a reactive handle for further chemistry (the bromo group) and a morpholino moiety to enhance physicochemical properties.[4] We will delve into the reaction mechanism, present a detailed experimental protocol, and offer insights into process optimization and safety.

Introduction: The Strategic Value of the 3-Bromo-5-morpholinophenyl Moiety

The synthesis of complex biaryl systems is a cornerstone of modern drug discovery. The 3-Bromo-5-morpholinophenylboronic acid building block offers a dual advantage. The boronic acid group serves as the nucleophilic partner in the primary Suzuki-Miyaura coupling to forge the initial biaryl bond.[4] Simultaneously, the molecule possesses two key features for downstream applications:

  • The Morpholino Group: This heterocyclic amine enhances aqueous solubility and metabolic stability, and can act as a hydrogen bond acceptor, often improving the pharmacokinetic profile of a drug candidate.

  • The Bromo Substituent: The bromine atom is strategically positioned to act as an electrophilic handle for subsequent cross-coupling reactions, allowing for the construction of more complex, multi-substituted aryl systems in a convergent and efficient manner.

This guide focuses on the initial, critical C-C bond formation using this reagent.

The Suzuki-Miyaura Reaction: A Mechanistic Perspective

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoborane (like our boronic acid) and an organic halide or triflate.[5][6] The process is driven by a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount for troubleshooting and optimizing the reaction.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[7][8]

  • Transmetalation: This is the key bond-forming step where the organic group is transferred from the boron atom to the palladium center. This process is critically dependent on activation of the boronic acid by a base.[9] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a borate), which readily transfers its aryl group to the Pd(II) center, displacing the halide.[8][10]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiih R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pdiih Oxidative Addition pdiib R¹-Pd(II)L₂-OR² (Base Adduct) pdiih->pdiib Metathesis (Base) pdiia R¹-Pd(II)L₂-R³ (Transmetalated Complex) pdiib->pdiia Transmetalation pdiia->pd0 Reductive Elimination reagents reagents products products boronic boronic

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-(5-Bromo-3-(p-tolyl)phenyl)morpholine

This protocol details the coupling of 3-Bromo-5-morpholinophenylboronic acid with 4-iodotoluene as a model reaction.

Reaction Scheme:

(Self-generated image of the chemical reaction for illustrative purposes)

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
3-Bromo-5-morpholinophenylboronic acidC₁₀H₁₃BBrNO₃285.931.01.0
4-IodotolueneC₇H₇I218.041.11.1
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.030.03
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.0
1,4-DioxaneC₄H₈O₂88.1110 mL-
Deionized WaterH₂O18.022 mL-
Equipment
  • 50 mL round-bottom flask with a stir bar

  • Condenser

  • Schlenk line or source of inert gas (Argon or Nitrogen)

  • Heating mantle with temperature controller and thermocouple

  • Standard laboratory glassware for work-up (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask containing a magnetic stir bar, add 3-Bromo-5-morpholinophenylboronic acid (286 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

    • Seal the flask with a rubber septum, and purge with argon for 10-15 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition:

    • Under a positive pressure of argon, add 4-iodotoluene (240 mg, 1.1 mmol), followed by tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol). The yellow color of the catalyst should be noted.

    • Using a syringe, add the degassed solvents: 1,4-dioxane (10 mL) and deionized water (2 mL). The use of an aqueous co-solvent is common and often accelerates the reaction.[8]

  • Reaction Execution:

    • Fit the flask with a condenser (under argon).

    • Lower the flask into a heating mantle and heat the mixture to 90-100 °C with vigorous stirring.[5]

    • Allow the reaction to proceed for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots.

  • Work-up and Extraction:

    • Once the reaction is complete (as determined by the consumption of the boronic acid), allow the mixture to cool to room temperature.

    • Quench the reaction by adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will appear as a yellow or brown oil/solid.

    • Purify the crude material by flash column chromatography on silica gel. A solvent gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity) is typically effective for eluting the desired biaryl product.

    • Combine the fractions containing the pure product (as identified by TLC) and remove the solvent in vacuo to yield the final compound.

Data and Optimization Parameters

The choice of catalyst, base, and solvent can significantly impact reaction efficiency. The following table provides a summary of common variables for consideration during optimization.

ParameterTypical Reagents/ConditionsRationale & Expert Insights
Aryl Halide Ar-I > Ar-Br > Ar-OTf >> Ar-ClThe reactivity order follows the C-X bond strength. Iodides are most reactive but more expensive. Bromides offer a good balance of reactivity and cost. Chlorides are challenging and often require specialized, highly active catalyst systems (e.g., those with Buchwald ligands).[9]
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/Ligand, Pd₂(dba)₃/Ligand, Buchwald PrecatalystsPd(PPh₃)₄ is a reliable, all-in-one Pd(0) source. Using a Pd(II) source like Pd(OAc)₂ requires a ligand (e.g., PPh₃, SPhos, XPhos) and in-situ reduction to Pd(0).[3] Buchwald precatalysts are highly active and air-stable, simplifying handling.[3]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base's primary role is to activate the boronic acid.[10][11] Cs₂CO₃ is highly effective but costly. K₂CO₃ is a common, cost-effective choice. K₃PO₄ is a stronger base often used for less reactive substrates. KF can be used for base-sensitive functional groups.[9][12]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFA biphasic system with water is very common and facilitates the dissolution of the inorganic base and the transmetalation step.[8] Aprotic polar solvents like DMF can also be effective. All solvents must be thoroughly degassed.
Temperature 60 - 110 °CMost Suzuki couplings require heating to overcome the activation energy of the oxidative addition step. The exact temperature depends on the reactivity of the substrates and the boiling point of the solvent.[5]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and compatible chemical-resistant gloves (nitrile is a good starting point) when handling reagents.[13][14]

  • Handling Reagents:

    • Palladium Catalysts: Palladium compounds can be toxic and are potential irritants. Handle them in a fume hood and avoid creating dust.[13][15] Keep palladium catalysts, especially when dry, away from combustible materials as they can be pyrophoric.[15][16]

    • Boronic Acids: While generally stable, boronic acids can be irritating to the eyes and respiratory system. Avoid inhalation of dust.[14]

    • Solvents: 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. Use only in a well-ventilated fume hood and ensure fresh stocks are used.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to your institution's hazardous waste guidelines.[17]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently strong or soluble base.3. Low reaction temperature.1. Ensure thorough degassing of solvents and use of an inert atmosphere.2. Switch to a stronger or more soluble base (e.g., K₂CO₃ → Cs₂CO₃).3. Increase the reaction temperature.
Protodeboronation The boronic acid group is replaced by a hydrogen atom from water or solvent. This is a common side reaction.[3]1. Use a higher concentration of the aryl halide (e.g., 1.2-1.5 equiv.).2. Use a non-aqueous solvent system if possible.3. Minimize reaction time once the starting material is consumed.
Homocoupling of Boronic Acid Caused by oxygen in the reaction mixture, leading to the formation of a symmetrical biaryl from the boronic acid.1. Rigorously exclude oxygen from the reaction setup by proper degassing and maintaining a positive argon/nitrogen pressure.

References

  • Time in Pasuruan, ID. (n.d.). Google Search.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 16, 2026, from [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 16, 2026, from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. Retrieved January 16, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Retrieved January 16, 2026, from [Link]

  • Allred, T. K., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved January 16, 2026, from [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. (2000). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Standard Operating Procedure for Palladium. (2017). UCLA EH&S. Retrieved January 16, 2026, from [Link]

  • M. K. M. Rahman, et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Retrieved January 16, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. europepmc.org. Retrieved January 16, 2026, from [Link]

  • Bolduc, F., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Retrieved January 16, 2026, from [Link]

  • (a) Previous methods of preparing biaryls from aryl iodides. (b) Our... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Goti, G., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Process for preparing biaryl compounds. (n.d.). Google Patents.
  • Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Retrieved January 16, 2026, from [Link]

  • 3-Bromo-5-(morpholino)phenylboronic acid. (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET - PALLADIUM. (n.d.). ams-clad.com. Retrieved January 16, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET - 4-BROMO-3-FORMYLPHENYLBORONIC ACID. (n.d.). capotchem.com. Retrieved January 16, 2026, from [Link]

  • S1 Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in. (n.d.). Frontiers. Retrieved January 16, 2026, from [Link]

Sources

The Strategic Application of 3-Bromo-5-morpholinophenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of contemporary drug discovery, the morpholine moiety has emerged as a "privileged structure."[1] Its incorporation into bioactive molecules is a well-established strategy to enhance pharmacological activity and improve pharmacokinetic profiles.[1][2][3][4] The morpholine ring, with its inherent polarity and capacity for hydrogen bonding, often imparts favorable properties such as increased aqueous solubility, metabolic stability, and improved bioavailability.[5][6][7][8] When combined with the synthetic versatility of a boronic acid and the reactive handle of a bromine atom, as in 3-Bromo-5-morpholinophenylboronic acid , medicinal chemists are equipped with a powerful building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors.

This comprehensive guide serves as a detailed application note and protocol for researchers, scientists, and drug development professionals on the effective utilization of 3-Bromo-5-morpholinophenylboronic acid in medicinal chemistry. We will delve into its primary application in Suzuki-Miyaura cross-coupling reactions, with a focus on the synthesis of potent phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors.

The Rationale: Why 3-Bromo-5-morpholinophenylboronic Acid?

The strategic utility of 3-Bromo-5-morpholinophenylboronic acid stems from the synergistic contribution of its three key functional components:

  • The Morpholine Ring: This versatile heterocycle is frequently employed in medicinal chemistry to modulate the physicochemical properties of a drug candidate.[1][2][3][4] Its presence can lead to:

    • Enhanced Solubility: The polar nature of the morpholine ring can significantly improve the aqueous solubility of a molecule, a critical factor for oral bioavailability.[7][8]

    • Improved Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to a longer in vivo half-life of the drug.[1][8]

    • Favorable Pharmacokinetics: The overall pharmacokinetic profile of a compound can be fine-tuned by the introduction of a morpholine group, impacting absorption, distribution, metabolism, and excretion (ADME).[1][2][7]

    • Receptor Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating key interactions with biological targets.[2]

  • The Boronic Acid: This functional group is a cornerstone of modern organic synthesis, primarily for its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the connection of the 3-bromo-5-morpholinophenyl moiety to a wide array of aromatic and heteroaromatic systems.

  • The Bromine Atom: The bromine atom serves as a versatile synthetic handle. While it can participate in various cross-coupling reactions, in the context of this building block, it provides a site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Core Application: Synthesis of PI3K/mTOR Inhibitors

A prominent application of 3-Bromo-5-morpholinophenylboronic acid is in the synthesis of dual PI3K/mTOR inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, inhibitors of this pathway are a major focus of oncology drug discovery.

One of the most notable examples is the synthesis of GSK2126458 (Omipalisib) , a highly potent and selective inhibitor of PI3K and mTOR.[2] The morpholine-containing phenyl group derived from 3-Bromo-5-morpholinophenylboronic acid is a key structural feature of this and related inhibitors, contributing to their high affinity and favorable drug-like properties.

Representative Suzuki-Miyaura Coupling Protocol

The following is a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction between 3-Bromo-5-morpholinophenylboronic acid and a heterocyclic halide, a common step in the synthesis of kinase inhibitors.

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling 3-Bromo-5-morpholinophenylboronic acid 3-Bromo-5-morpholinophenylboronic acid Aryl-substituted morpholinophenyl product Aryl-substituted morpholinophenyl product 3-Bromo-5-morpholinophenylboronic acid->Aryl-substituted morpholinophenyl product Pd catalyst, Base, Solvent, Heat Heterocyclic Halide Heterocyclic Halide Heterocyclic Halide->Aryl-substituted morpholinophenyl product

A representative Suzuki-Miyaura coupling reaction.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Supplier (Example)Purity
3-Bromo-5-morpholinophenylboronic acid1256355-10-8285.93Sigma-Aldrich≥95%
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine6055-19-2153.57Combi-Blocks≥97%
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.56Strem Chemicals≥98%
Sodium Carbonate (Na₂CO₃)497-19-8105.99Fisher Scientific≥99.5%
1,4-Dioxane (anhydrous)123-91-188.11Acros Organics≥99.8%
Deionized Water (degassed)7732-18-518.02--

Experimental Protocol:

  • Reaction Setup:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-5-morpholinophenylboronic acid (1.2 mmol, 1.2 equiv.).

    • Add 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol, 1.0 equiv.).

    • Add Sodium Carbonate (2.5 mmol, 2.5 equiv.).

    • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

    • Evacuate and backfill the flask with nitrogen or argon three times to create an inert atmosphere.

  • Solvent Addition:

    • To the flask, add a degassed mixture of 1,4-dioxane and deionized water (4:1 v/v, 20 mL) via a syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation. Performing the reaction under an inert atmosphere of nitrogen or argon is crucial to maintain catalytic activity.

  • Degassed Solvents: Dissolved oxygen in the solvents can also oxidize the palladium catalyst. Degassing the solvents prior to use minimizes this risk.

  • Base: The base (in this case, sodium carbonate) is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.

  • Solvent System: The choice of a solvent system like dioxane/water is common for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the reaction.

Visualizing the Process

Experimental Workflow

G start Start reagents Combine Reactants: - 3-Bromo-5-morpholinophenylboronic acid - Heterocyclic Halide - Base (e.g., Na2CO3) - Pd Catalyst (e.g., Pd(PPh3)4) start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent (e.g., Dioxane/H2O) inert->solvent heat Heat Reaction Mixture (90-100 °C) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up: - Dilute with EtOAc/H2O - Separate Layers - Extract Aqueous Layer - Wash with Brine - Dry and Concentrate monitor->workup Reaction Complete purify Purify Crude Product (Flash Chromatography) workup->purify end Pure Product purify->end

A typical experimental workflow for Suzuki-Miyaura coupling.

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdx R1-Pd(II)L2-X oxidative_addition->pdx transmetalation Transmetalation pdr2 R1-Pd(II)L2-R2 transmetalation->pdr2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Regeneration of Pd(0) Catalyst product R1-R2 (Product) reductive_elimination->product r1x R1-X (Aryl Halide) r1x->oxidative_addition r2b R2-B(OH)2 (Boronic Acid) r2b->transmetalation base Base base->transmetalation pdx->transmetalation pdr2->reductive_elimination

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Perspectives

3-Bromo-5-morpholinophenylboronic acid stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a pharmacokinetic-modulating morpholine ring, a versatile boronic acid handle, and a reactive bromine atom makes it an invaluable tool for the synthesis of complex, biologically active molecules. The successful application of this building block in the development of potent kinase inhibitors, such as those targeting the PI3K/mTOR pathway, underscores its significance in modern drug discovery. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the judicious use of well-designed building blocks like 3-Bromo-5-morpholinophenylboronic acid will undoubtedly play a pivotal role in the advancement of medicinal chemistry.

References

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39–43. [Link]

  • Costantino, L., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 596–623. [Link]

  • Giordano, C., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2094-2144. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 100, 103903. [Link]

  • S, S., & K, S. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Organic & Biomolecular Chemistry. [Link]

  • Mondal, S., & Roy, N. (2021). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 40(13), 5947-5965. [Link]

  • Costantino, L., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 596–623. [Link]

  • S, S., & K, S. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Organic & Biomolecular Chemistry. [Link]

Sources

Application Notes & Protocols: 3-Bromo-5-morpholinophenylboronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide on the strategic application of 3-Bromo-5-morpholinophenylboronic acid as a pivotal building block in modern drug discovery. We will explore its chemical rationale, focusing on how its distinct structural features—the boronic acid moiety, the bromo-substituent, and the morpholine ring—are leveraged to construct novel molecular entities with therapeutic potential. This guide furnishes researchers, medicinal chemists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols for its use in synthesis, particularly for the development of kinase inhibitors.

Introduction: A Trifecta of Functionality for Medicinal Chemistry

3-Bromo-5-morpholinophenylboronic acid is more than a mere chemical intermediate; it is a strategically designed scaffold that offers a trifecta of functionalities invaluable to medicinal chemistry. Its structure is a deliberate convergence of three key components, each imparting distinct and advantageous properties to a drug discovery campaign.

  • The Boronic Acid Moiety: Once viewed with caution, boronic acids are now recognized as a cornerstone of modern synthetic and medicinal chemistry, a shift largely driven by the success of drugs like the proteasome inhibitor bortezomib.[1][2] The boronic acid group is an exceptionally versatile functional handle, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, allowing for the facile construction of complex biaryl and heteroaryl structures that form the core of many therapeutic agents.[3]

  • The Morpholine Ring: The morpholine heterocycle is classified as a "privileged structure" in drug design.[5] Its frequent appearance in approved drugs is due to its ability to confer favorable physicochemical and pharmacokinetic properties.[5][6] The morpholine group can improve aqueous solubility, enhance metabolic stability, and act as a hydrogen bond acceptor, thereby improving target engagement and overall drug-like properties.[6]

  • The Bromo Substituent: The bromine atom serves as a stable and highly effective reactive handle for a multitude of cross-coupling reactions.[7] In the context of this specific molecule, it provides an orthogonal site for diversification. After the boronic acid has been utilized in a primary coupling reaction, the bromo group on the resulting product can be used for a secondary coupling, enabling the systematic and modular exploration of a compound's structure-activity relationship (SAR).

This unique combination makes 3-Bromo-5-morpholinophenylboronic acid an ideal starting point for building libraries of complex molecules aimed at high-value biological targets.

Core Application: Modular Synthesis of Kinase Inhibitor Scaffolds

Protein kinases are a major class of drug targets, particularly in oncology.[8] A common structural motif in ATP-competitive kinase inhibitors is a biaryl or heteroaryl core that occupies the adenine-binding pocket of the kinase. 3-Bromo-5-morpholinophenylboronic acid is exceptionally well-suited for the synthesis of such scaffolds via the Suzuki-Miyaura cross-coupling reaction.

The general workflow involves coupling the boronic acid with a halogenated (typically chloro- or bromo-) aromatic or heteroaromatic partner. This modular approach allows for the rapid generation of a diverse library of compounds where the morpholine-containing phenyl ring serves as a constant, solubility-enhancing anchor, while the coupled partner can be varied to optimize potency and selectivity for the target kinase.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 3-Bromo-5-morpholino phenylboronic acid C Biaryl Product with Retained Bromo Handle A->C Suzuki-Miyaura Coupling B Aryl/Heteroaryl Halide (Ar-X) B->C Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O) Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis Blocked AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Scaffold-Derived Inhibitor Inhibitor->PI3K INHIBITS

Sources

Application Notes & Protocols: A Guide to the Synthesis and Application of GPCR Modulators Using 3-Bromo-5-morpholinophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Untargetable with Advanced Chemical Scaffolds

G protein-coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, making them the most successful class of drug targets in history.[1] While traditional drugs often act as agonists or antagonists at the highly conserved orthosteric site (where the endogenous ligand binds), this approach can lead to challenges in achieving subtype selectivity and may cause on-target side effects.[1][2] A more sophisticated strategy involves allosteric modulation, where ligands bind to a topographically distinct site on the receptor.[3][4] This approach offers the potential for greater selectivity and a more nuanced "tuning" of the receptor's response to its natural ligand, preserving the physiological patterns of signaling.[3]

The discovery of novel allosteric modulators requires a robust chemical toolbox. Boronic acids have emerged as exceptionally versatile building blocks in medicinal chemistry, largely due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5][6][7] This reaction allows for the efficient and modular construction of complex biaryl structures, which are common scaffolds in GPCR ligands.[6] Furthermore, the morpholine moiety is a privileged structure in drug design, often incorporated to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic properties of a molecule.[8][9]

This guide provides a comprehensive overview and detailed protocols for utilizing 3-Bromo-5-morpholinophenylboronic acid , a trifunctional reagent, in the synthesis and pharmacological evaluation of novel GPCR modulators. This building block is strategically designed for diversity-oriented synthesis:

  • The boronic acid group serves as the reactive handle for Suzuki-Miyaura coupling.[10]

  • The bromo substituent provides an orthogonal site for subsequent chemical modifications or can be the coupling partner itself.

  • The morpholine group imparts favorable drug-like properties.[8]

By following the principles and protocols outlined herein, researchers can effectively leverage this powerful chemical tool to accelerate the discovery of next-generation GPCR-targeted therapeutics.

Section 1: The Key Building Block: 3-Bromo-5-morpholinophenylboronic acid

The successful synthesis of target molecules begins with a high-quality, well-characterized starting material. This section details the preparation and validation of 3-Bromo-5-morpholinophenylboronic acid.

Synthesis Protocol

The synthesis of aryl boronic acids is a well-established process, typically involving the reaction of an organometallic intermediate with a borate ester.[10] The following protocol is adapted from standard procedures for preparing substituted phenylboronic acids.[11][12]

Expert Insight (Causality): This multi-step synthesis begins with the selective introduction of the morpholine ring onto a dibrominated scaffold. The subsequent key step is a halogen-metal exchange followed by borylation. Performing this at a very low temperature (-78 °C) is critical to prevent unwanted side reactions and decomposition of the highly reactive aryllithium intermediate. The use of anhydrous solvents is mandatory as organolithium reagents are extremely strong bases and will be quenched by even trace amounts of water.

Reaction Scheme:

  • Nucleophilic Aromatic Substitution: 1,5-Dibromo-3-nitrobenzene → 4-(3-Bromo-5-nitrophenyl)morpholine

  • Reduction: 4-(3-Bromo-5-nitrophenyl)morpholine → 5-Bromo-3-morpholinoaniline

  • Sandmeyer Reaction: 5-Bromo-3-morpholinoaniline → 1,3-Dibromo-5-morpholinobenzene

  • Borylation: 1,3-Dibromo-5-morpholinobenzene → 3-Bromo-5-morpholinophenylboronic acid

A more direct, albeit potentially lower-yielding, approach from 1,3-dibromo-5-morpholinobenzene is detailed below.

Materials & Reagents:

  • 1,3-Dibromo-5-morpholinobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Trimethyl borate

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware (flame-dried)

Step-by-Step Protocol:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolution: Dissolve 1,3-dibromo-5-morpholinobenzene (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The solution may change color.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

  • Borylation: Add trimethyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C.

  • Warming: After the addition, allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Quenching & Acidification: Cool the flask in an ice bath and slowly add 2 M HCl to quench the reaction and hydrolyze the borate ester. Stir vigorously for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization and Quality Control

It is imperative to confirm the identity and purity of the synthesized building block before its use in subsequent reactions.

Parameter Method Expected Result
Identity ¹H NMR, ¹³C NMRPeaks corresponding to the aromatic protons, morpholine protons, and characteristic carbon signals.
Molecular Weight LC-MS[M+H]⁺ or [M-H]⁻ corresponding to the molecular formula C₁₀H₁₃BBrNO₃ (MW: 285.93).[13]
Purity HPLC/UPLC>95% purity is recommended for reliable coupling reactions.
Physical State Visual InspectionTypically an off-white to pale yellow solid.

Section 2: Suzuki-Miyaura Coupling for GPCR Modulator Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a C(sp²)-C(sp²) bond between a boronic acid and an organohalide.[7][14]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism allows for rational troubleshooting and optimization. The cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_ArX L₂Pd(II)(Ar¹)(X) Pd0->PdII_ArX Ar¹-X OxAdd Oxidative Addition PdII_ArAr L₂Pd(II)(Ar¹)(Ar²) PdII_ArX->PdII_ArAr Ar²-B(OR)₃⁻ Transmetal Transmetalation Base Base (e.g., K₂CO₃) Boronate Ar²-B(OR)₃⁻ Base->Boronate Boronate->PdII_ArAr PdII_ArAr->Pd0 Product (Ar¹-Ar²) RedElim Reductive Elimination Product Ar¹-Ar² (Product) ArX Ar¹-X (Aryl Halide) BoronicAcid Ar²-B(OH)₂ (Boronic Acid) BoronicAcid->Base + Base, H₂O

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for coupling 3-Bromo-5-morpholinophenylboronic acid with a generic aryl or heteroaryl halide (Ar-X), which represents the core scaffold of a potential GPCR modulator.

Expert Insight (Causality): The choice of catalyst, ligand, base, and solvent is critical and substrate-dependent.[14][15] Palladium pre-catalysts are often preferred for their air stability and ease of handling. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7] A mixed solvent system like dioxane/water often improves the solubility of both the organic and inorganic reagents.

Materials & Reagents:

  • 3-Bromo-5-morpholinophenylboronic acid (1.2 eq)

  • Aryl/Heteroaryl Halide (Ar-X) (1.0 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

  • Argon or Nitrogen gas supply

Step-by-Step Protocol:

  • Setup: To a vial or flask, add the aryl halide (1.0 eq), 3-Bromo-5-morpholinophenylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent system (dioxane/water) via syringe.

  • Heating: Place the reaction in a preheated oil bath or heating block (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying & Concentration: Dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel.

Experimental Workflow and Optimization

The path from starting materials to a purified, characterized compound follows a logical sequence.

Synthesis_Workflow Start Starting Materials (Boronic Acid, Aryl Halide) Reaction Reaction Setup (Catalyst, Base, Solvent) Start->Reaction Heating Heating & Monitoring (TLC, LC-MS) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, HPLC) Purify->Characterize Final Pure GPCR Modulator Characterize->Final

Caption: General workflow for the synthesis and purification of GPCR modulators.

Table for Reaction Optimization:

Parameter Common Options Rationale / Impact
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd G3/G4 Pre-catalystsAffects reaction rate, scope, and tolerance to functional groups. Pre-catalysts are often more active and user-friendly.[14]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Stronger bases can accelerate the reaction but may not be compatible with base-sensitive functional groups.
Solvent Dioxane/H₂O, Toluene, DMF, 2-MeTHFInfluences solubility of reagents and reaction temperature. Aqueous conditions are often beneficial.
Temperature 60 - 120 °CHigher temperatures increase reaction rate but can also lead to catalyst decomposition or side reactions like deboronation.

Section 3: Pharmacological Characterization of Novel Modulators

Synthesizing a molecule is only the first step. The critical next phase is to determine its biological activity at the target GPCR. This involves a tiered approach, moving from initial binding confirmation to detailed functional characterization.

Screening Cascade for Modulator Identification

A typical screening cascade ensures that resources are focused on the most promising compounds.

Screening_Cascade Compound Synthesized Compound Library Primary Primary Assay: Binding (Does it interact with the receptor?) Compound->Primary Hit Hits Primary->Hit Yes Secondary Secondary Assay: Function (How does it affect signaling? PAM, NAM, etc.) Hit->Secondary ConfirmedHit Confirmed Modulators Secondary->ConfirmedHit Confirmed Activity Tertiary Tertiary Assay: Selectivity & Bias (Is it selective? Does it favor a pathway?) ConfirmedHit->Tertiary Lead Lead Candidate Tertiary->Lead Promising Profile

Caption: A tiered workflow for pharmacological characterization.
Protocol 1: Allosteric Binding Assessment

Principle: A true allosteric modulator binds to a site distinct from the orthosteric ligand. Therefore, it should not compete directly with a radiolabeled orthosteric ligand for binding, but it should be able to modulate the affinity of that orthosteric ligand.[16][17] This protocol assesses the ability of the test compound to alter the dissociation rate of a radiolabeled ligand.

Materials & Methods:

  • Cell membranes prepared from cells expressing the target GPCR.

  • Radiolabeled orthosteric antagonist (e.g., [³H]-NMS for muscarinic receptors).

  • Test compound (synthesized modulator).

  • Assay buffer, scintillation fluid, filter plates, and a microplate scintillation counter.

Step-by-Step Protocol (Radioligand Dissociation Assay):

  • Association: Incubate the cell membranes with the radiolabeled antagonist at a concentration near its Kd value until equilibrium is reached (e.g., 60 min at 25 °C).

  • Dissociation Initiation: Initiate dissociation of the radioligand by adding a high concentration of a known, unlabeled orthosteric antagonist (the "chaser").

  • Modulator Addition: In parallel wells, initiate dissociation by adding the chaser plus a high concentration of your test compound.

  • Time Course: At various time points (e.g., 0, 5, 15, 30, 60, 120 min), terminate the reaction by rapid filtration through filter plates, washing away unbound radioligand.

  • Quantification: Add scintillation fluid to the dried filters and count the remaining radioactivity.

  • Analysis: Plot the natural logarithm of specific binding versus time. Calculate the dissociation rate constant (k_off). A Positive Allosteric Modulator (PAM) will decrease the k_off (slower dissociation), while a Negative Allosteric Modulator (NAM) will increase the k_off (faster dissociation).

Protocol 2: Functional Characterization (cAMP Assay)

Principle: Many GPCRs signal by modulating the intracellular concentration of cyclic AMP (cAMP). Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.[18][19] This assay measures the effect of the test compound on the agonist's ability to produce this second messenger.

Materials & Methods:

  • HEK293 or CHO cells transiently or stably expressing the target GPCR.

  • A known agonist for the target GPCR.

  • Test compound (synthesized modulator).

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).[18][20]

Step-by-Step Protocol (PAM/NAM Determination):

  • Cell Plating: Plate the cells in a suitable microplate (e.g., 96- or 384-well) and allow them to adhere overnight.

  • Pre-incubation: Remove media and add assay buffer containing the test compound at various concentrations (or buffer alone for control). Incubate for 15-30 minutes.

  • Agonist Stimulation: Add the known agonist at a concentration that gives a submaximal response (the EC₂₀ or EC₅₀). For Gi-coupled receptors, forskolin is also added to stimulate basal cAMP production.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) to allow for cAMP production/inhibition.

  • Lysis & Detection: Lyse the cells and perform the cAMP measurement according to the kit manufacturer's instructions.

  • Analysis: Generate a dose-response curve for the agonist in the absence and presence of different concentrations of your test compound.

Data Interpretation:

Modulator Type Observed Effect on Agonist Dose-Response Curve
Positive Allosteric Modulator (PAM) Leftward shift (increase in potency) and/or increase in the maximal response (increase in efficacy).
Negative Allosteric Modulator (NAM) Rightward shift (decrease in potency) and/or decrease in the maximal response (decrease in efficacy).
Silent Allosteric Modulator (SAM) No change in the functional response, but confirmed binding in a binding assay.
Allosteric Agonist Elicits a response in the absence of the orthosteric agonist.

Conclusion

3-Bromo-5-morpholinophenylboronic acid is a highly valuable and strategically designed building block for modern drug discovery. Its trifunctional nature allows for rapid, modular synthesis of novel small molecules via the robust Suzuki-Miyaura coupling reaction, while the embedded morpholine moiety provides a head start on developing favorable pharmacokinetic properties. By combining the synthetic protocols for creating diverse chemical matter with the pharmacological assays for detailed characterization, researchers are well-equipped to explore new chemical space and identify sophisticated allosteric modulators for challenging GPCR targets. This integrated approach is essential for advancing the next wave of precision medicines.

References

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals (Basel). [Link]

  • ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • Latorraca, N. R., et al. (2018). Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery. Current Opinion in Structural Biology. [Link]

  • Royal Society of Chemistry. (2022). The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. Chemical Communications. [Link]

  • Plescia, C., & Moitessier, N. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. ResearchGate. [Link]

  • Conn, P. J., et al. (2009). Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders. Nature Reviews Drug Discovery. [Link]

  • Gaspari, S., et al. (2021). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols. [Link]

  • de Amici, M., et al. (2016). Drug Design Strategies for GPCR Allosteric Modulators. Current Topics in Medicinal Chemistry. [Link]

  • Schulze, T., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]

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  • ResearchGate. (n.d.). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. [Link]

  • Zhou, Q., et al. (2022). Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Endocrinology. [Link]

  • Penkalla, N., et al. (2019). Boronic acids as probes for investigation of allosteric modulation of the chemokine receptor CXCR3. Journal of Medicinal Chemistry. [Link]

  • Jiang, L. I., & Ma, L. (2019). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]

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  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Bielenica, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Vitaku, E., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Vo, K.-V. T., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Zhang, R., & Xie, X. (2012). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. [Link]

  • Moore, M. N., et al. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv. [Link]

  • Wold, E. A., et al. (2016). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry. [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]

  • Mistry, R., et al. (2020). Positive allosteric modulation of a GPCR ternary complex. Proceedings of the National Academy of Sciences. [Link]

  • Burford, N. T., et al. (2015). Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor. Journal of Medicinal Chemistry. [Link]

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Application Notes & Protocols: Strategic Use of 3-Bromo-5-morpholinophenylboronic Acid in the Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation.[1][2] These heterobifunctional molecules recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, inducing the target's ubiquitination and subsequent degradation by the proteasome.[3][4][5] The chemical linker connecting the POI-binding and E3-binding ligands is a critical determinant of a PROTAC's efficacy, influencing the geometry and stability of the key ternary complex (POI-PROTAC-E3 ligase).[2][][7] This document provides a detailed guide on the strategic application of 3-Bromo-5-morpholinophenylboronic acid (CAS: 1256355-10-8), a versatile building block for the synthesis of PROTACs with aryl-based linkers. We will explore the rationale for its use, its role in linker design, and provide a detailed, field-proven protocol for its incorporation into a model PROTAC scaffold via Suzuki-Miyaura cross-coupling.

Introduction: The Central Role of the PROTAC Linker

Far from being a passive spacer, the linker is an active and critical component of a PROTAC molecule.[1] Its composition, length, rigidity, and vectoral exit points dictate the spatial arrangement of the two recruited proteins, which is paramount for productive ubiquitination.[2][] The linker's physicochemical properties also profoundly impact the overall characteristics of the PROTAC, including its solubility, cell permeability, and metabolic stability.[1]

Aryl-containing linkers, often incorporating motifs like phenyl or piperazine rings, can impart a degree of rigidity to the PROTAC structure.[8] This semi-rigid nature can be advantageous, as it may pre-organize the molecule into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[1][] 3-Bromo-5-morpholinophenylboronic acid emerges as a highly strategic building block for constructing such linkers due to its trifunctional nature.

The Strategic Advantage of 3-Bromo-5-morpholinophenylboronic Acid

This building block offers three key features for PROTAC synthesis:

  • Boronic Acid Moiety: This functional group is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9][10] This reaction is one of the most robust and versatile methods for forming carbon-carbon bonds in modern organic synthesis, valued for its functional group tolerance and reliability.[10][11][12]

  • Bromo Substituent: The aryl bromide provides a second, orthogonal handle for further functionalization. It can participate in a subsequent cross-coupling reaction (e.g., another Suzuki, Sonogashira, or Buchwald-Hartwig amination) or a nucleophilic aromatic substitution, allowing for the sequential and controlled attachment of the second ligand or another linker component.

  • Morpholino Group: The morpholine substituent serves multiple purposes. It enhances the aqueous solubility of the linker, a crucial property for improving the often-challenging pharmacokinetic profiles of large PROTAC molecules.[][9] Furthermore, it can act as a hydrogen bond acceptor, potentially engaging in beneficial interactions within the ternary complex.

The strategic placement of these groups (meta to each other) provides a defined 120° vector for extending the PROTAC linker, offering predictable control over the final molecular geometry.

Workflow & Core Reaction Principle

The core of the synthetic strategy involves a sequential, palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction proceeds through a well-established catalytic cycle.[10]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X (Aryl-Pd Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_boronate_complex R¹-Pd(II)L₂-R² (Di-organo Complex) transmetalation->pd_boronate_complex reductive_elimination Reductive Elimination pd_boronate_complex->reductive_elimination reductive_elimination->pd0 product Product (R¹-R²) reductive_elimination->product aryl_halide Aryl Halide (R¹-X) aryl_halide->oxidative_addition boronic_acid Boronic Acid (R²-B(OH)₂) + Base boronic_acid->transmetalation PROTAC_Synthesis_Workflow start Starting Materials: - 3-Bromo-5-morpholinophenylboronic acid - Ligand 1-Halide (E3 or POI) - Ligand 2-Linker (POI or E3) step1 Step 1: Suzuki Coupling (Boronic Acid + Ligand 1-Halide) start->step1 intermediate Intermediate: Ligand 1-(3-Bromo-5-morpholinophenyl)-Linker step1->intermediate step2 Step 2: Second Coupling / Nucleophilic Substitution (Bromo group + Ligand 2-Linker) intermediate->step2 final_protac Final PROTAC Molecule (Ligand 1 - Linker - Ligand 2) step2->final_protac purification Purification & Characterization (HPLC, LC-MS, NMR) final_protac->purification

Caption: Modular workflow for PROTAC synthesis using the trifunctional building block.

Experimental Protocol: Synthesis of a Model PROTAC

This protocol describes a representative synthesis where 3-Bromo-5-morpholinophenylboronic acid is first coupled to a hypothetical E3 ligase ligand precursor (E3-Halide) and subsequently coupled to a Protein of Interest ligand precursor (POI-Linker-NH₂).

Disclaimer: These protocols are generalized procedures adapted from established chemical literature. [10]They must be performed by trained personnel in a suitable laboratory setting. All reactions involving palladium catalysts should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation. [13]Optimization for specific substrates may be required.

Step 1: Suzuki-Miyaura Coupling of E3-Halide with 3-Bromo-5-morpholinophenylboronic acid

Objective: To synthesize the key bromo-functionalized intermediate.

Materials:

  • E3 Ligand with Aryl Halide (e.g., 4-bromophthalimide derivative, 1.0 eq)

  • 3-Bromo-5-morpholinophenylboronic acid (1.1 eq)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, degassed)

Procedure:

  • To a Schlenk flask, add the E3-Halide (1.0 eq), 3-Bromo-5-morpholinophenylboronic acid (1.1 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times to establish an inert atmosphere. [10]3. Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting E3-Halide is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [10]9. Purify the crude residue by flash column chromatography on silica gel to yield the bromo-functionalized intermediate.

Step 2: Buchwald-Hartwig Amination with POI-Linker

Objective: To couple the bromo-intermediate with the second ligand to form the final PROTAC.

Materials:

  • Bromo-functionalized intermediate from Step 1 (1.0 eq)

  • POI Ligand with a primary or secondary amine linker (POI-Linker-NH₂, 1.2 eq)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 0.05 eq)

  • Ligand (e.g., Xantphos or BINAP, 0.1 eq)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 2.5 eq)

  • Solvent (e.g., Anhydrous Toluene or Dioxane, degassed)

Procedure:

  • To a Schlenk flask, add the bromo-intermediate (1.0 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.5 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed anhydrous toluene, followed by the POI-Linker-NH₂ (1.2 eq).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 8-18 hours).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final PROTAC molecule using preparative reverse-phase HPLC to achieve high purity.

  • Characterize the final product thoroughly by LC-MS, ¹H NMR, and ¹³C NMR to confirm its identity and purity.

Data & Reaction Optimization

The success of Suzuki-Miyaura coupling is highly dependent on the reaction conditions. The choice of catalyst, base, and solvent can significantly impact yield and reaction time. Below is a comparative table of common conditions.

ParameterCondition A (Standard)Condition B (For Hindered Substrates)Condition C (Microwave) [12]Rationale & Notes
Catalyst Pd(dppf)Cl₂XPhos Pd G2/G3XPhos Pd G2XPhos-based catalysts are often superior for challenging or sterically hindered substrates. [12]
Base K₂CO₃K₃PO₄Cs₂CO₃Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ can accelerate transmetalation.
Solvent Dioxane/H₂OTHF or TolueneDioxane/H₂OAnhydrous conditions (B) can be necessary for sensitive substrates. Water is often required for the catalytic cycle.
Temperature 80-100 °C80-110 °C120-150 °CMicrowave irradiation can dramatically reduce reaction times from hours to minutes. [12]
Reaction Time 4-16 hours6-24 hours15-40 minutesVaries significantly with substrate reactivity and conditions.

Conclusion

3-Bromo-5-morpholinophenylboronic acid is a powerful and strategic building block in the medicinal chemist's toolbox for PROTAC synthesis. [9]Its pre-installed, orthogonally reactive handles—the boronic acid and the bromide—allow for a controlled, sequential construction of complex linker architectures. The integrated morpholino group provides beneficial physicochemical properties, addressing the common solubility challenges in PROTAC development. [][9]By leveraging robust and well-understood methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently synthesize diverse libraries of PROTACs, enabling the systematic exploration of "linkerology" to optimize degradation efficacy and drug-like properties. [1]

References

  • MySkinRecipes. 3-Bromo-5-(morpholino)phenylboronic acid.
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  • BenchChem. Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
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  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024-10-23).
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  • PMC NIH. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018-09-11).
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  • BLDpharm. E3 Ligands Usage in PROTAC Design.
  • PubMed Central. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes.
  • Organic Syntheses Procedure. (3,4,5-trifluorophenyl)boronic acid.
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Application Note & Protocols: Strategic C-N Coupling of 3-Bromo-5-morpholinophenylboronic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the strategic implementation of C-N cross-coupling reactions utilizing 3-Bromo-5-morpholinophenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the morpholine-substituted phenylamine scaffold in pharmacologically active agents.[1][2][3] We will focus primarily on the palladium-catalyzed Buchwald-Hartwig amination, a robust and highly adaptable method for the formation of carbon-nitrogen bonds.[4] This document is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic rationale, step-by-step experimental procedures, and critical insights into reaction optimization and troubleshooting.

Part 1: The Strategic Foundation: Mechanism & Rationale

The successful execution of a C-N coupling reaction hinges on a clear understanding of the underlying catalytic cycle and the specific role of each reagent. Merely following a recipe is insufficient; understanding the causality behind each step empowers the scientist to adapt and troubleshoot effectively.

The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for constructing C-N bonds.[5][6] The reaction proceeds via a palladium-based catalytic cycle that can be broken down into three fundamental stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][7]

  • Oxidative Addition: An active, low-valent Pd(0) species initiates the cycle by inserting into the carbon-bromine bond of the 3-Bromo-5-morpholinophenylboronic acid. This forms a new, higher-valent Pd(II) complex. The efficiency of this step is heavily influenced by the choice of phosphine ligand.

  • Amine Coordination & Deprotonation: The nitrogen nucleophile (the amine) coordinates to the electron-deficient palladium center of the Pd(II) complex. A strong base then deprotonates the coordinated amine, forming a palladium-amido intermediate.[4]

  • Reductive Elimination: This is the final, product-forming step. The newly formed aryl and amido ligands on the palladium center couple, creating the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L Active Catalyst pd2_aryl Ar-Pd(II)(L)-Br Oxidative Adduct pd0->pd2_aryl  Oxidative Addition  (Ar-Br) pd2_amido Ar-Pd(II)(L)-NR'R'' Amido Complex pd2_aryl->pd2_amido  Amine Coordination  & Deprotonation  (HNR'R'', Base) product Ar-NR'R'' Coupled Product pd2_amido->product  Reductive  Elimination product->pd0 center_node center_node->pd0  Regeneration

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Rationale for Critical Experimental Choices

The success of the Buchwald-Hartwig amination is not accidental; it is the result of the rational selection of each component.

  • Palladium Precursor & Ligand System: While various Pd(0) or Pd(II) precursors can be used, the choice of phosphine ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often essential.[5]

    • Causality: Their steric bulk promotes the formation of a monoligated palladium species, which is highly reactive and accelerates both the oxidative addition and the final reductive elimination steps.[5] Their electron-donating nature increases the electron density on the palladium center, which facilitates the cleavage of the aryl-halide bond during oxidative addition.[8]

  • The Role of the Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile.

    • Causality: The pKa of the amine dictates the required base strength. Weaker bases may not deprotonate the amine efficiently, stalling the catalytic cycle. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can be influenced by the solvent; anionic bases are generally preferred in nonpolar solvents to facilitate the deprotonation of the neutral palladium-amine complex.[9][10][11]

  • Solvent Selection: Anhydrous, aprotic solvents are standard. Toluene, dioxane, and tetrahydrofuran (THF) are frequently used.

    • Causality: These solvents effectively dissolve the organic reagents and the catalyst complex without interfering with the reaction mechanism. The polarity of the solvent can influence reaction rates; for instance, in polar solvents, dissociation of the halide from the palladium complex can occur, but the base may also coordinate too strongly to the palladium, creating a stable but inactive state.[10][11]

Part 2: Detailed Experimental Protocols

This section provides a robust, step-by-step protocol for the C-N coupling of 3-Bromo-5-morpholinophenylboronic acid with a representative secondary amine, aniline.

Materials and Reagents
ReagentCAS NumberSuggested PurityNotes
3-Bromo-5-morpholinophenylboronic acid1256355-10-8>95%Substrate
Aniline62-53-3>99%Coupling partner (nucleophile). Should be distilled before use.
Palladium(II) Acetate (Pd(OAc)₂)3375-31-398%Palladium precursor.
RuPhos787618-22-8>98%Phosphine ligand. Handle under inert gas.
Sodium tert-butoxide (NaOt-Bu)865-48-5>97%Base. Highly hygroscopic; handle in a glovebox or under inert gas.
Anhydrous Toluene108-88-3>99.8%Reaction solvent. Should be degassed prior to use.
Diethyl Ether60-29-7ACS GradeFor work-up.
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-9-For work-up.
Saturated aq. Sodium Chloride (Brine)7647-14-5-For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-Drying agent.
Celite® 54568855-54-9-Filtration aid.
Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification prep1 1. Add solids to oven-dried flask: - Boronic Acid (1.0 eq) - NaOt-Bu (1.4 eq) - Pd(OAc)₂ (2 mol%) - RuPhos (4 mol%) prep2 2. Evacuate and backfill flask with Argon (3x) prep1->prep2 prep3 3. Add degassed Toluene via syringe prep2->prep3 prep4 4. Add Aniline (1.2 eq) via syringe prep3->prep4 react 5. Heat to 100 °C with vigorous stirring prep4->react monitor 6. Monitor by TLC or LC-MS (Typically 12-24h) react->monitor workup1 7. Cool to RT, dilute with Diethyl Ether monitor->workup1 workup2 8. Filter through Celite® workup1->workup2 workup3 9. Wash filtrate with sat. aq. NH₄Cl, then Brine workup2->workup3 workup4 10. Dry organic layer (MgSO₄), filter, and concentrate workup3->workup4 purify 11. Purify by flash column chromatography workup4->purify

Caption: Step-by-step experimental workflow.

Detailed Step-by-Step Protocol

This protocol is for a 1.0 mmol scale reaction. Adjust quantities accordingly.

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-morpholinophenylboronic acid (286 mg, 1.0 mmol, 1.0 equiv.), sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.), Palladium(II) Acetate (4.5 mg, 0.02 mmol, 2 mol%), and RuPhos (18.6 mg, 0.04 mmol, 4 mol%).

  • Inerting: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (10 mL) via syringe. Stir the mixture for 5 minutes to allow for catalyst pre-formation. Finally, add aniline (110 µL, 1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under argon) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether (20 mL).

  • Filtration: Filter the mixture through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional diethyl ether (3 x 10 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure C-N coupled product.

Part 3: Troubleshooting and Safety

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (air/moisture contamination).2. Insufficiently strong base.3. Poor quality of reagents/solvent.1. Ensure rigorous inert atmosphere techniques.2. Switch to a stronger base (e.g., LiHMDS).3. Use freshly distilled amine and anhydrous, degassed solvent. Check ligand and catalyst quality.
Formation of Side Products 1. Hydrodehalogenation (replacement of Br with H).2. Homocoupling of the boronic acid.1. Ensure the reaction is not overheated. Use a slightly lower temperature.2. Ensure the reaction is fully anaerobic; oxygen can promote homocoupling.
Difficulty in Purification Product is highly polar and streaks on silica gel.Add a small amount of triethylamine (~0.5-1%) to the chromatography eluent to neutralize acidic sites on the silica gel. Consider using a different stationary phase like alumina.
Safety Precautions
  • General: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagents:

    • 3-Bromo-5-morpholinophenylboronic acid: May cause skin and eye irritation. Avoid inhalation of dust.[12]

    • Palladium Catalysts/Phosphine Ligands: These are often air-sensitive and potentially toxic. Handle under an inert atmosphere. Avoid inhalation and skin contact.[13]

    • Sodium tert-butoxide: A strong, corrosive base that reacts violently with water. It is highly hygroscopic. Handle exclusively under an inert atmosphere in a glovebox or using Schlenk techniques.

    • Solvents: Toluene and diethyl ether are flammable. Keep away from ignition sources.[14]

  • Procedure: Reactions at elevated temperatures should be conducted behind a blast shield.

  • Disposal: Dispose of all chemical waste, including solvents and palladium-containing residues, in accordance with local, state, and federal regulations.

References

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Copper-Catalyzed C–N Cross-Coupling of Arylboronic Acids with N-Acylpyrazoles. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Intermolecular Reductive C-N Cross Coupling of Nitroarenes and Boronic Acids by PIII/PV=O Catalysis. Organic Chemistry Portal. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Safety Data Sheet for 3-Bromoquinoline. Company Website. [Link]

  • 3-Bromo-5-(morpholino)phenylboronic acid. MySkinRecipes. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. PMC - PubMed Central. [Link]

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Application Notes and Protocols for One-Pot Synthesis Utilizing 3-Bromo-5-morpholinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 3-Bromo-5-morpholinophenylboronic Acid in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the demand for modular and efficient synthetic methodologies is paramount. One-pot reactions, wherein multiple synthetic transformations are executed in a single reaction vessel, represent a significant advancement towards sustainable and streamlined chemical synthesis.[1] 3-Bromo-5-morpholinophenylboronic acid has emerged as a valuable building block in this context. Its trifunctional nature—a nucleophilic boronic acid, an electrophilic aryl bromide, and a solubilizing, pharmacologically relevant morpholine moiety—renders it an exceptionally versatile reagent for the rapid construction of complex molecular architectures. The morpholine group, in particular, is a privileged scaffold in medicinal chemistry, known to enhance aqueous solubility and metabolic stability of drug candidates.[2]

This guide provides detailed application notes and a robust one-pot protocol for the utilization of 3-Bromo-5-morpholinophenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this reagent for the efficient synthesis of novel biaryl compounds.

Core Concept: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide.[3] The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. The general catalytic cycle involves three key stages: oxidative addition, transmetalation, and reductive elimination.[3]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Aryl Halide Pd(II)_Complex R-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-B(OH)2 + Base) Pd(II)_Complex->Transmetalation Boronic Acid Pd(II)_Biaryl R-Pd(II)-R'(L2) Transmetalation->Pd(II)_Biaryl Reductive_Elimination Reductive Elimination Pd(II)_Biaryl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

One-Pot Suzuki-Miyaura Protocol Utilizing 3-Bromo-5-morpholinophenylboronic Acid

This protocol details a microwave-assisted, one-pot Suzuki-Miyaura coupling of 3-Bromo-5-morpholinophenylboronic acid with a diverse range of aryl and heteroaryl halides. Microwave irradiation is employed to accelerate the reaction, often leading to significantly reduced reaction times and improved yields.[4][5]

Rationale for Reagent Selection
  • Catalyst System: A pre-catalyst system such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or a combination of a palladium source like Palladium(II) acetate (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is recommended.[6] These catalysts are effective for cross-coupling reactions involving electron-rich boronic acids and can overcome the steric hindrance that may arise from the ortho-substituents on the coupling partners.[6]

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial for the activation of the boronic acid in the transmetalation step.[7] The choice of base can influence the reaction rate and yield, and for challenging couplings, a stronger base may be beneficial.

  • Solvent System: A mixture of a water-miscible organic solvent like 1,4-dioxane or tetrahydrofuran (THF) and water is commonly used.[4] Water plays a critical role in dissolving the inorganic base and facilitating the activation of the boronic acid.

Experimental Workflow Diagram

One_Pot_Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis A Weigh Reagents: - 3-Bromo-5-morpholinophenylboronic acid - Aryl/Heteroaryl Halide - Palladium Catalyst - Base B Add Solvents (Dioxane/Water) A->B C Seal Reaction Vessel B->C D Degas with Inert Gas (Ar/N2) C->D E Heat to 100-120 °C in Microwave Reactor D->E F Hold for 30-60 minutes E->F G Monitor Reaction by TLC/LC-MS F->G H Cool to Room Temperature G->H I Dilute with Water and Extract with Organic Solvent H->I J Wash Organic Layer, Dry, and Concentrate I->J K Purify by Column Chromatography J->K L Characterize by NMR, MS, etc. K->L

Caption: A streamlined workflow for the one-pot Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol

Materials:

  • 3-Bromo-5-morpholinophenylboronic acid (1.0 eq.)

  • Aryl or heteroaryl halide (1.1 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq.)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Microwave synthesis vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine 3-Bromo-5-morpholinophenylboronic acid, the aryl/heteroaryl halide, the palladium catalyst, and the base.

  • Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 to 5:1 ratio (v/v) to achieve a final concentration of the boronic acid of approximately 0.1-0.2 M.

  • Degassing: Seal the vial and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Microwave Irradiation: Place the vial in the microwave reactor and heat the mixture to 100-120 °C for 30-60 minutes. The optimal temperature and time should be determined for each specific substrate combination.[4]

  • Reaction Monitoring: After the initial reaction time, cool the vial to room temperature and check the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is incomplete, it can be subjected to further microwave irradiation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Quantitative Data Summary

The following table provides representative reaction parameters for the one-pot Suzuki-Miyaura coupling of 3-Bromo-5-morpholinophenylboronic acid with various aryl halides. Note that these are starting points and may require optimization.

EntryAryl Halide (1.1 eq.)Catalyst (mol%)Base (eq.)Solvent (v/v)Temp (°C)Time (min)Yield (%)
14-BromotoluenePd(dppf)Cl₂ (3)K₂CO₃ (2.5)Dioxane/H₂O (4:1)11045>90
23-ChloropyridinePd(OAc)₂/XPhos (2/4)K₃PO₄ (3.0)THF/H₂O (5:1)1206085-95
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)Na₂CO₃ (2.0)Dioxane/H₂O (4:1)10030>95
42-BromothiophenePd(dppf)Cl₂ (3)K₂CO₃ (2.5)Dioxane/H₂O (4:1)1104080-90

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, consider increasing the catalyst loading, using a more active ligand (e.g., a biaryl phosphine), or a stronger base. Ensure that the reaction mixture is thoroughly degassed.

  • Protodeboronation: The boronic acid can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures and in the presence of water.[8] Using anhydrous solvents for the initial setup and minimizing reaction times can help to mitigate this side reaction.

  • Homocoupling: Homocoupling of the boronic acid can occur as a side reaction. This can often be suppressed by using the appropriate catalyst and reaction conditions.

  • Purification Challenges: The morpholine moiety can sometimes make purification by silica gel chromatography challenging due to its basicity. Using a small amount of triethylamine in the eluent can help to improve the peak shape and recovery.

Conclusion

3-Bromo-5-morpholinophenylboronic acid is a highly effective and versatile reagent for the one-pot synthesis of a wide array of biaryl compounds. The microwave-assisted Suzuki-Miyaura coupling protocol detailed in this guide offers a rapid, efficient, and modular approach for the construction of complex molecules with potential applications in medicinal chemistry and materials science. By understanding the underlying principles of the reaction and carefully selecting the reaction parameters, researchers can successfully employ this valuable building block in their synthetic endeavors.

References

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 2015. Available at: [Link]

  • Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances, 2018. Available at: [Link]

  • Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 2011. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 2004. Available at: [Link]

  • Microwave-Assisted Silver-Catalyzed Synthesis of Biaryl Compounds. Request PDF. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2013. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2019. Available at: [Link]

  • One-pot borylation/Suzuki-Miyaura sp2–sp3 cross-coupling. Chemical Communications, 2017. Available at: [Link]

  • One-pot protocol for borylation and Suzuki–Miyaura coupling; reaction... ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube, 2024. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances, 2021. Available at: [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 2015. Available at: [Link]

  • Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. MDPI, 2023. Available at: [Link]

  • Nondirected Ortho C-H Arylation for One-Pot Synthesis of Biaryl Scaffolds via In Situ Generated Mixed Acetal. PubMed, 2025. Available at: [Link]

  • One-pot parallel synthesis of biaryl compounds. ResearchGate. Available at: [Link]

  • Microwave-assisted Suzuki-Miyaura reaction catalyzed by a new palladium complex. Science24. Available at: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed, 2020. Available at: [Link]

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Troubleshooting & Optimization

Overcoming low yields in Suzuki coupling with 3-Bromo-5-morpholinophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 3-bromo-5-morpholinophenylboronic acid. This resource is designed to provide in-depth, practical solutions to overcome low yields and other common issues encountered when working with this specific, and often challenging, substrate. Our guidance is rooted in mechanistic principles and validated by field experience to ensure scientific integrity and experimental success.

Introduction: Understanding the Substrate's Challenges

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its versatility in forming C-C bonds.[1][2][3] However, the successful coupling of 3-bromo-5-morpholinophenylboronic acid presents a unique set of hurdles. The morpholine substituent, an electron-donating group, enriches the phenyl ring with electron density. This electronic property can impede the rate-determining oxidative addition step of the palladium catalyst to the aryl bromide.[1][3] Furthermore, the boronic acid moiety itself can be susceptible to common side reactions that diminish yield. This guide will walk you through a logical troubleshooting process to diagnose and resolve these issues.

Part 1: Troubleshooting Guide for Low Yields

Low or no yield is the most frequently reported issue. This can typically be traced back to suboptimal reaction parameters that fail to address the inherent reactivity of your substrate. Let's break down the problem into key decision points.

Logical Troubleshooting Workflow

Here is a visual workflow to guide your optimization process. Start by evaluating your catalyst system and proceed logically through the other parameters if the issue is not resolved.

troubleshooting_workflow start Low or No Yield Observed catalyst Step 1: Evaluate Catalyst & Ligand System start->catalyst base Step 2: Assess Base Selection & Strength catalyst->base No Improvement success Issue Resolved: High Yield Achieved catalyst->success Improved Yield solvent Step 3: Examine Solvent & Degassing Protocol base->solvent No Improvement base->success Improved Yield boronic_acid Step 4: Inspect Boronic Acid Quality & Stability solvent->boronic_acid No Improvement solvent->success Improved Yield optimize Step 5: Systematically Optimize Conditions (Temp, Time) boronic_acid->optimize No Improvement boronic_acid->success Improved Yield optimize->success Improved Yield

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Q1: My reaction is not working. Which catalyst and ligand should I use?

A1: The choice of catalyst and ligand is critical. For an electron-rich aryl bromide like 3-bromo-5-morpholinophenylboronic acid, the oxidative addition step is often sluggish.[1] Therefore, a palladium catalyst system that is both highly active and sterically hindered is required.

  • Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Electron-rich, bulky phosphine ligands are known to accelerate both oxidative addition and the subsequent reductive elimination step, improving overall catalytic turnover.[4][5][6] N-heterocyclic carbene (NHC) ligands also offer high activity for challenging substrates.[2][7]

  • Recommendations:

Catalyst/Ligand ClassSpecific ExamplesRationale for Use
Buchwald Ligands SPhos, XPhos, RuPhosHighly electron-rich and bulky, promoting oxidative addition for electron-rich aryl halides.[4]
N-Heterocyclic Carbenes (NHCs) PEPPSI™-IPr, PEPPSI™-IPentExcellent σ-donors that form stable, highly active palladium complexes, effective for sterically hindered substrates.[1][7]
Bidentate Ligands dppf, XantPhosCan offer enhanced stability to the palladium center, though may require higher temperatures.[1]
  • Trustworthiness: Start with a pre-catalyst like SPhos Pd G3 or PEPPSI-IPr. These are air- and moisture-stable, ensuring more reliable generation of the active Pd(0) species in solution.[1]

Q2: I'm seeing significant side products. What are they and how can I prevent them?

A2: With your specific substrate, you are likely encountering protodeboronation and/or homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often facilitated by excess water or certain bases.[1][8] The electron-donating morpholine group can make the C-B bond more susceptible to this cleavage.

    • Solution:

      • Use a stronger, less nucleophilic base: Switch from aqueous Na₂CO₃ or K₂CO₃ to anhydrous K₃PO₄ or Cs₂CO₃.[8][9]

      • Minimize water: Use anhydrous solvents. If a co-solvent is needed, use a minimal amount of degassed water.[8][10]

      • Protect the boronic acid: Convert the boronic acid to its pinacol ester or trifluoroborate salt derivative. These are generally more stable and less prone to protodeboronation.[1][11]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct (5,5'-dimorpholinyl-1,1'-biphenyl-3,3'-diboronic acid). It is often promoted by the presence of oxygen or unreduced Pd(II) species in the reaction.[1][9]

    • Solution:

      • Thorough Degassing: Ensure your solvent and reaction vessel are rigorously deoxygenated. The freeze-pump-thaw method is highly effective.[12]

      • Use a Pd(0) Source: Employing a pre-catalyst or a Pd(0) source like Pd₂(dba)₃ can reduce the amount of Pd(II) that might initiate homocoupling.[1]

Q3: Which base and solvent combination is optimal?

A3: The base and solvent are not independent variables; they work in concert to facilitate the crucial transmetalation step. The base activates the boronic acid by forming a more nucleophilic "ate" complex.[2][13][14][15]

  • Expertise & Experience: For challenging couplings, a common starting point is a moderately polar aprotic solvent with a phosphate base. The solubility of all components is key.

  • Recommended Combinations:

BaseSolvent(s)Rationale & Considerations
K₃PO₄ (Potassium Phosphate)1,4-Dioxane, Toluene, THFA strong, non-nucleophilic base. Often used anhydrously to prevent protodeboronation. A small amount of water (e.g., 10:1 organic:water) can sometimes accelerate the reaction but must be optimized.[4][16][17]
Cs₂CO₃ (Cesium Carbonate)1,4-Dioxane, DMFA highly effective base, often providing superior results when others fail, though it is more expensive.[9]
K₂CO₃ (Potassium Carbonate)Dioxane/H₂O, Toluene/H₂OA standard, cost-effective choice. The aqueous phase is necessary for this base to be effective. Prone to causing protodeboronation if not carefully controlled.[18][19]
KOtBu (Potassium tert-butoxide)Toluene, DioxaneA very strong, non-aqueous base that can be effective for hindered substrates.[7][20]
  • Trustworthiness: Begin with K₃PO₄ in anhydrous, degassed 1,4-dioxane or toluene. This combination provides a robust, high-boiling system that is well-suited for difficult couplings requiring elevated temperatures.[4][17]

Part 2: Frequently Asked Questions (FAQs)

Q4: What is the detailed mechanism of the Suzuki-Miyaura coupling, and where is my reaction failing?

A4: The catalytic cycle involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3] For 3-bromo-5-morpholinophenylboronic acid, the bottleneck is most likely Oxidative Addition .

suzuki_cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition (Often Rate-Limiting) pd2_complex Ar-Pd(II)-X Complex pd0->pd2_complex 1 aryl_halide Ar-X (3-Bromo-5-morpholinophenylboronic acid) aryl_halide->oxidative_addition oxidative_addition->pd2_complex transmetalation Transmetalation diaryl_pd2 Ar-Pd(II)-Ar' Complex pd2_complex->diaryl_pd2 2 boronic_acid Ar'-B(OH)₂ base Base (e.g., K₃PO₄) boronic_acid->base ate_complex [Ar'-B(OH)₃]⁻ 'Ate' Complex base->ate_complex ate_complex->transmetalation transmetalation->diaryl_pd2 diaryl_pd2->pd0 3 reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regenerated product Ar-Ar' (Desired Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond. This step is slower for electron-rich aryl halides.[3]

  • Transmetalation: The organic group from the boron "ate" complex is transferred to the palladium center, displacing the halide.[14]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.[21]

Q5: Can you provide a reliable, step-by-step starting protocol?

A5: Absolutely. This protocol is a robust starting point for your optimization. All operations should be performed under an inert atmosphere (Nitrogen or Argon).

Experimental Protocol: Optimized Suzuki Coupling

  • Reagent Preparation:

    • 3-Bromo-5-morpholinophenylboronic acid (1.0 equiv.)

    • Aryl or Heteroaryl Halide (coupling partner, 1.2 equiv.)

    • Palladium precatalyst (e.g., SPhos Pd G3, 2 mol%)

    • Ligand (if not using a precatalyst, e.g., SPhos, 4 mol%)

    • Base (e.g., K₃PO₄, finely ground, 2.5 equiv.)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, to make a 0.1 M solution)

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 3-bromo-5-morpholinophenylboronic acid, the coupling partner, the palladium precatalyst, and the base.

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[8]

  • Solvent Addition:

    • Using a syringe, add the degassed solvent to the flask.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]

  • Monitoring:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS to determine completion.[8]

  • Work-up:

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

    • Wash the filtrate with water and then with brine.[22]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Bard, E. R., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Macmillan Group. B-Alkyl Suzuki Couplings. [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Zheng, C., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]

  • ResearchGate. (Table) Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Wang, L., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • Chen, W-C., et al. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]

  • Denmark, S. E., & Bock, M. J. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Nishikawa, K., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls... Organic Letters. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • Bak, A., et al. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. NIH. [Link]

  • ResearchGate. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low... [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • ResearchGate. (2020). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • D., B., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Bromo-5-morpholinophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-5-morpholinophenylboronic acid. As Senior Application Scientists, we have compiled this resource to assist researchers, chemists, and drug development professionals in successfully utilizing this versatile reagent in Suzuki-Miyaura cross-coupling reactions. This guide is structured in a question-and-answer format to directly address common challenges and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the properties, handling, and stability of 3-Bromo-5-morpholinophenylboronic acid.

Question 1: What are the key structural features of 3-Bromo-5-morpholinophenylboronic acid and how do they influence its reactivity?

Answer: 3-Bromo-5-morpholinophenylboronic acid possesses two key functional groups that dictate its reactivity in Suzuki-Miyaura coupling. The boronic acid [-B(OH)₂] is the reactive moiety for the cross-coupling, while the bromo group (-Br) serves as the leaving group on the aromatic ring. The morpholino group is an electron-donating group, which increases the electron density of the phenyl ring. This electronic feature can make the C-Br bond more challenging to break during the oxidative addition step of the catalytic cycle, potentially requiring more active catalytic systems compared to electron-deficient aryl bromides.[1]

Question 2: How should I properly store and handle this boronic acid to prevent degradation?

Answer: Proper storage is critical for maintaining the integrity of boronic acids.[2] 3-Bromo-5-morpholinophenylboronic acid should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). Boronic acids are hygroscopic and susceptible to dehydration, which can lead to the formation of boroxines (cyclic anhydrides). While boroxines can still be active in coupling reactions, their presence complicates stoichiometry and can lead to inconsistent results.[3] Exposure to humidity and air should be minimized.[2]

Question 3: What is protodeboronation and is 3-Bromo-5-morpholinophenylboronic acid particularly susceptible to it?

Answer: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, typically from water or other protic sources in the reaction mixture.[4][5] This side reaction is often catalyzed by the base or residual palladium catalyst. While all boronic acids can undergo this process, those with electron-donating groups, like the morpholino substituent, can be more prone to protodeboronation under harsh basic conditions or at elevated temperatures.[6] Minimizing reaction time and using milder bases can help mitigate this issue.[4]

Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions

This guide addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low to No Yield of the Desired Coupled Product

You have attempted the Suzuki-Miyaura coupling of 3-Bromo-5-morpholinophenylboronic acid with your coupling partner but observe little to no formation of the desired product, with starting materials largely remaining.

Potential Cause 1: Inactive Catalyst System

The palladium catalyst is the heart of the reaction. If it is inactive, the catalytic cycle will not proceed.[4] Pd(II) precatalysts must be reduced in-situ to the active Pd(0) species.[7] This activation can fail if reagents are of poor quality or if inhibitors are present.

Solution:

  • Use a Fresh or High-Quality Catalyst: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are from a reliable source and have been stored correctly. Consider using modern, air-stable precatalysts (e.g., Buchwald G3 or G4 palladacycles) which are designed for challenging couplings and form the active Pd(0) species rapidly.[8][9]

  • Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote unwanted side reactions like boronic acid homocoupling.[4][5] Thoroughly degas your solvent(s) (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[10]

Potential Cause 2: Inappropriate Base or Solvent Combination

The base is not merely a proton scavenger; it is critical for activating the boronic acid to form a boronate species, which is more nucleophilic and facilitates the key transmetalation step.[11][12] The solvent's role is equally crucial, as it must solubilize the reactants and influence catalyst stability and reactivity.[13][14]

Solution:

  • Screen Different Bases: The choice of base is highly substrate-dependent. For this electron-rich substrate, a moderately strong inorganic base is often a good starting point. If a weak base like Na₂CO₃ fails, consider stronger bases like K₂CO₃ or K₃PO₄.[11][15] The latter is often effective for hindered or electron-rich substrates.[16]

  • Optimize the Solvent System: A mixture of an organic solvent and water is often optimal, as it helps dissolve both the organic substrates and the inorganic base.[15] Common choices include 1,4-dioxane/water, Toluene/water, or DMF/water. The polarity of the solvent can significantly affect the reaction rate and even selectivity.[17] Apolar solvents like toluene or dioxane often work well with neutral precatalysts like Pd(PPh₃)₄.[13]

Troubleshooting Workflow

Here is a logical workflow to diagnose a failed reaction.

G start Low/No Yield check_catalyst 1. Verify Catalyst & Ligand Activity - Use fresh/air-stable precatalyst - Ensure inert atmosphere start->check_catalyst check_conditions 2. Re-evaluate Base & Solvent - Screen K2CO3, K3PO4 - Use degassed solvent mixture (e.g., Dioxane/H2O) check_catalyst->check_conditions Still no product check_temp 3. Increase Reaction Temperature - Incrementally raise temp (e.g., 80°C -> 100°C) - Monitor for decomposition check_conditions->check_temp Still no product success Reaction Successful check_temp->success Product forms

Caption: Troubleshooting flowchart for low-yield reactions.

Problem 2: Significant Protodeboronation or Debromination Observed

Your analysis shows a significant amount of morpholinobenzene (from protodeboronation of the starting material) or the debrominated version of your coupling partner.

Potential Cause 1: Reaction Conditions are too Harsh

High temperatures, extended reaction times, and strongly basic aqueous conditions can promote the cleavage of the C-B bond (protodeboronation) or the C-Br bond (hydrodebromination).[4][5]

Solution:

  • Use a Milder Base: If using a strong base like NaOH or K₃PO₄, consider switching to a weaker one such as K₂CO₃ or even potassium fluoride (KF), which is known to minimize protodeboronation in some systems.[4]

  • Lower the Temperature: While higher temperatures increase reaction rates, they also accelerate side reactions. Find the minimum temperature required for a reasonable reaction rate. A good starting point is often 60-80 °C.[18]

  • Reduce Water Content or Use Anhydrous Conditions: Since water is the primary proton source for protodeboronation, reducing its amount or switching to anhydrous conditions with a soluble organic base can be effective.[4]

Potential Cause 2: Inefficient Ligand

The ligand's job is to stabilize the palladium center and promote the desired reaction steps (oxidative addition and reductive elimination) over undesired pathways. A suboptimal ligand may lead to a slow turnover, giving side reactions more time to occur.

Solution:

  • Switch to Bulky, Electron-Rich Ligands: For challenging substrates, including electron-rich aryl bromides, bulky biarylphosphine ligands like XPhos, SPhos, or RuPhos are often superior to traditional ligands like PPh₃.[4][16] These ligands promote faster rates of both oxidative addition and reductive elimination, which can outcompete side reactions.[4] The use of an XPhos-based catalyst has been shown to be effective in preventing debromination in similar heterocyclic systems.[9]

Best Practices and Optimized Protocols

Adhering to best practices is crucial for reproducibility and success.

Data Presentation: Screening Reaction Parameters

The following tables provide illustrative data on how screening different parameters can lead to an optimized reaction. Note: Yields are hypothetical and for illustrative purposes only. They are highly dependent on the specific coupling partner.

Table 1: Catalyst & Ligand Selection Guide

Catalyst SystemLigand TypeTypical Loading (mol%)Strengths & Considerations
Pd(PPh₃)₄Triphenylphosphine2 - 5Good general-purpose catalyst, but may be inefficient for this substrate.
Pd(OAc)₂ + SPhosBuchwald Biarylphosphine1 - 2Excellent for hindered and electron-rich substrates; promotes fast reaction rates.[16]
XPhos Pd G3Palladacycle Precatalyst1 - 2Air-stable, highly active, and reliable for forming the active Pd(0) species.[9]
PdCl₂(dppf)Ferrocenylphosphine2 - 3Robust and versatile, often used for challenging couplings.[19]

Table 2: Base & Solvent Screening Results

EntryBase (equiv.)Solvent (v/v)Temp (°C)Time (h)Approx. Yield (%)
1Na₂CO₃ (2)Toluene/H₂O (4:1)10012< 10%
2K₂CO₃ (2)Dioxane/H₂O (4:1)90865%
3K₃PO₄ (3)Dioxane/H₂O (4:1)90485%
4K₃PO₄ (3)DMF/H₂O (4:1)70392%[15]
5Cs₂CO₃ (2)THF/H₂O (4:1)80678%
Diagrams of Key Chemical Processes

Visualizing the reaction mechanism and competing pathways can aid in understanding and troubleshooting.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + Ar-Br PdII_complex Ar-Pd(II)L₂-Br OA->PdII_complex Trans Transmetalation PdII_complex->Trans + Ar'-B(OH)₂ + Base PdII_Ar_Ar Ar-Pd(II)L₂-Ar' Trans->PdII_Ar_Ar RE Reductive Elimination PdII_Ar_Ar->RE RE->Pd0 + Ar-Ar' G start Boronic Acid + Aryl Halide desired Desired Cross-Coupling (Ar-Ar') start->desired Pd(0), Base proto Protodeboronation (Ar-H) start->proto H₂O, Base, Heat homo Homocoupling (Ar-Ar) start->homo O₂, Pd(0)

Caption: Competing pathways in a Suzuki-Miyaura reaction. [5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the optimization of your reaction. [19]

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-Bromo-5-morpholinophenylboronic acid (1.0 equiv.), the aryl/heteroaryl halide coupling partner (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv., 2 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure all oxygen is removed.

  • Solvent Addition: Through the septum, add the degassed solvent system (e.g., 1,4-dioxane and water, in a 4:1 ratio, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C). Stir the reaction vigorously for the specified time (e.g., 4 hours), monitoring its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the final product.

By systematically addressing the variables of catalyst, base, solvent, and temperature, and by following meticulous experimental technique, you can successfully optimize the reaction conditions for 3-Bromo-5-morpholinophenylboronic acid and achieve high yields of your desired products.

References

  • Walker, S. D., et al. (2004). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. Available at: [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Available at: [Link]

  • Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. Available at: [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry. Available at: [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. Boronic acid. Available at: [Link]

  • Semantic Scholar. Internal and external catalysis in boronic ester networks. Available at: [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • ACS Publications. (2021). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Available at: [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]

  • Google Patents. (2014). Process for the preparation of boronic acid intermediates.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. Available at: [Link]

  • Knapp, D. M., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace. Available at: [Link]

  • Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Available at: [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Available at: [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: [Link]

  • ResearchGate. (2011). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Available at: [Link]

  • ResearchGate. (2016). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Reaction. Available at: [Link]

  • Carl ROTH. (2021). Safety Data Sheet: Phenylboronic acid. Available at: [Link]

  • PubChem. 3-(Morpholino)phenylboronic acid. Available at: [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

  • PubMed. (2016). Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers. Available at: [Link]

Sources

Technical Support Center: Addressing Solubility and Reactivity Challenges of 3-Bromo-5-morpholinophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

This technical support center provides a comprehensive resource for troubleshooting common issues encountered with 3-Bromo-5-morpholinophenylboronic acid, a key building block in synthetic chemistry. This guide is structured in a question-and-answer format to directly address practical challenges, particularly those related to solubility and stability in organic solvents. Our aim is to equip you with the scientific understanding and actionable protocols necessary to optimize your experimental outcomes.

Part 1: Core Solubility and Handling FAQs

Q1: My 3-Bromo-5-morpholinophenylboronic acid shows poor solubility in common organic solvents like THF, dioxane, and toluene. What is the underlying cause?

A1: The limited solubility of this compound in many standard organic solvents is a result of its unique molecular structure and the intermolecular forces at play.

  • Zwitterionic Character: The presence of a basic morpholine nitrogen and an acidic boronic acid group can lead to the formation of a zwitterionic species, particularly in the presence of trace moisture.[1] This intramolecular acid-base interaction increases the molecule's polarity, thereby reducing its solubility in less polar organic solvents.

  • Intermolecular Hydrogen Bonding: Boronic acids are prone to forming strong intermolecular hydrogen bonds, which can lead to aggregation and reduced solubility.

  • Crystalline Lattice Energy: The compound may exist in a highly stable crystalline form, requiring significant energy to break the lattice and solvate individual molecules.

  • Boroxine Formation: Like many boronic acids, it can undergo dehydration to form a cyclic anhydride known as a boroxine.[2][3] This trimeric species often has different solubility characteristics than the monomeric boronic acid and can complicate obtaining reproducible solubility data.[2]

Q2: How can I improve the solubility of 3-Bromo-5-morpholinophenylboronic acid for my reaction?

A2: Several strategies can be employed, often in combination, to enhance the solubility of this reagent.

1. Co-Solvent Addition: The use of a polar co-solvent can disrupt the intermolecular forces and improve solvation.

  • Polar Aprotic Co-solvents: Small amounts of DMF or DMAc can be effective, but be mindful of their high boiling points, which can complicate product isolation.

  • Alcohol Co-solvents: Alcohols such as ethanol or isopropanol can also aid in dissolution.[4]

2. Temperature Adjustment: Gently heating the mixture can often increase solubility. However, this should be done with caution as elevated temperatures can lead to degradation (see Q5 on protodeboronation).

3. Conversion to a Boronate Salt: The addition of a base will convert the boronic acid to its corresponding boronate salt, which is generally more soluble in polar and aqueous solvent systems.[5][6] This is a common and highly effective strategy, especially for reactions like the Suzuki-Miyaura coupling.

Troubleshooting Workflow for Solubility Issues

G start Solubility Issue: 3-Bromo-5-morpholinophenylboronic acid not dissolving solvent_check Initial Solvent: THF, Dioxane, Toluene start->solvent_check path_a Strategy 1: Add a Polar Co-solvent (e.g., DMF, Ethanol) solvent_check->path_a path_b Strategy 2: Increase Temperature (e.g., 40-60 °C) solvent_check->path_b path_c Strategy 3: Add Base to Form Boronate Salt (e.g., K₂CO₃, Cs₂CO₃) solvent_check->path_c evaluation Evaluate Dissolution path_a->evaluation path_b->evaluation path_c->evaluation success Success: Proceed with Reaction evaluation->success failure Still Insoluble: Consider Alternative Solvent System or Boronic Ester Strategy evaluation->failure

Caption: Initial strategies for addressing poor solubility.

Part 2: Suzuki-Miyaura Coupling Troubleshooting Guide

Q3: I'm setting up a Suzuki-Miyaura coupling. What is the best solvent and base combination to use for 3-Bromo-5-morpholinophenylboronic acid?

A3: The optimal conditions are substrate-dependent, but a biphasic solvent system with an inorganic base is a robust starting point.

Recommended Starting Conditions:

ParameterRecommendationRationale
Solvent System Dioxane/Water (4:1 to 10:1) or Toluene/Ethanol/Water (4:1:1)The organic solvent dissolves the aryl halide and palladium catalyst, while the aqueous phase dissolves the base and the boronic acid (as the boronate salt). This creates an efficient reaction environment.[7][8]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)These bases are effective at converting the boronic acid to the active boronate species for transmetalation.[9] Cs₂CO₃ is often more soluble in organic co-solvents and can be beneficial.
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%)These are common and effective catalysts for a wide range of Suzuki couplings.[10]
Temperature 80-100 °CProvides the necessary activation energy for the catalytic cycle.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Vessel Preparation: To an oven-dried reaction vessel with a stir bar, add the aryl halide (1.0 equiv.), 3-Bromo-5-morpholinophenylboronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0-3.0 equiv.).[7]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 10:1) via syringe.[7]

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Track the reaction progress by TLC or LC-MS.

Q4: My Suzuki coupling is failing, and I suspect an issue with the boronic acid. What are common failure modes?

A4: Beyond solubility, the primary failure mode related to the boronic acid is decomposition, most commonly through protodeboronation .

Protodeboronation: This is an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] It is often accelerated by:

  • High temperatures

  • The presence of water

  • Strongly basic conditions[11]

Logical Flow for Diagnosing Suzuki Coupling Failure

G cluster_solutions Potential Solutions start Suzuki Coupling Failure: Low or No Product check_catalyst Verify Catalyst Activity: - Use a fresh batch - Ensure inert atmosphere start->check_catalyst check_reagents Assess Reagent Purity: - Purity of aryl halide - Stability of boronic acid start->check_reagents check_conditions Review Reaction Conditions: - Base choice and strength - Solvent system and degassing - Temperature start->check_conditions solution_catalyst Use a more robust pre-catalyst (e.g., palladacycle) check_catalyst->solution_catalyst protodeboronation_check Analyze for Protodeboronation: - Check crude LC-MS for debrominated starting material check_conditions->protodeboronation_check solution_base Switch to a milder base (e.g., KF) or use anhydrous conditions protodeboronation_check->solution_base solution_boronic_ester Convert boronic acid to a more stable ester (e.g., pinacol, MIDA) protodeboronation_check->solution_boronic_ester

Caption: A diagnostic workflow for failed Suzuki couplings.

Q5: How can I minimize protodeboronation of my 3-Bromo-5-morpholinophenylboronic acid?

A5: Minimizing protodeboronation involves carefully controlling the reaction conditions and, in some cases, modifying the boronic acid itself.

Strategies to Reduce Protodeboronation:

  • Use Milder Bases: If protodeboronation is significant, consider switching from strong bases like K₃PO₄ to milder options like K₂CO₃ or KF.[9]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, moving to strictly anhydrous conditions can significantly reduce its occurrence.[7]

  • Lower Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a diethanolamine adduct.[1][12] These derivatives are more resistant to protodeboronation and can release the active boronic acid in situ under the reaction conditions.[1][12] Boronic esters are also generally more soluble in organic solvents.[13][14]

Protocol for Formation of a Diethanolamine Adduct for Enhanced Stability

  • Dissolution: In a vial, dissolve the 3-Bromo-5-morpholinophenylboronic acid (1.0 equiv.) in a minimal amount of a suitable solvent like dichloromethane.

  • Addition: While stirring, add diethanolamine (1.0 equiv.) dropwise.[12]

  • Precipitation: A precipitate will typically form.[12]

  • Isolation: Stir the resulting slurry for 15-20 minutes, then isolate the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in Suzuki coupling reactions, particularly in protic solvents.[12]

References

  • Wikipedia. Protodeboronation. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Protodeboronation. [Link]

  • Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry. [Link]

  • Cresswell, A. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

  • Vemula, P. K., & Stella, V. J. (2006). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • ResearchGate. High char yield of aryl boron-containing phenolic resins. [Link]

  • Plamondon, L., et al. (2002). Formulation of boronic acid compounds.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?[Link]

  • MDPI. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. [Link]

  • Google Patents.
  • ResearchGate. The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. [Link]

  • National Institutes of Health. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • ACS Publications. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?[Link]

  • PNAS. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

  • PubMed. Properties of a model aryl boronic acid and its boroxine. [Link]

  • MySkinRecipes. 3-Bromo-5-(morpholino)phenylboronic acid. [Link]

  • PubChem. 3-(Morpholino)phenylboronic acid. [Link]

  • ACS Publications. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

  • MDPI. Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. [Link]

  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • National Institutes of Health. The Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. [Link]

  • PubMed Central. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. [Link]

  • ResearchGate. Solubility of investigated compounds in water. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • American Chemical Society. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Michigan State University. Amines and Heterocycles. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • PubMed Central. Stereospecific Enzymatic Conversion of Boronic Acids to Amines. [Link]

  • Michigan State University. Amine Reactivity. [Link]

Sources

Technical Support Center: Purification Strategies for Products Derived from 3-Bromo-5-morpholinophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for the purification of compounds synthesized from 3-Bromo-5-morpholinophenylboronic acid. This versatile building block is frequently used in Suzuki-Miyaura cross-coupling reactions to create complex biaryl structures, which are prevalent in active pharmaceutical ingredients (APIs).[1][2]

The purification of these products presents a unique set of challenges stemming from two key structural features: the basic morpholine moiety and the potential for residual boronic acid species or reaction byproducts. This guide is structured to address specific issues you may encounter in a direct question-and-answer format, moving from common troubleshooting scenarios to broader strategic considerations.

Section 1: Troubleshooting Guide - Common Purification Scenarios

This section addresses specific, frequently encountered problems during the purification workflow.

Question 1: My desired product is streaking or tailing significantly during silica gel chromatography, leading to poor separation and low recovery. What's happening and how do I fix it?

Answer:

This is a classic issue caused by the interaction between the basic nitrogen atom of the morpholine ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This strong, acid-base interaction causes your compound to bind tightly and elute slowly and unevenly, resulting in broad, tailing peaks.

Root Cause Analysis & Solution:

  • Cause: The lone pair on the morpholine nitrogen acts as a Lewis base, interacting strongly with acidic sites on the silica.

  • Solution: Neutralize or "mask" the acidic sites on the silica gel by adding a basic modifier to your mobile phase (eluent). This additive competes with your compound for binding to the acidic sites, allowing your product to travel through the column more uniformly.

Recommended Actions:

  • Add Triethylamine (Et₃N): The most common solution is to add 0.1-2% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). Start with 0.5% and optimize. This will dramatically improve peak shape.

  • Use Ammonia in Methanol: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a 7N solution of ammonia in methanol as the polar component (or adding 0.1-1% of it to your eluent) is highly effective.

  • Consider Alternative Stationary Phases: If base additives are incompatible with your molecule, consider using a less acidic stationary phase like neutral or basic alumina, although silica is generally preferred for its predictability.

Question 2: In my post-Suzuki reaction crude mixture, the desired product and the unreacted 3-Bromo-5-morpholinophenylboronic acid starting material have very similar Rf values on TLC. How can I separate them?

Answer:

Co-elution of the starting material and product is a common challenge, especially if the coupling partner is of similar polarity. The key is to exploit the chemical differences between the boronic acid group of the starting material and the biaryl structure of the product.

Recommended Strategies:

  • Aqueous Wash (pH Manipulation): Boronic acids are acidic and can be converted to their more water-soluble boronate salts.

    • Protocol: Dissolve your crude product in an organic solvent like Ethyl Acetate or DCM. Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). The deprotonated boronic acid will preferentially move into the aqueous layer. Be sure to re-extract the aqueous layer with your organic solvent to recover any product that may have partitioned. Neutralize the organic layer with a brine wash before drying.

  • Boronic Acid Scavenging: Use a scavenger resin to selectively bind the boronic acid.

    • Method: Resins with diol functionalities can form covalent complexes with boronic acids. Stirring the crude mixture (dissolved in a suitable solvent) with a boronic acid scavenger resin for a few hours, followed by filtration, can effectively remove the starting material.

  • Chromatography Optimization: If the above methods are insufficient, fine-tune your chromatography.

    • Change Solvent System: Switch from standard Hexane/EtOAc to a different system like Toluene/Acetone or DCM/Methanol.[4] Different solvent interactions can alter selectivity and improve separation.

    • Reduce Rf: A lower Rf value (e.g., 0.15-0.20) provides more interaction time with the stationary phase, often enhancing the separation between closely running spots.[4]

Question 3: My final product is a white solid, but it's contaminated with a grey/black powder. How do I remove residual palladium catalyst?

Answer:

The grey/black particulate is likely palladium black, which forms as the catalyst degrades and precipitates. Even soluble palladium species can remain, which is unacceptable for APIs.

Palladium Removal Techniques:

MethodDescriptionBest For
Filtration Dissolve the crude product in a solvent and filter through a pad of Celite®. This is effective for removing insoluble Pd(0) black.Removing precipitated, heterogeneous palladium.
Aqueous Wash Washing the organic solution with an aqueous solution of a chelating agent like 10% sodium sulfide or 5% cysteine can help remove some soluble palladium species.Initial, bulk removal of some soluble palladium.
Palladium Scavengers These are functionalized materials (often silica or polymers) with high affinity for palladium. Common functionalities include thiols, amines, and isocyanates.Highly effective removal of soluble palladium to ppm levels. Critical for API synthesis.
Activated Carbon Stirring the product solution with activated carbon can adsorb palladium catalysts, although it may also adsorb some of your product, requiring optimization.A cost-effective but potentially lower-yielding method.

Protocol: Palladium Scavenging

  • Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, EtOAc).

  • Add a palladium scavenger resin (e.g., SiliaMetS® Thiol), typically 3-5 equivalents by weight relative to the theoretical amount of palladium.

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-16 hours.

  • Filter off the scavenger resin and wash it with fresh solvent.

  • Combine the filtrates and concentrate to obtain the palladium-free product.

Question 4: I've isolated a significant byproduct that appears to be a dimer of my boronic acid coupling partner (homocoupling). How do I deal with this?

Answer:

Homocoupling of the boronic acid reagent is a well-known side reaction in Suzuki couplings, often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[5][6] This symmetrical biaryl byproduct can be very difficult to separate from your desired unsymmetrical product due to similar polarities.

Solutions:

  • Prevention (Optimizing the Reaction):

    • Thorough Degassing: Before adding the palladium catalyst, thoroughly degas your reaction mixture by bubbling nitrogen or argon through the solvent for 15-30 minutes. This removes dissolved oxygen which can promote homocoupling.[6]

    • Use a Pd(0) Source: Start with a Pd(0) catalyst (e.g., Pd(PPh₃)₄) rather than a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)). Pd(II) sources can initiate homocoupling during their in-situ reduction to the active Pd(0) species.[5]

  • Purification:

    • Preparative HPLC: Reverse-phase preparative HPLC is often the most effective, albeit resource-intensive, method for separating structurally similar molecules like the desired product and the homocoupled byproduct.[7]

    • Crystallization: Carefully screen for a crystallization solvent system. The slight difference in structure and symmetry between your product and the homocoupled dimer can sometimes lead to a significant difference in crystal packing and solubility, allowing for separation by crystallization.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for a Suzuki product derived from 3-Bromo-5-morpholinophenylboronic acid?

A general and robust workflow involves a multi-step approach. First, perform a basic aqueous workup (e.g., with NaHCO₃ solution) to remove unreacted boronic acid and inorganic salts. Second, address palladium removal using filtration through Celite followed by treatment with a scavenger if necessary. Finally, purify the material using either flash column chromatography (with a basic modifier like 0.5% Et₃N) or crystallization, depending on the physical properties of your product. Purity should be confirmed by HPLC and/or NMR.

Q2: When should I choose reverse-phase chromatography over normal-phase?

Normal-phase (e.g., silica gel) is excellent for large-scale, routine purifications and for separating compounds with significant polarity differences. However, for final purification of APIs or for separating very similar compounds (like isomers or homocoupling byproducts), reverse-phase HPLC is superior.[7][9] It often provides higher resolution and is highly reproducible. Given the basic nature of the morpholine group, reverse-phase HPLC with an acidic modifier (like TFA or formic acid) in the mobile phase (Water/Acetonitrile or Water/Methanol) can yield very sharp peaks and excellent separation.

Q3: My product is a solid. Is recrystallization always better than chromatography?

Not necessarily. Recrystallization is an excellent and often preferred method for final purification, especially at scale, as it is cost-effective and can provide very high purity material.[8][10] However, it is only effective if a suitable solvent system can be found that leaves the majority of impurities in the mother liquor. Chromatography is more versatile and can separate a wider range of impurities in a single step, even if the product is an oil. Often, the best approach is a combination: an initial chromatographic purification to remove major impurities, followed by a final recrystallization to achieve high purity and obtain a crystalline solid.

Section 3: Visual Guides & Workflows

Suzuki Reaction & Common Impurities

The following diagram illustrates the primary Suzuki-Miyaura coupling reaction and the formation of key byproducts that complicate purification.

Suzuki_Byproducts cluster_side Common Side Reactions & Impurities SM1 3-Bromo-5-morpholinophenylboronic acid (Aryl Bromide Source) Product Desired Biaryl Product (Ar-Ar') SM1->Product Suzuki Coupling Unreacted_SM Unreacted Starting Materials (Ar-Br, Ar'-B(OH)₂) SM2 Ar'-B(OH)₂ (Boronic Acid) SM2->Product Suzuki Coupling Homocoupling Homocoupling Byproduct (Ar'-Ar') SM2->Homocoupling O₂ or Pd(II) promoted Protodeborylation Protodeborylation Byproduct (Ar'-H) SM2->Protodeborylation Hydrolysis Catalyst Pd Catalyst + Base Catalyst->Product Suzuki Coupling

Caption: Key species in a Suzuki-Miyaura reaction mixture.

General Purification Workflow Decision Tree

This workflow helps guide the choice of purification strategy based on the crude product's characteristics.

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (e.g., NaHCO₃ wash) Start->Workup Check_Pd Assess Palladium Contamination (Visual, ICP-MS for API) Workup->Check_Pd Remove_Pd Palladium Removal (Celite, Scavenger, Carbon) Check_Pd->Remove_Pd Contaminated Assess_Physical Assess Physical State & Crude Purity (TLC/HPLC) Check_Pd->Assess_Physical Clean Remove_Pd->Assess_Physical Is_Solid Is Product a Solid? Assess_Physical->Is_Solid Chromatography Flash Column Chromatography (with 0.5% Et₃N) Is_Solid->Chromatography No (Oil) Crystallize Recrystallization (Solvent Screen) Is_Solid->Crystallize Yes Chromatography->Crystallize Solidifies after column, further purity needed Final_Product Pure Product (Confirm Purity: NMR, HPLC, MS) Chromatography->Final_Product Crystallize->Final_Product

Caption: Decision tree for purifying morpholine-containing biaryls.

References

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. Retrieved from [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Affi-Gel Boronate Gel Instruction Manual. Bio-Rad. Retrieved from [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2014). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Retrieved from [Link]

  • Yilmaz, F., Akgol, S., & Denizli, A. (2012). Boronate affinity chromatography of cells and biomacromolecules using cryogel matrices. Biotechnology and Applied Biochemistry. Retrieved from [Link]

  • Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Carrow, B. P., & Miller, J. A. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Retrieved from [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Pharmaguideline. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]

  • Tayana. (n.d.). Picking the best purification method for your API can be a tricky challenge. Tayana. Retrieved from [Link]

  • Semjonova, A., & Bērziņš, A. (2022). Polymorphic outcome of crystallization from pure solvents. ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-5-(morpholino)phenylboronic acid. MySkinRecipes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Retrieved from [Link]

  • Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Retrieved from [Link]

  • PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Retrieved from [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2020). Did recrystallization makes the compound pure? ResearchGate. Retrieved from [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • Google Patents. (n.d.). US5254776A - Synthesis of bromobiphenyls.
  • Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 3.2: Purification of Products. Chemistry LibreTexts. Retrieved from [Link]

  • MDPI. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Retrieved from [Link]

  • Arizona State University. (n.d.). Synthesis of 3-Aryl-5-bromo-2(5H)-furanones. Retrieved from [Link]

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Technical Support Center: Managing Steric Hindrance in Reactions with 3-Bromo-5-morpholinophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for managing the steric challenges associated with 3-Bromo-5-morpholinophenylboronic acid . Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to optimize your reactions and overcome common experimental hurdles.

Understanding the Steric Challenge

3-Bromo-5-morpholinophenylboronic acid is a valuable building block in medicinal chemistry and materials science, often utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.[1] However, its structure presents a significant steric challenge that can impede reactivity and lead to low yields.

The primary issue arises from the substituents at the 3- and 5-positions of the phenylboronic acid ring. The bromine atom and the morpholino group are positioned meta to the boronic acid, but their proximity to the reactive center influences the approach of the palladium catalyst and the coupling partner. This steric bulk can hinder the crucial transmetalation step in the catalytic cycle.[2][3]

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling Problem1 Is the Catalyst System Optimal? Start->Problem1 Solution1a Switch to Bulky Ligands (e.g., SPhos, XPhos, RuPhos) Problem1->Solution1a Yes Problem2 Are Reaction Conditions Correct? Problem1->Problem2 No Solution1b Use a Pre-catalyst (e.g., G3/G4 Palladacycles) Solution1a->Solution1b End Yield Improved Solution1b->End Solution2a Increase Temperature (e.g., from 80°C to 110°C) Problem2->Solution2a Yes Problem3 Are Reagents Degraded? Problem2->Problem3 No Solution2b Screen Stronger Bases (K₃PO₄, Cs₂CO₃) Solution2a->Solution2b Solution2c Change Solvent (e.g., Dioxane, Toluene, 2-MeTHF) Solution2b->Solution2c Solution2c->End Solution3a Confirm Boronic Acid Quality (Check for protodeboronation) Problem3->Solution3a Yes Problem3->End No Solution3b Ensure Reaction is Degassed (Prevent catalyst oxidation) Solution3a->Solution3b Solution3b->End

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

IssuePotential CauseRecommended Solution
No or Low Conversion Inefficient Catalyst System: The chosen palladium source and ligand are not active enough to overcome the steric barrier.1. Switch to a modern catalyst system: Use a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand. [4][5]2. Use a pre-formed palladacycle: Buchwald's G3 or G4 pre-catalysts are highly active and air-stable, ensuring efficient generation of the active Pd(0) species. [6]
Suboptimal Base/Solvent: The base is not strong enough, or the solvent is not suitable for the reaction temperature or solubility.1. Screen Bases: Test stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. [7]2. Screen Solvents: Common choices for difficult couplings include 1,4-dioxane, toluene, or 2-MeTHF, often with a small amount of water.
Side Product Formation Homocoupling of Boronic Acid: Oxygen in the reaction mixture can lead to oxidative homocoupling of the boronic acid.Thoroughly degas the reaction mixture: Use a freeze-pump-thaw cycle (3x) or bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst. [7]
Protodeboronation: Presence of excess water or prolonged heating leads to the replacement of the -B(OH)₂ group with -H.1. Use anhydrous solvents. 2. Convert the boronic acid to its pinacol ester for increased stability. [8]3. Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation.
Guide 2: Optimizing Catalyst and Ligand Selection

The key to success with sterically demanding substrates is the ligand. Different ligands stabilize the palladium center in ways that favor different steps of the catalytic cycle. For substrates like 3-Bromo-5-morpholinophenylboronic acid, ligands that promote a fast reductive elimination are crucial.

Ligand FamilyExample LigandsKey Features & When to Use
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosExtremely bulky and electron-rich. [4]These are the go-to ligands for most challenging Suzuki and Buchwald-Hartwig couplings. They accelerate oxidative addition and reductive elimination. [9][10]Start with SPhos or XPhos for general screening.
Ferrocenyl Phosphines DtBPF, JosiphosBidentate ligands with a rigid backbone. DtBPF (1,1'-Bis(di-tert-butylphosphino)ferrocene) is excellent for aminations of aryl chlorides and tosylates. [6]The bite angle can be crucial for stabilizing the catalytic intermediate.
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI-typeStrong σ-donors. [10]NHC ligands form very stable bonds with palladium, creating robust catalysts that can be effective for coupling aryl chlorides and other challenging substrates, often at lower catalyst loadings. [6][11]
Experimental Protocol: A Challenging Suzuki-Miyaura Coupling

This protocol describes the coupling of 3-Bromo-5-morpholinophenylboronic acid with the sterically hindered 2-bromo-1,3,5-trimethylbenzene (bromomesitylene).

Reaction Scheme: (3-Bromo-5-morpholinophenyl)boronic acid + 2-Bromo-1,3,5-trimethylbenzene → 4-Bromo-2-mesityl-1-morpholinobenzene

Materials:

  • 3-Bromo-5-morpholinophenylboronic acid (1.0 equiv)

  • 2-Bromo-1,3,5-trimethylbenzene (1.1 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic, anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous (to make a 0.2 M solution)

  • Water, degassed (10% v/v of dioxane)

  • Schlenk flask or microwave vial with stir bar

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-Bromo-5-morpholinophenylboronic acid (e.g., 286 mg, 1.0 mmol), 2-bromo-1,3,5-trimethylbenzene (219 mg, 1.1 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the SPhos Pd G3 precatalyst (15 mg, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe. The mixture should be a suspension.

  • Degassing (Optional but Recommended): For maximum efficiency, briefly bubble argon through the reaction mixture for 5 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS. Look for the disappearance of the limiting starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired biaryl product.

References
  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. Available at: [Link]

  • Palladium/Phosphite Catalyst Systems for Efficient Cross Coupling of Aryl Bromides and Chlorides with Phenylboronic Acid. ResearchGate. Available at: [Link]

  • The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. Available at: [Link]

  • An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. PMC - NIH. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. R Discovery. Available at: [Link]

  • Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics - ACS Publications. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH. Available at: [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]

  • (PDF) ChemInform Abstract: An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. ResearchGate. Available at: [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews - ACS Publications. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC - NIH. Available at: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Available at: [Link]

  • (PDF) Effect of ortho substituents on the reactivity of ortho-substituted orotic acids and ortho-substituted benzoic acids in reaction with diazodiphenylmethane. ResearchGate. Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

  • 3-Bromo-5-(morpholino)phenylboronic acid. MySkinRecipes. Available at: [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(II) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing). Available at: [Link]

  • Capturing the Hybrid Palladium(I)-Radical Pair in Sterically Encumbered Xantphos-Palladium Compounds. ChemRxiv. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Diastereoselective and Enantioselective Conjunctive Cross-Coupling Enabled by Boron Ligand Design. PMC - NIH. Available at: [Link]

  • Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society. Available at: [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • 3-(Morpholino)phenylboronic acid. PubChem. Available at: [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC - NIH. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH. Available at: [Link]

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Technical Support Center: Catalyst Selection for Challenging Suzuki Couplings of 3-Bromo-5-morpholinophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when working with 3-Bromo-5-morpholinophenylboronic acid, a substrate that combines steric hindrance and electron-rich characteristics, often leading to sluggish reactivity and undesirable side reactions. As your dedicated application scientist, I will provide field-proven insights and detailed protocols to help you achieve optimal results in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: My reaction shows low to no conversion of the 3-Bromo-5-morpholinophenylboronic acid starting material. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in the Suzuki coupling of this substrate is a common hurdle, primarily stemming from the electronic and steric properties of the molecule. The morpholine moiety is an electron-donating group, which enriches the phenyl ring with electron density. This increased electron density can slow down the rate-determining oxidative addition step of the palladium catalyst to the aryl bromide bond.[1][2]

Here’s a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. For electron-rich aryl bromides, more electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are required to promote oxidative addition.[3][4][5]

    • Recommended Catalyst Systems:

      • Buchwald Ligands: Consider using ligands such as XPhos, SPhos, or RuPhos with a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). These ligands are known to facilitate the coupling of sterically hindered and electron-rich substrates.[3]

      • CataCXium® A Pd G3: This preformed palladacycle is particularly effective for couplings of unprotected anilines and related structures, showing high reactivity under relatively mild conditions.[6][7][8]

      • NHC Ligands: Palladium complexes with N-heterocyclic carbene ligands, such as PEPPSI™-IPr, are also excellent choices for challenging couplings due to their strong σ-donating properties and steric bulk, which promote both oxidative addition and reductive elimination.[9][10][11]

  • Choice of Base: The base plays a crucial role in the transmetalation step. A base that is too weak may not facilitate the formation of the active boronate species, while an overly strong base can lead to side reactions.

    • Initial Recommendation: Start with a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃.[3][12]

    • For stubborn reactions: A stronger base like K₃PO₄ may be necessary, often used in anhydrous conditions to minimize protodeboronation.[3][13]

  • Solvent System: The polarity and boiling point of the solvent are critical.

    • Common Choices: A mixture of an ethereal solvent like 1,4-dioxane or 2-methyltetrahydrofuran (2-MeTHF) with water is a good starting point.[3][6] Toluene is also a viable option, particularly for higher temperature reactions.[14]

    • Solubility Issues: If starting material solubility is a problem, consider using a more polar aprotic solvent like DMF, but be mindful of potential side reactions at high temperatures.[3]

  • Reaction Temperature: Due to the challenging nature of the substrate, elevated temperatures (80-110 °C) are often required to drive the reaction to completion.[13][14]

Question 2: I am observing a significant amount of a byproduct that appears to be the result of homocoupling of my boronic acid. How can I minimize this?

Answer:

Homocoupling of the boronic acid to form a biphenyl species is a common side reaction, often exacerbated by the presence of oxygen or the use of a Pd(II) precatalyst without efficient reduction to the active Pd(0) species.[4][13]

Here are strategies to mitigate homocoupling:

  • Thorough Degassing: Oxygen is a known oxidant that can promote homocoupling.[4][13] Ensure your solvent and reaction mixture are thoroughly degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (20-30 minutes).[1]

  • Use of a Pd(0) Source or an Efficient Precatalyst:

    • Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial.[4] However, these can degrade over time.

    • Modern precatalysts, such as the Buchwald G3 palladacycles (e.g., XPhos Pd G3), are designed for the controlled, in-situ generation of the active LPd(0) species, which can minimize side reactions.[6]

  • Control of Reaction Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is common practice, but a large excess can sometimes increase the rate of homocoupling.[7] Experiment with adjusting the stoichiometry to find the optimal balance.

Question 3: My mass spectrometry analysis shows the presence of 5-morpholinobenzene, indicating protodeboronation. What conditions can I change to prevent this?

Answer:

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a prevalent side reaction, particularly with electron-rich boronic acids like 3-Bromo-5-morpholinophenylboronic acid, and is often promoted by water and strong bases.[3][13][15]

To suppress protodeboronation:

  • Anhydrous Conditions: Switching to anhydrous reaction conditions can be highly effective.[3][13] This involves using a dry solvent and a non-hydroxide base like K₃PO₄ or KF.[13]

  • Use of a Milder Base: If aqueous conditions are necessary, consider a weaker base such as NaHCO₃ or KF.[3][13]

  • Boronic Ester Derivatives: Boronic acids can be converted to more stable boronate esters, such as pinacol esters (BPin) or MIDA boronates.[3][4][16] These are generally more resistant to protodeboronation. The boronic acid can be protected as a diethanolamine adduct, which is stable and can be used directly in the coupling reaction.[13]

  • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor protodeboronation.

Frequently Asked Questions (FAQs)

Q: Which class of ligands is generally best for the Suzuki coupling of 3-Bromo-5-morpholinophenylboronic acid?

A: For this challenging substrate, bulky, electron-rich monodentate phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos), are often the most effective.[3] They excel at promoting the difficult oxidative addition step with electron-rich aryl bromides. N-heterocyclic carbene (NHC) ligands are also a very strong alternative.[9][10][11]

Q: Can I use a Pd(II) precatalyst like PdCl₂(dppf)?

A: While PdCl₂(dppf) is a robust catalyst for many Suzuki couplings, it may not be the optimal choice for this specific substrate due to the electron-rich nature of the aryl bromide.[7] If you do use a Pd(II) source, be aware that the initial reduction to Pd(0) can sometimes lead to side reactions like homocoupling.[4] More advanced, pre-formed catalysts that generate the active Pd(0) species more cleanly are generally recommended.

Q: What is the ideal catalyst loading for this reaction?

A: For challenging couplings, a higher catalyst loading of 1-5 mol% is a reasonable starting point.[8] If the reaction proceeds well, you can then attempt to lower the loading to 0.1-0.5 mol% for optimization. However, for difficult substrates, higher loadings are often necessary to achieve good conversion in a reasonable timeframe.[8]

Q: How critical is the purity of the boronic acid?

A: Very critical. Boronic acids can degrade over time, leading to lower yields and inconsistent results.[13] It is advisable to use freshly purchased or recently purified boronic acid. If you suspect degradation, you can re-purify it by recrystallization or by converting it to a more stable derivative like a boronate ester and then hydrolyzing it back to the acid just before use.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with CataCXium® A Pd G3

This protocol is a good starting point for the coupling of 3-Bromo-5-morpholinophenylboronic acid with a generic aryl or heteroaryl coupling partner.

Materials:

  • 3-Bromo-5-morpholinophenylboronic acid (1.0 eq)

  • Aryl/heteroaryl halide (1.2 eq)

  • CataCXium® A Pd G3 (2-5 mol%)

  • Cs₂CO₃ (2.0 eq)

  • 1,4-Dioxane/H₂O (10:1 v/v), degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add 3-Bromo-5-morpholinophenylboronic acid, the aryl/heteroaryl halide, CataCXium® A Pd G3, and Cs₂CO₃.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Anhydrous Suzuki Coupling using XPhos Pd G3

This protocol is designed to minimize protodeboronation.

Materials:

  • 3-Bromo-5-morpholinophenylboronic acid (1.0 eq)

  • Aryl/heteroaryl halide (1.2 eq)

  • XPhos Pd G3 (2-5 mol%)

  • K₃PO₄ (finely powdered and dried, 2.0 eq)

  • Anhydrous 2-methyltetrahydrofuran (2-MeTHF)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 3-Bromo-5-morpholinophenylboronic acid, the aryl/heteroaryl halide, XPhos Pd G3, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 2-MeTHF via syringe under a positive pressure of inert gas.

  • Reaction: Place the tube in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow steps 6 and 7 from Protocol 1.

Data Presentation

Table 1: Comparison of Catalyst Systems for Challenging Suzuki Couplings

Catalyst SystemLigand TypeKey AdvantagesCommon ConditionsReference
CataCXium® A Pd G3 Buchwald-type PalladacycleHigh activity for (hetero)aryl bromides, air and moisture stable.Cs₂CO₃, Dioxane/H₂O, 80 °C[6][8]
XPhos Pd G3 Buchwald-type PalladacycleExcellent for sterically hindered and electron-rich substrates.K₃PO₄, 2-MeTHF, 100 °C[3]
Pd₂(dba)₃ + SPhos Buchwald-type PhosphineBroad applicability, good for aryl chlorides.K₂CO₃, Toluene/H₂O, 110 °C[3]
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)Highly active for unreactive aryl chlorides and bromides.t-BuOK, Dioxane, 80 °C[9][10]

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 L-Pd(0) PdII L-Pd(II)(Ar)(X) Pd0->PdII Ar-X OA Oxidative Addition (Ar-X) PdII_Ar L-Pd(II)(Ar)(Ar') PdII->PdII_Ar TM Transmetalation (Ar'-B(OR)₂) TM->PdII PdII_Ar->Pd0 Ar-Ar' RE Reductive Elimination PdII_Ar->RE Product Ar-Ar' RE->Product Base Base ActiveBoronate [Ar'-B(OR)₂(Base)]⁻ Base->ActiveBoronate Boronate Ar'-B(OR)₂ Boronate->ActiveBoronate ActiveBoronate->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low/No Conversion CheckCatalyst Is the catalyst suitable for electron-rich substrates? Start->CheckCatalyst ChangeCatalyst Switch to Buchwald ligand (XPhos, SPhos) or NHC catalyst. CheckCatalyst->ChangeCatalyst No CheckBase Is the base strong enough? CheckCatalyst->CheckBase Yes ChangeBase Try K₃PO₄ or Cs₂CO₃. CheckBase->ChangeBase No CheckTemp Is the temperature high enough? CheckBase->CheckTemp Yes IncreaseTemp Increase temperature to 80-110 °C. CheckTemp->IncreaseTemp No SideReaction Side Reaction Observed? CheckTemp->SideReaction Yes Homocoupling Homocoupling? SideReaction->Homocoupling Degas Thoroughly degas solvent. Use a Pd(0) source or G3 precatalyst. Homocoupling->Degas Yes Protodeboronation Protodeboronation? Homocoupling->Protodeboronation No Anhydrous Switch to anhydrous conditions. Use K₃PO₄ or protect as boronate ester. Protodeboronation->Anhydrous Yes

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of bromobenzene with phenylboronic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using... [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

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Technical Support Center: Minimizing Homocoupling of 3-Bromo-5-morpholinophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering homocoupling side reactions during Suzuki-Miyaura cross-coupling experiments with 3-bromo-5-morpholinophenylboronic acid. We will explore the mechanistic origins of this common issue and provide a comprehensive set of troubleshooting protocols and preventative strategies to ensure high-yield synthesis of the desired heterocoupled product.

Understanding the Challenge: The Dueling Catalytic Cycles

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds.[1][2][3] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6] However, a competing and undesired pathway, the homocoupling of the boronic acid, can significantly reduce the yield of the target molecule. This side reaction is primarily driven by the presence of dissolved oxygen or excess Palladium(II) species in the reaction medium.[7][8][9]

The 3-bromo-5-morpholinophenylboronic acid is particularly relevant as the electron-donating morpholino group can increase the electron density of the aromatic ring, potentially influencing the kinetics of the transmetalation step and its susceptibility to side reactions.[10]

Below is a visualization of the desired catalytic cycle versus the primary oxygen-mediated homocoupling pathway.

Caption: Suzuki cycle vs. the oxygen-promoted homocoupling pathway.

Technical Support Center: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during experiments and provides actionable solutions in a question-and-answer format.

Q1: My analysis (TLC, LC-MS) shows a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What is happening?

A: You are observing boronic acid homocoupling. This side reaction forms a symmetrical dimer of your boronic acid (Ar'-Ar') instead of the desired cross-coupled product (Ar-Ar'). It directly competes with the main Suzuki-Miyaura cycle, consuming your boronic acid, catalyst, and reducing the overall yield of your target compound.

Q2: What are the primary root causes of this homocoupling side reaction?

A: The two main culprits promoting boronic acid homocoupling are the presence of dissolved oxygen and/or excess Palladium(II) species in the reaction mixture.[7][9][11]

  • Oxygen-Mediated Pathway: Molecular oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex. This intermediate is a key species in the homocoupling pathway and does not participate in the desired cross-coupling cycle.[12][13][14]

  • Pd(II)-Mediated Pathway: If you are using a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), it can react stoichiometrically with two molecules of the boronic acid to produce the homocoupled dimer and Pd(0).[9] While this does generate the active Pd(0) catalyst, it comes at the cost of consuming your valuable boronic acid.

Q3: I suspect oxygen contamination. What is the most effective way to remove it?

A: Rigorous exclusion of oxygen is the single most critical factor in suppressing homocoupling.[8][9] Standard flushing with an inert gas is often insufficient. You must actively remove dissolved oxygen from your solvent and reagents.

  • Subsurface Sparging: Bubble an inert gas (argon or nitrogen) through your solvent mixture for at least 20-30 minutes prior to adding the catalyst and reagents. This is a highly effective method for displacing dissolved oxygen.[9][11]

  • Freeze-Pump-Thaw: For highly sensitive or small-scale reactions, performing at least three freeze-pump-thaw cycles is the gold standard. This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.

  • Maintain Positive Pressure: Throughout the reaction, ensure a slight positive pressure of inert gas is maintained to prevent atmospheric oxygen from re-entering the vessel.

Q4: How does my choice of palladium source affect homocoupling?

A: The oxidation state of your palladium precatalyst is crucial.

  • Pd(0) Precatalysts (Preferred): Using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is highly recommended. These catalysts can directly enter the desired catalytic cycle without needing a reduction step, thereby avoiding the Pd(II)-mediated homocoupling pathway.[15][16]

  • Pd(II) Precatalysts (Use with Caution): If you must use a Pd(II) source like Pd(OAc)₂, consider adding a mild reducing agent to the reaction mixture before adding the catalyst. This pre-reduces the Pd(II) to Pd(0), minimizing its opportunity to participate in homocoupling.[9][11] A small amount (1-2 equivalents) of potassium formate is an excellent choice for this purpose.[9][11]

Q5: How do ligands influence the competition between cross-coupling and homocoupling?

A: Ligands are not merely spectators; they actively modulate the catalyst's reactivity. The key is to accelerate the desired Suzuki cycle so that it kinetically outcompetes the homocoupling pathway.

  • Accelerate Reductive Elimination: Bulky, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃), are known to significantly accelerate the reductive elimination step.[4][6] This is often the rate-limiting step for product formation, and speeding it up clears the catalyst for the next cycle, reducing its idle time where it could react with oxygen.

Q6: Can my choice of base and solvent make things worse?

A: Yes, the base and solvent system can influence both the desired reaction and side reactions. The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[1][17][18]

  • Base Strength: While a base is necessary, overly strong bases or high pH can sometimes promote boronic acid degradation (protodeboronation), another common side reaction.[19] For many Suzuki couplings, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) provide a good balance of reactivity and stability.[6]

  • Solvent Choice: The solvent must solubilize all components. Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often in a biphasic mixture with water, are common.[1][20] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[21] The optimal solvent/base combination often needs to be screened for a specific set of substrates.

Preventative Strategies & Optimization

Proactive measures are more effective than troubleshooting. The following table summarizes key parameters to control.

ParameterRecommendation for Minimizing HomocouplingRationale
Atmosphere Strictly inert (Argon or Nitrogen). Use subsurface sparging or freeze-pump-thaw cycles.Prevents the formation of the palladium peroxo complex, a key intermediate in the primary homocoupling pathway.[8][9][14]
Palladium Source Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).Enters the catalytic cycle directly, bypassing the Pd(II)-mediated homocoupling mechanism.[15]
Reducing Agent If using a Pd(II) source, add 1-2 eq. of potassium formate before the catalyst.Pre-reduces Pd(II) to the active Pd(0) state, minimizing consumption of the boronic acid via homocoupling.[9][11]
Ligand Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).Accelerates the desired oxidative addition and reductive elimination steps, making the Suzuki cycle kinetically dominant.[4][6]
Base Use a suitable inorganic base like K₃PO₄ or Cs₂CO₃ .Effectively activates the boronic acid for transmetalation while minimizing other degradation pathways.[6][22]
Temperature Operate at the lowest effective temperature (often 60-90 °C).While higher temperatures increase reaction rates, they can also accelerate side reactions. Optimization is key.
Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl halide with 3-bromo-5-morpholinophenylboronic acid, incorporating best practices to minimize homocoupling.

Materials:

  • Aryl Halide (Ar-X) (1.0 equiv)

  • 3-Bromo-5-morpholinophenylboronic acid (1.2 - 1.5 equiv)

  • Palladium(0) Precatalyst (e.g., Pd(PPh₃)₄) (1-3 mol%)

  • Ligand (if not using a pre-formed complex) (2-6 mol%)

  • Base (e.g., K₃PO₄, finely ground) (3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3-bromo-5-morpholinophenylboronic acid (1.2 equiv), and the base (3.0 equiv).

  • Inerting the System: Seal the vessel with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Solvent Degassing (CRITICAL): In a separate flask, prepare the required volume of the dioxane/water solvent mixture. Vigorously sparge this mixture with a subsurface stream of argon for at least 30 minutes to remove dissolved oxygen.

  • Reagent Addition: Using a cannula or gas-tight syringe, transfer the degassed solvent into the reaction flask containing the solids.

  • Final Degassing: Briefly sparge the headspace of the reaction flask with argon for another 2-3 minutes.

  • Catalyst Addition: Under a positive flow of argon, quickly add the Pd(0) precatalyst (and ligand, if separate) to the stirred reaction mixture.

  • Reaction Execution: Securely seal the vessel and immerse it in a preheated oil bath at the desired temperature (e.g., 80-90 °C).

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.

Logical Troubleshooting Workflow

If you continue to experience issues, follow this decision tree to diagnose the problem.

Troubleshooting_Workflow start Problem: High Homocoupling Detected q1 Is the reaction under a strictly inert atmosphere? start->q1 sol1 Action: Improve degassing. Use sparging or freeze-pump-thaw. Ensure positive inert gas pressure. q1->sol1 No q2 What is the Pd source? q1->q2 Yes pd2 Pd(II) (e.g., Pd(OAc)₂) q2->pd2 pd0 Pd(0) (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) q2->pd0 sol2 Action: Switch to a Pd(0) precatalyst. pd2->sol2 sol3 Action: Add a mild reducing agent (e.g., 1-2 eq. potassium formate). pd2->sol3 q3 Are reaction conditions (base, solvent, ligand) optimized? pd0->q3 sol4 Action: Screen different bases (K₃PO₄, Cs₂CO₃) and solvent systems. Consider bulky, electron-rich ligands (e.g., SPhos). q3->sol4 No

Caption: A decision tree for diagnosing and solving high homocoupling issues.

References
  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Campos, M. G., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

  • ACS Publications. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?[Link]

  • Yamamoto, T., et al. (2011). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]

  • ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. [Link]

  • Matos, K., & Soderquist, J. A. (1998). Transmetalation of Alkylboranes to Palladium in the Suzuki Coupling Reaction Proceeds with Retention of Stereochemistry. The Journal of Organic Chemistry. [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • National Center for Biotechnology Information. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. [Link]

  • National Center for Biotechnology Information. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]

  • Sowa. Exploring Catalyst Options: Suzuki Coupling with Palladium. [Link]

  • ResearchGate. Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. [Link]

  • ACS Publications. Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution | Organic Letters. [Link]

  • ResearchGate. Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. [Link]

  • Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?[Link]

  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Semantic Scholar. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex.[Link]

  • Nature. Iterative reactions of transient boronic acids enable sequential C–C bond formation. [Link]

  • Reddit. (2022). Effect of substituents on boronic acids for suzuki chemistry?[Link]

  • ResearchGate. Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using...[Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

Sources

Impact of base and solvent choice on 3-Bromo-5-morpholinophenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-morpholinophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this versatile reagent, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple protocols and equip you with the understanding to make informed decisions about reaction conditions, specifically the critical choice of base and solvent.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and reactivity of 3-Bromo-5-morpholinophenylboronic acid.

Q1: What are the key structural features of 3-Bromo-5-morpholinophenylboronic acid that I should consider?

A: 3-Bromo-5-morpholinophenylboronic acid possesses three key features that influence its reactivity:

  • The Boronic Acid Group (-B(OH)₂): This is the reactive functional group for Suzuki-Miyaura coupling. It acts as a Lewis acid and requires activation by a base to participate in the catalytic cycle.

  • The Bromo Group (-Br): This provides a handle for a subsequent cross-coupling reaction, allowing for sequential, site-selective functionalization of the aromatic ring.

  • The Morpholino Group: This is an electron-donating group which can increase the electron density of the aromatic ring. This can have implications for the boronic acid's stability and reactivity. The nitrogen atom in the morpholine ring can also potentially coordinate with the palladium catalyst.

Q2: Is 3-Bromo-5-morpholinophenylboronic acid stable?

A: Like most boronic acids, it is generally stable under ambient conditions for storage. However, boronic acids can be susceptible to degradation under certain reaction conditions.[1][2] A key concern is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3][4] This is often promoted by strong bases and the presence of water.[1][4] The electron-donating morpholino group on your specific boronic acid may slightly increase its susceptibility to this side reaction compared to electron-deficient arylboronic acids.

Q3: Why is the choice of base so critical in reactions with this boronic acid?

A: The base is arguably one of the most important factors for a successful Suzuki-Miyaura coupling. It plays several crucial roles:

  • Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[5][6][7][8] This "ate" complex is essential for the transmetalation step with the palladium catalyst.[9][10]

  • Facilitating the Catalytic Cycle: The base is also involved in the regeneration of the active Pd(0) catalyst.[8][11]

  • Potential for Side Reactions: An inappropriate base can lead to undesired side reactions such as protodeboronation or degradation of starting materials or products.[1][8]

Q4: How does the solvent affect my reaction?

A: The solvent system influences several aspects of the reaction:

  • Solubility: It must dissolve the boronic acid, the coupling partner (aryl halide), and the palladium catalyst/ligand complex to a sufficient extent.

  • Reaction Kinetics: The polarity of the solvent can impact the rates of the different steps in the catalytic cycle.[12]

  • Biphasic vs. Homogeneous: Many Suzuki couplings use a mixture of an organic solvent and water. This can help to dissolve the inorganic base and the organic reagents in separate phases, requiring efficient stirring to facilitate the reaction at the interface.[1]

  • Influence on Side Reactions: Protic solvents like water can be a source of protons for the undesired protodeboronation side reaction.[1][3][4]

Troubleshooting Guide

This section provides solutions to common problems encountered when using 3-Bromo-5-morpholinophenylboronic acid in Suzuki-Miyaura coupling reactions.

Issue 1: Low or No Product Yield

A lack of product formation is a common issue. Systematically checking the following points can help identify the cause.

Root Cause Analysis & Solutions
  • Inefficient Boronic Acid Activation:

    • Problem: The chosen base may be too weak to effectively form the boronate complex required for transmetalation.[8]

    • Solution: Switch to a stronger base. For instance, if you are using a mild base like potassium carbonate (K₂CO₃), consider trying a stronger one like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4][13]

  • Catalyst Inactivity:

    • Problem: The palladium catalyst may not be active. Pd(0) is the active species, and if you are using a Pd(II) precatalyst, it needs to be reduced in situ.[1] Oxygen can also deactivate the catalyst.[1][14]

    • Solution: Ensure your reaction is properly degassed and maintained under an inert atmosphere (Nitrogen or Argon).[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]

  • Poor Solubility:

    • Problem: One or more of your reagents may not be sufficiently soluble in the chosen solvent system.[8]

    • Solution: Try a different solvent or solvent mixture. For example, if you are using dioxane/water, you could try toluene/water or 2-MeTHF/water.[13] Increasing the proportion of the organic solvent or changing the temperature may also improve solubility.

Issue 2: Significant Protodeboronation

The presence of 5-bromo-3-morpholinobenzene as a major byproduct indicates that protodeboronation is occurring.

Root Cause Analysis & Solutions
  • Base is Too Strong or Conditions are Too Harsh:

    • Problem: Strong bases, especially in the presence of water, can accelerate the cleavage of the C-B bond.[1][4] High temperatures can also exacerbate this issue.[4]

    • Solution:

      • Switch to a Milder Base: Instead of strong bases like NaOH or K₃PO₄, consider using potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

      • Use Anhydrous Conditions: Removing water from the reaction can significantly suppress protodeboronation.[1] This would involve using a non-aqueous base like potassium phosphate (K₃PO₄) in a dry organic solvent such as dioxane or toluene.[13]

      • Lower the Reaction Temperature: If the desired coupling can proceed at a lower temperature, this can help to minimize the rate of the protodeboronation side reaction.[4]

  • Boronic Acid Instability:

    • Problem: The electron-donating nature of the morpholino group can make the boronic acid more susceptible to protodeboronation.[3]

    • Solution: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an MIDA boronate ester, before the coupling reaction. These esters can provide increased stability and release the boronic acid slowly under the reaction conditions.[3][14]

Issue 3: Homocoupling of the Boronic Acid

The formation of a biaryl product derived from the coupling of two molecules of 3-Bromo-5-morpholinophenylboronic acid is another common side reaction.

Root Cause Analysis & Solutions
  • Presence of Oxygen:

    • Problem: Oxygen can promote the homocoupling of boronic acids, often mediated by Pd(II) species.[1][14]

    • Solution: Rigorously degas your solvents and ensure the reaction is run under a strictly inert atmosphere.[1][13]

  • Catalyst Choice:

    • Problem: Some palladium sources and ligands are more prone to promoting homocoupling.

    • Solution: Using bulky electron-rich phosphine ligands can often suppress homocoupling.[13] Also, ensuring the efficient reduction of a Pd(II) precatalyst to the active Pd(0) species can minimize side reactions.

Experimental Protocols & Data

General Protocol for a Suzuki-Miyaura Coupling

This protocol provides a starting point for your experiments. Optimization will likely be necessary.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 3-Bromo-5-morpholinophenylboronic acid (1.0 equiv.), the aryl halide coupling partner (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Base and Solvent Selection Guide

The following table provides a general guide for selecting appropriate base and solvent combinations for Suzuki-Miyaura couplings with 3-Bromo-5-morpholinophenylboronic acid, especially when dealing with sensitive substrates.

Scenario Recommended Base Rationale Solvent System Rationale
Standard Coupling K₂CO₃ or K₃PO₄Effective for a wide range of substrates.[15][16]Dioxane/H₂O, Toluene/H₂OGood balance of solubility for organic and inorganic reagents.[13]
Substrate Prone to Protodeboronation KF, Cs₂CO₃Milder bases that can reduce the rate of C-B bond cleavage.[1][4]Anhydrous Toluene or DioxaneThe absence of water minimizes the proton source for protodeboronation.[1][13]
Base-Sensitive Functional Groups Present K₂CO₃, NaHCO₃Weaker bases that are less likely to cause degradation of sensitive groups like esters.[8][13]2-MeTHF/H₂O, Acetonitrile/H₂OMeTHF allows for good phase separation, and acetonitrile can be useful for more polar substrates.[13]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation ar_pd_ar Ar-Pd(II)L₂-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., OH⁻) base->boronate boronate->transmetalation aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: The Suzuki-Miyaura catalytic cycle.

Logical Flow for Troubleshooting Protodeboronation

This diagram outlines a decision-making process for addressing protodeboronation.

Troubleshooting_Protodeboronation start Problem: Protodeboronation Observed check_base Is the base strong (e.g., K₃PO₄, NaOH)? start->check_base switch_base Action: Switch to a milder base (e.g., K₂CO₃, KF) check_base->switch_base Yes check_solvent Is water present in the solvent system? check_base->check_solvent No end Problem Mitigated switch_base->end use_anhydrous Action: Use anhydrous solvents and powdered base check_solvent->use_anhydrous Yes check_temp Is the reaction temperature >100°C? check_solvent->check_temp No use_anhydrous->end lower_temp Action: Lower the reaction temperature if possible check_temp->lower_temp Yes consider_derivative Action: Consider using a more stable boronate ester (e.g., BPin, MIDA) check_temp->consider_derivative No lower_temp->end consider_derivative->end

Sources

Technical Support Center: High-Throughput Screening for 3-Bromo-5-morpholinophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 3-Bromo-5-morpholinophenylboronic acid using High-Throughput Screening (HTS) methodologies. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights for accelerating reaction optimization and troubleshooting common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the application of HTS to your specific reaction.

Q1: Why is HTS particularly suited for optimizing reactions with a substrate like 3-Bromo-5-morpholinophenylboronic acid?

High-Throughput Screening (HTS) is transformative for complex Suzuki-Miyaura couplings. Traditional "one-variable-at-a-time" methods are inefficient for navigating the intricate interplay of catalysts, ligands, bases, and solvents.[1] For a substrate like 3-Bromo-5-morpholinophenylboronic acid, which possesses an electron-donating morpholino group and a bromo- leaving group, the electronic properties can lead to competing side reactions. HTS allows for the parallel evaluation of hundreds to thousands of unique reaction conditions, rapidly identifying optimal "hotspots" that would be missed by conventional methods.[2][3] This approach saves significant time and conserves valuable, often limited, starting material.[4]

Q2: What are the most critical parameters to screen for in a primary HTS campaign for this reaction?

A primary screen should broadly explore the reaction space. The most critical parameters to vary are:

  • Palladium Precatalyst: Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) can have varying activities. Including pre-formed Pd(II) precatalysts can also be beneficial as they are often more stable.[5]

  • Ligand: The ligand is crucial for facilitating both oxidative addition and reductive elimination.[6] For an electron-rich substrate, screening a diverse set of phosphine ligands (both electron-rich and bulky) and N-heterocyclic carbenes (NHCs) is recommended.[7][8]

  • Base: The base activates the boronic acid for transmetalation.[6][8] Its strength and composition are critical. A screen should include inorganic bases of varying strengths like K₃PO₄, K₂CO₃, and Cs₂CO₃.[4][9]

  • Solvent: The solvent influences catalyst solubility, reagent stability, and can even alter the active catalytic species.[10][11] Screening a mix of polar aprotic (e.g., DMF, Dioxane) and nonpolar (e.g., Toluene) solvents is a standard starting point.[4][12]

Q3: What are the most common failure modes and side reactions I should anticipate?

With arylboronic acids, especially those bearing functional groups, several side reactions can reduce yield and complicate purification:

  • Protodeboronation: This is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.[13] It is a very common decomposition pathway for boronic acids and is highly dependent on reaction conditions.[13][14]

  • Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[5][14]

  • Hydrodehalogenation (Debromination): A competing reaction where the bromine atom is replaced by hydrogen. This side reaction is often mediated by palladium-hydride (Pd-H) species.[15]

Q4: How do I choose the right analytical technique for my HTS workflow?

The choice of analytical method depends on speed, the information required, and the nature of your compounds.[16][17] Mass spectrometry (MS) based techniques are often preferred for their high speed and ability to identify and quantify compounds in a mixture.[18]

TechniqueBest Suited ForAdvantagesLimitations
LC-MS Quantitative analysis of complex mixturesHigh resolution, quantitative, provides mass information for product and byproducts.[2][3]Slower throughput compared to direct injection MS.
Flow Injection MS / Acoustic Ejection MS (AEMS) Ultra-high-speed qualitative or semi-quantitative screeningExtremely fast, minimal sample preparation needed.[18]Not suitable for separating isomers, quantification can be challenging.
Gas Chromatography (GC-MS) Volatile and thermally stable compoundsHigh resolution and quantification for suitable analytes.[17]Not suitable for non-volatile boronic acids or high molecular weight products.
HPLC-UV Compounds with a UV chromophoreQuantitative, widely available.Requires product to have a chromophore, no mass information provided.
Part 2: HTS Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during your experiments.

Problem 1: Low or No Product Yield
Potential Cause Diagnostic Check Recommended Solution & Rationale
Inefficient Catalytic Cycle Analyze a reaction aliquot by LC-MS. Is the aryl bromide starting material consumed? Is the boronic acid consumed?Solution: Re-screen catalyst/ligand combinations. An inefficient ligand can stall oxidative addition (aryl bromide remains) or reductive elimination. Bulky, electron-rich phosphine or NHC ligands often accelerate these steps, especially for challenging substrates.[6][7]
Boronic Acid Decomposition Run a control reaction without the aryl bromide coupling partner. Monitor the concentration of 3-Bromo-5-morpholinophenylboronic acid over time.Solution 1: Use milder bases (e.g., K₃PO₄ instead of Cs₂CO₃) or lower reaction temperatures. Harsh conditions can accelerate protodeboronation.[13] Solution 2: Convert the boronic acid to a more stable derivative like a MIDA boronate ester or a potassium trifluoroborate salt. These derivatives provide a slow release of the boronic acid into the reaction, keeping its concentration low and minimizing decomposition.[13]
Poor Reagent/Solvent Quality Ensure solvents are anhydrous and reagents are pure. Check the boronic acid for signs of boroxine formation (a white solid that is less soluble).Solution: Use freshly distilled/anhydrous solvents. Impurities like water can affect the base's efficacy and promote side reactions.[19] If boroxine is present, it can alter stoichiometry; consider purifying the boronic acid or accounting for the mass difference.
Inadequate Degassing Prepare a reaction and observe the catalyst color. A rapid change to black precipitate (Pd black) can indicate catalyst decomposition due to oxygen.Solution: Improve degassing procedures. Sparge all solvents with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Assemble the reaction under a positive pressure of inert gas. Oxygen can lead to catalyst deactivation and promote homocoupling of the boronic acid.[5]
Problem 2: Significant Protodeboronation Detected
Potential Cause Diagnostic Check Recommended Solution & Rationale
Base is too Harsh Screen a matrix of bases (e.g., K₃PO₄, K₂CO₃, KF, Cs₂CO₃) against temperature.Solution: Select the mildest base that provides acceptable conversion. While a base is required to activate the boronic acid, strong bases can also accelerate the competing protodeboronation pathway.[9][20]
High Temperature / Long Reaction Time Run a time-course experiment at the current "optimal" temperature, analyzing for product and protodeboronation byproduct every 30 minutes.Solution: Reduce reaction temperature and/or time. If the reaction is fast, prolonged heating may not improve yield but will increase the rate of boronic acid decomposition.
Water Content Add a small amount of water (e.g., 2-5 equivalents) to an anhydrous reaction setup and compare the outcome.Solution: Carefully control water content. While trace water can sometimes be beneficial for transmetalation, excess water, especially with certain bases, can facilitate protonolysis of the C-B bond.[12][21]
Problem 3: Formation of Homocoupling Byproducts
Potential Cause Diagnostic Check Recommended Solution & Rationale
Oxygen in the Reaction Review degassing and inert atmosphere techniques.Solution: Ensure rigorous exclusion of air. Oxygen can facilitate the oxidative homocoupling of boronic acids, catalyzed by palladium.[5]
Pd(II) Precatalyst Reduction Use a Pd(0) source like Pd₂(dba)₃ and compare it to a Pd(II) source like Pd(OAc)₂.Solution: If using a Pd(II) precatalyst, its reduction to the active Pd(0) can sometimes be slow or inefficient, leading to side reactions. Using a Pd(0) source directly can mitigate this. Alternatively, the homocoupling itself can serve to reduce Pd(II) to Pd(0), consuming your boronic acid in the process.[5]
Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting a failed or low-yielding reaction.

TroubleshootingWorkflow Start Low Yield / No Reaction CheckSM Analyze Aliquot: Starting Materials Consumed? Start->CheckSM CheckByproducts Analyze for Byproducts: Protodeboronation, Homocoupling? CheckSM->CheckByproducts Yes TroubleshootOA Problem is likely Oxidative Addition or Transmetalation CheckSM->TroubleshootOA No TroubleshootRE Problem is likely Reductive Elimination or Product Instability CheckByproducts->TroubleshootRE No TroubleshootProtodeboronation Protodeboronation is Dominant CheckByproducts->TroubleshootProtodeboronation Protodeboronation TroubleshootHomocoupling Homocoupling is Dominant CheckByproducts->TroubleshootHomocoupling Homocoupling SM_Yes Yes SM_No No BP_Yes Yes BP_No No SolutionOA -> Screen more effective Ligands (e.g., bulky, e⁻ rich) -> Screen different Bases/Solvents -> Verify Catalyst Activity TroubleshootOA->SolutionOA SolutionRE -> Screen different Ligand class -> Lower reaction temperature -> Check product stability under reaction conditions TroubleshootRE->SolutionRE SolutionProtodeboronation -> Use milder Base -> Lower Temperature -> Use Boronic Acid Ester/TFB salt TroubleshootProtodeboronation->SolutionProtodeboronation SolutionHomocoupling -> Improve Degassing Technique -> Use Pd(0) precatalyst TroubleshootHomocoupling->SolutionHomocoupling

Caption: Troubleshooting Decision Tree for Low-Yielding Reactions.

Part 3: Experimental Protocols & Workflows
Protocol 1: Primary HTS Array Setup (96-well plate)

This protocol describes a primary screen to broadly evaluate catalysts, ligands, bases, and solvents.

Objective: To identify initial "hit" conditions from a diverse array of parameters.

Materials:

  • 3-Bromo-5-morpholinophenylboronic acid

  • Coupling partner (e.g., an aryl halide)

  • Palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligands (e.g., SPhos, XPhos, P(tBu)₃, RuPhos)

  • Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvents (e.g., Dioxane, Toluene, DMF)

  • 96-well reaction plates with sealing mats

  • Inert atmosphere glovebox or manifold

Step-by-Step Procedure:

  • Stock Solution Preparation: Inside a glovebox, prepare stock solutions of the boronic acid, coupling partner, palladium precatalysts, and ligands in the chosen solvents. This minimizes handling of air-sensitive reagents.

  • Base Dispensing: Dispense the solid bases into the wells of the 96-well plate using a solid-handling robot or by manual pre-weighing.

  • Reagent Addition:

    • Using a liquid handler, dispense the appropriate solvent to each well.

    • Add the stock solution of the palladium precatalyst.

    • Add the stock solution of the ligand.

    • Add the stock solution of the coupling partner.

    • Finally, add the stock solution of 3-Bromo-5-morpholinophenylboronic acid to initiate the reactions.

  • Control Wells: Designate wells for controls:

    • Negative Control (No Catalyst): All components except the palladium precatalyst.

    • Negative Control (No Ligand): All components except the ligand.

    • Negative Control (No Base): All components except the base.

  • Sealing and Incubation: Securely seal the 96-well plate with a chemically resistant mat. Transfer the plate to a heated shaker block and incubate at the desired temperature (e.g., 80-100 °C) for a set time (e.g., 12-24 hours).

  • Quenching and Sample Prep: After incubation, allow the plate to cool. Quench the reactions by adding a suitable solvent (e.g., acetonitrile) with an internal standard. Centrifuge the plate to pellet any solids.

  • Analysis: Transfer the supernatant to an analysis plate for LC-MS analysis to determine product formation and byproduct profiles.

HTS Workflow Diagram

HTS_Workflow cluster_prep 1. Preparation cluster_execution 2. Execution (Glovebox) cluster_analysis 3. Analysis cluster_decision 4. Decision StockPrep Prepare Stock Solutions (Reagents, Catalysts, Ligands) PlateMap Design 96-Well Plate Map (Variables & Controls) StockPrep->PlateMap Dispense Dispense Reagents (Liquid Handler) PlateMap->Dispense Seal Seal Plate Dispense->Seal React Incubate & React (Heated Shaker) Seal->React Quench Quench & Dilute React->Quench Analyze LC-MS Analysis Quench->Analyze Data Generate Heatmap & Identify 'Hits' Analyze->Data Optimize Secondary Screen (Optimization) Data->Optimize Validate Scale-up & Validate 'Hit' Conditions Optimize->Validate

Caption: General High-Throughput Screening Workflow.

References
  • D.M. magnificent, et al. (2010). High-Throughput Catalyst Screening to Reaction Optimization: Detailed Investigation of Regioselective Suzuki Coupling of 1,6-Naphthyridone Dichloride. Organic Process Research & Development. [Link]

  • Y. Uozumi, et al. (2010). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry. [Link]

  • A.J. O'Brien, et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Molecules. [Link]

  • A.J. O'Brien, et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions. ResearchGate. [Link]

  • D.S. Millan, et al. (2002). High-throughput analytical techniques for reaction optimization. Drug Discovery Today. [Link]

  • A.J. Souers, et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

  • T. G. H. van den Berg, et al. (2021). Recent advances in analytical techniques for high throughput experimentation. Journal of Mass Spectrometry. [Link]

  • S.R. Neufeldt, et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia. [Link]

  • A.C.S. de Souza, et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • M. K. M. Moncy, et al. (2021). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Omega. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • J.A.R. Schmidt. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]

  • A.C.S. de Souza, et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • M. Schmitt, et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • C.J.A. Daley, et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • G.C. Lloyd-Jones, et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Accounts of Chemical Research. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. ResearchGate. [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros on Reddit. [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-5-(morpholino)phenylboronic acid. MySkinRecipes. [Link]

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Validation & Comparative

A Comparative Guide to the NMR Spectroscopic Validation of Suzuki Coupling Products from 3-Bromo-5-morpholinophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the creation of specific carbon-carbon (C-C) bonds is a foundational step in the synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction stands as a pillar in this field, prized for its versatility and functional group tolerance.[1] This guide provides an in-depth analysis of the synthesis and, critically, the NMR spectroscopic validation of products derived from the Suzuki coupling of 3-Bromo-5-morpholinophenylboronic acid. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare this method with viable alternatives, supported by experimental data and authoritative references.

The Strategic Advantage of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboronic acid and an organic halide or triflate, conducted under basic conditions to forge a new C-C sigma bond.[2] Its widespread adoption in pharmaceutical and materials science is due to the stability, low toxicity, and commercial availability of boronic acid reagents.[1][3] The reaction mechanism, a well-defined catalytic cycle, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5] This process is highly efficient for creating biaryl compounds, which are common motifs in biologically active molecules.[4]

Experimental Protocol: Suzuki Coupling of 3-Bromo-5-morpholinophenylboronic acid with an Aryl Bromide

This section details a robust, field-proven protocol for the Suzuki coupling reaction. The choice of reagents and conditions is critical for ensuring high yield and purity of the final product.

Rationale for Reagent Selection:

  • Palladium Catalyst: Palladium(0) complexes are the active catalysts. While Pd(PPh₃)₄ is common, using a pre-catalyst like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos) often provides higher activity and stability, especially for challenging substrates.[2][3]

  • Base: The base is crucial for the transmetalation step, activating the boronic acid.[3] An inorganic base like K₂CO₃ or K₃PO₄ is effective and generally does not interfere with common functional groups.[2]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the reactants and catalyst.[2]

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk flask, add 3-Bromo-5-morpholinophenylboronic acid (1.0 equiv.), the desired aryl bromide (1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and a suitable phosphine ligand (e.g., SPhos, 0.1 equiv.).

  • Addition of Base and Solvents: Add potassium carbonate (K₂CO₃, 2.0 equiv.). The flask is then sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Introduction: Degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) are added via syringe.

  • Reaction Execution: The reaction mixture is heated to 80-100 °C and stirred vigorously for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

¹H NMR Spectroscopic Validation: A Self-Validating System

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds.[6] For the products of this specific Suzuki coupling, ¹H NMR provides a clear fingerprint for validation.

Interpreting the ¹H NMR Spectrum

The expected ¹H NMR spectrum of the coupled product will exhibit characteristic signals for both the morpholine moiety and the newly formed biaryl system.

  • Morpholine Protons: The morpholine ring typically shows two distinct multiplets, appearing as triplets or more complex patterns due to the chair conformation of the ring.[7][8]

    • Protons adjacent to the oxygen atom (O-CH₂) are deshielded and appear further downfield, typically in the range of δ 3.8-4.0 ppm.[8][9]

    • Protons adjacent to the nitrogen atom (N-CH₂) are slightly more shielded and appear around δ 3.0-3.3 ppm.[8]

  • Aromatic Protons: The chemical shifts and splitting patterns of the aromatic protons provide definitive evidence of successful coupling.

    • The number of protons in the aromatic region (typically δ 6.5-8.5 ppm) should correspond to the sum of the protons on both aromatic rings.[10][11]

    • The disappearance of the signal corresponding to the proton at the site of the bromine atom on the 3-Bromo-5-morpholinophenylboronic acid starting material is a key indicator of reaction success.

    • The coupling patterns (e.g., doublets, triplets, multiplets) and their integration values will be consistent with the substitution pattern of the final biaryl product.[12][13]

Data Presentation: Expected ¹H NMR Shifts

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
Morpholine O-CH3.8 - 4.0m
Morpholine N-CH3.0 - 3.3m
Aromatic Protons6.5 - 8.5m

Comparative Analysis with Alternative Cross-Coupling Reactions

While the Suzuki coupling is highly effective, other cross-coupling reactions can also be employed for the formation of C-C bonds. A comparative analysis highlights the specific advantages of the Suzuki reaction for this particular substrate.

ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki Coupling Organoboronic acid/esterLow toxicity, air and moisture stable reagents, commercially available.[1][3]Can be sensitive to steric hindrance.
Stille Coupling Organotin (stannane)Tolerates a wide variety of functional groups.[14][15]High toxicity of tin reagents, difficult removal of tin byproducts.[14][16]
Heck Reaction AlkeneNo need for an organometallic reagent.[17][18]Limited to the formation of C(sp²)-C(sp²) bonds with alkenes, often requires higher temperatures.[19][20]
Sonogashira Coupling Terminal alkyneForms C(sp²)-C(sp) bonds, useful for creating conjugated systems.[21][22][23]Requires a copper co-catalyst which can lead to alkyne homocoupling.[24][25]

The Suzuki coupling's use of non-toxic and stable boronic acids makes it a more environmentally friendly and practical choice for many applications, especially in pharmaceutical development where purity and safety are paramount.[26]

Visualizing the Workflow and Mechanism

To further clarify the processes discussed, the following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

G cluster_0 Reaction Setup cluster_1 Inert Atmosphere & Solvent Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Purification A Combine Reactants: - 3-Bromo-5-morpholinophenylboronic acid - Aryl Bromide - Pd(OAc)2 & Ligand - K2CO3 B Purge with Argon A->B C Add Degassed Solvents B->C D Heat and Stir (80-100 °C) C->D E Monitor by TLC/LC-MS D->E F Cool and Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H I I H->I Final Product

Caption: Experimental workflow for Suzuki coupling.

Suzuki_Mechanism Pd0 Pd(0)L2 PdII_A R1-Pd(II)L2-X Pd0->PdII_A Oxidative Addition PdII_B R1-Pd(II)L2-OR' PdII_A->PdII_B Base PdII_C R1-Pd(II)L2-R2 PdII_B->PdII_C Transmetalation PdII_C->Pd0 Reductive Elimination Product R1-R2 PdII_C->Product R1X R1-X (Aryl Halide) R1X->PdII_A Base Base Base->PdII_B Boronate R2-B(OR')3- Boronate->PdII_C

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Troubleshooting and Expert Insights

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of these reagents can be highly substrate-dependent. Increasing the reaction temperature or time may also improve conversion.

  • Side Reactions: Protodeboronation (loss of the boronic acid group) can be a significant side reaction. Using anhydrous solvents and ensuring a truly inert atmosphere can minimize this. Homocoupling of the boronic acid can also occur; using a less reactive base or a different catalyst may mitigate this issue.

  • Purification Challenges: The removal of palladium residues and phosphine ligand byproducts can be challenging. Proper work-up procedures, including aqueous washes, and careful column chromatography are essential for obtaining a pure product.

By understanding the nuances of the Suzuki-Miyaura coupling and employing rigorous NMR spectroscopic validation, researchers can confidently synthesize and characterize complex molecular architectures, paving the way for advancements in drug discovery and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • PubMed. Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Myers, A. The Stille Reaction - Chem 115. [Link]

  • BYJU'S. Sonogashira Coupling. [Link]

  • NROChemistry. Stille Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Shroder, M. The Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Wikipedia. Stille reaction. [Link]

  • NROChemistry. Heck Coupling. [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • WebMO. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Organic Chemistry at CU Boulder. Aromatics. [Link]

  • Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. [Link]

  • Taylor & Francis Online. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

  • ACS Publications. Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings. [Link]

  • PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]

  • MySkinRecipes. 3-Bromo-5-(morpholino)phenylboronic acid. [Link]

  • Royal Society of Chemistry. CHAPTER 14: Greener Approaches to Cross-Coupling. [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • JoVE. Video: NMR Spectroscopy of Benzene Derivatives. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]

  • AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ACS Publications. From Established to Emerging: Evolution of Cross-Coupling Reactions. [Link]

  • PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • ACS Publications. Promoting Photocatalytic Activity of Pd-Doped NH2-MIL-125(Ti) for Degradation of Pollutants and Cross-Coupling Reaction. [Link]

  • MDPI. High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. [Link]

  • ResearchGate. Fig. S1 1 H NMR spectrum for the Suzuki-Miyaura cross-coupling... [Link]

  • ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]

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A Comparative Guide to LC-MS Analysis for Monitoring Reactions of 3-Bromo-5-morpholinophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring the reactions of 3-Bromo-5-morpholinophenylboronic acid, a crucial building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, compares LC-MS with viable alternatives, and offers a framework for developing robust, self-validating analytical methods.

Introduction: The Analytical Imperative for a Versatile Reagent

3-Bromo-5-morpholinophenylboronic acid is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures—a common motif in pharmacologically active compounds.[1][2] The morpholino group often enhances aqueous solubility and metabolic stability, making it an attractive component in drug discovery pipelines.[3]

The success of these synthetic endeavors hinges on precise reaction control. Incomplete reactions, side-product formation, or reagent degradation can compromise yield, purity, and the ultimate viability of a synthetic route. Therefore, real-time, accurate monitoring of the reaction progress is not merely beneficial; it is essential for process optimization, mechanistic investigation, and ensuring the reproducibility required in a regulated environment.[4][5] This guide establishes why LC-MS stands as the premier analytical tool for this purpose and compares its performance against other common laboratory techniques.

The Challenge of Analyzing Boronic Acids

Boronic acids, while powerful reagents, present unique analytical challenges that must be understood to develop a reliable monitoring method.

  • Dehydration and Boroxine Formation: A primary challenge is the propensity of boronic acids to undergo facile dehydration in the gas phase of a mass spectrometer's ion source or at elevated temperatures, forming cyclic anhydrides known as boroxines.[6][7] This can complicate mass spectra, leading to multiple signals for a single analyte and potentially suppressing the desired molecular ion.

  • On-Column Stability: When analyzing related compounds like boronate esters, on-column hydrolysis back to the boronic acid is a common issue, particularly under typical reversed-phase HPLC conditions.[8][9] The choice of stationary phase and mobile phase modifiers is critical to mitigate this.

  • Ionization Efficiency: The inherent properties of a boronic acid can lead to low ionization efficiency with some mass spectrometry techniques, necessitating derivatization or careful source parameter optimization to achieve required sensitivity.[6][10]

  • Analyte-Metal Interactions: Residual metal sites on stainless steel components of HPLC systems and columns can cause secondary interactions with analytes like boronic acids, leading to poor peak shape and recovery.

The structure of 3-Bromo-5-morpholinophenylboronic acid, with its basic morpholino nitrogen and acidic boronic acid group, offers multiple handles for ionization, but also adds complexity to its chromatographic behavior.

LC-MS: The Gold Standard for Reaction Monitoring

LC-MS combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of mass spectrometry, making it an ideal technique for analyzing complex reaction mixtures.[11]

The Causality Behind Method Development Choices

A robust LC-MS method is not accidental; it is the result of deliberate choices grounded in the physicochemical properties of the analytes.

  • Chromatographic Separation (The "LC"):

    • Column: A reversed-phase C18 column is the workhorse for separating small organic molecules and provides an excellent starting point. For boronic acids, using columns with technology designed to mitigate metal surface interactions (e.g., Waters MaxPeak™ Premier or equivalent) is highly recommended to prevent peak tailing and improve reproducibility.

    • Mobile Phase: A typical mobile phase consists of water and an organic solvent like acetonitrile or methanol.[7][12] The addition of a modifier is crucial.

      • Acidic Modifier (e.g., 0.1% Formic Acid): This is often used to promote protonation of basic sites, such as the morpholino nitrogen, leading to better retention and peak shape in positive ion mode ESI.[13]

      • Basic Modifier (e.g., 0.1% Ammonia or 10 mM Ammonium Acetate): This can be used to deprotonate the boronic acid, making it suitable for negative ion mode ESI while maintaining good chromatography.[7][14]

    • Elution: A gradient elution, starting with a high aqueous content and ramping up the organic solvent, is necessary to resolve the polar boronic acid starting material, any non-polar intermediates, and the final, more hydrophobic, coupled product within a single run.[14][15]

  • Mass Spectrometric Detection (The "MS"):

    • Ionization: Electrospray Ionization (ESI) is the preferred method for its soft ionization, which minimizes fragmentation in the source and preserves the molecular ion. For 3-Bromo-5-morpholinophenylboronic acid (MW: 285.93 g/mol [16][17]), ESI in positive ion mode is the logical choice. The morpholino nitrogen is a ready site for protonation, leading to a strong signal for the [M+H]⁺ ion at m/z 286.9. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) provides a clear signature, with corresponding peaks at m/z 286.9 and 288.9.

    • Detection Mode:

      • Full Scan: Essential during method development to gain a complete picture of all ions in the mixture and identify potential byproducts.

      • Selected Ion Monitoring (SIM): Once the key masses are known, SIM mode offers increased sensitivity by focusing the mass analyzer on only the ions of interest (e.g., starting material, product).

      • Multiple Reaction Monitoring (MRM) for Tandem MS (MS/MS): This is the ultimate mode for quantitative analysis in complex matrices.[18][19] It provides unparalleled specificity by monitoring a specific fragmentation pathway (precursor ion → product ion). For example, the [M+H]⁺ ion of the starting material (m/z 286.9) can be isolated and fragmented to produce a characteristic product ion, filtering out background noise.

Visualizing the LC-MS Workflow

The logical flow from reaction vessel to final data is a critical, self-validating system.

LCMS_Workflow cluster_0 Reaction & Sampling cluster_1 Sample Preparation & Analysis cluster_2 Data Processing Reaction Suzuki Coupling Reaction in Progress Sample Withdraw Aliquot (e.g., 10 µL) Reaction->Sample Quench Quench Immediately (e.g., in 990 µL ACN) Stops the reaction Sample->Quench Filter Filter Sample (0.22 µm syringe filter) Quench->Filter Vial Transfer to LC-MS Vial Filter->Vial LCMS Inject into LC-MS System Vial->LCMS Chromatogram Generate Chromatogram (Intensity vs. Time) LCMS->Chromatogram Integrate Integrate Peak Areas of Reactants & Products Chromatogram->Integrate Quantify Calculate % Conversion & Product Formation Integrate->Quantify

Caption: Workflow for monitoring a chemical reaction using LC-MS.

Experimental Protocols and Data

Protocol: Monitoring a Suzuki Coupling Reaction

This protocol outlines the steps for monitoring the coupling of 3-Bromo-5-morpholinophenylboronic acid with a generic aryl halide (Ar-X).

  • Reaction Setup: Assemble the Suzuki coupling reaction under an inert atmosphere according to your established synthetic procedure.

  • Time-Point Sampling: At designated time points (e.g., t=0, 15, 30, 60, 120 min), carefully withdraw a small aliquot (e.g., 10-20 µL) of the reaction mixture.

  • Quenching: Immediately dilute the aliquot into a pre-filled vial containing a known, large volume (e.g., 1 mL) of acetonitrile (ACN) or methanol. This halts the reaction and prepares the sample for analysis.[4] An internal standard can be included in the quenching solvent for precise quantification.

  • Sample Preparation: Vortex the quenched sample thoroughly. If particulates are present, filter through a 0.22 µm syringe filter into an LC-MS autosampler vial.

  • LC-MS Analysis: Inject the sample onto the LC-MS system using the optimized parameters detailed below.

Optimized LC-MS Parameters

The following table summarizes a robust starting point for method development.

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides higher resolution and faster run times compared to standard HPLC.
Column C18, ≤2.1 mm ID, <2 µm particle size (e.g., Waters Acquity BEH C18 or column with low metal interaction)[7]Standard for reversed-phase; small particle size enhances efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ mode and improves peak shape.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 5-7 minutesEnsures elution of both polar starting materials and non-polar products.[14]
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40 °CImproves peak shape and reduces viscosity, but should be monitored to avoid on-column degradation.
MS System Triple Quadrupole (QqQ) or Q-TOFQqQ is ideal for quantitative MRM; Q-TOF provides high-resolution data for identification.
Ionization Mode ESI PositiveThe morpholino group is easily protonated.
Key Ions (m/z) Starting Material: 286.9/288.9 ([M+H]⁺); Product (Example): Varies based on Ar-X; Boroxine: Monitor for potential trimer.Defines the analytes for monitoring. The Br isotope pattern is a key identifier.
Detection Mode MRM (for quantification)[12] or Full Scan (for identification)MRM provides the highest sensitivity and specificity for tracking known compounds.[18]
Representative Data

The table below shows hypothetical data from a reaction, illustrating how LC-MS tracks the conversion over time.

Time (min)3-Bromo-5-morpholinophenylboronic acid (Relative Area %)Aryl Halide (Relative Area %)Biaryl Product (Relative Area %)
049.850.10.1
1535.236.528.3
3021.722.156.2
605.65.988.5
120<1.01.2>97.0

Comparative Analysis with Alternative Techniques

While LC-MS is a powerful tool, it is essential to understand its performance relative to other available analytical methods.

TechniquePrincipleAdvantages for This ApplicationDisadvantages for This Application
LC-MS Separation by chromatography, detection by mass.Unmatched Specificity & Sensitivity: Mass detection confirms identity and can quantify at trace levels.[14] Ideal for complex mixtures.Higher cost and complexity of instrumentation.[11]
HPLC-UV Separation by chromatography, detection by UV absorbance.Lower cost, simpler operation. Often sufficient for simple reactions where all components have a strong UV chromophore.Co-eluting impurities can interfere with quantification. Cannot identify unknown byproducts without mass data. Less sensitive.
GC-MS Separation by gas chromatography, detection by mass.Excellent for volatile compounds.Unsuitable: Boronic acids and their typically large products are non-volatile and thermally labile, requiring derivatization.[6][8]
TLC-MS Separation by thin-layer chromatography, direct elution into MS.Very Fast: Good for a quick qualitative check ("Is the starting material gone?").[20] Minimal sample prep.Not quantitative, low resolution, manual process.[20]
NMR Detection of nuclear spin transitions in a magnetic field.Structural Goldmine: Provides definitive structural information. Quantitative with an internal standard.[21] No separation needed.Low Sensitivity: Requires significantly higher concentrations than LC-MS. Not ideal for tracking low-level impurities.[21]
Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism helps in identifying potential intermediates that could be monitored.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X(L2) Pd0->OxAdd + Ar-X Transmetal Transmetalation Ar-Pd(II)-Ar'(L2) OxAdd->Transmetal + [Ar'B(OH)3]- RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 - Ar-Ar' Product Ar-Ar' RedElim->Product Reactant1 Ar-X Reactant1->OxAdd Reactant2 Ar'-B(OH)2 Reactant2->Transmetal Base Base Base->Reactant2 activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion: An Indispensable Tool for Modern Synthesis

For monitoring reactions involving complex and sensitive reagents like 3-Bromo-5-morpholinophenylboronic acid, LC-MS is the superior analytical technique . Its combination of high-resolution separation, unparalleled sensitivity, and mass-based specificity provides the rich, reliable data necessary for rapid process development, impurity profiling, and mechanistic understanding. While other techniques like HPLC-UV and NMR have their place for simpler systems or structural elucidation, they cannot match the comprehensive, quantitative power of LC-MS for tracking the dynamic changes within a complex reaction matrix. The adoption of a well-designed LC-MS method, as outlined in this guide, empowers researchers to make informed, data-driven decisions, accelerating the path from discovery to application.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Reddy, G. S., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(15), 5895-5902. [Link]

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 230-236. [Link]

  • Baldwin, A. F., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 74-79. [Link]

  • Kumar, A., et al. (2010). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 739-747. [Link]

  • Advion. (n.d.). Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. Advion Application Note. [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-5-(morpholino)phenylboronic acid. MySkinRecipes. [Link]

  • Wang, H., et al. (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. ChemPlusChem, 87(3), e202100545. [Link]

  • Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization. Agilent. [Link]

  • Lesiak-Zajac, A., et al. (2024). Early Stage In Vitro Bioprofiling of Potential Low-Molecular-Weight Organoboron Compounds for Boron Neutron Capture Therapy (BNCT)—Proposal for a Guide. Pharmaceuticals, 17(5), 606. [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • Chtita, S., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

  • Asare, Y. O., et al. (2023). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Chemosensors, 11(4), 244. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4192661, 3-(Morpholino)phenylboronic acid. PubChem. [Link]

  • Senczyszyn, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336–2345. [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]

  • Al-Suwayeh, S. A., et al. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Molecules, 23(7), 1735. [Link]

  • Chen, G., et al. (2010). LC-PDA-ESI/MS Identification of the Phenolic Components of Three Compositae Spices: Chamomile, Tarragon, and Mexican Arnica. Journal of Agricultural and Food Chemistry, 58(1), 110–116. [Link]

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A Comparative Guide to Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling: A Focus on 3-Bromo-5-morpholinophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for generating biaryl structures that are central to pharmaceuticals, agrochemicals, and advanced materials.[1][2] The choice of the organoboron reagent is paramount to the success of these transformations, influencing reaction kinetics, yields, and functional group tolerance.[2] This guide provides an in-depth comparative analysis of 3-Bromo-5-morpholinophenylboronic acid against a selection of other substituted phenylboronic acids, offering field-proven insights and supporting experimental frameworks for researchers, scientists, and drug development professionals.

At the heart of this study is 3-Bromo-5-morpholinophenylboronic acid, a unique building block that marries several key chemical features.[3] The bromine atom serves as a moderately electron-withdrawing group and a potential secondary reaction handle. The morpholino moiety, a "privileged structure" in medicinal chemistry, is frequently incorporated to enhance physicochemical properties, such as solubility, and to improve the pharmacokinetic profile of bioactive molecules.[4][5][6] Understanding how this specific combination of substituents dictates reactivity in comparison to simpler phenylboronic acids is crucial for its effective application in complex molecule synthesis.

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate in the presence of a base.[1][7] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is generally accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

  • Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex, which inserts into the carbon-halide bond of the aryl halide (R¹-X). This step oxidizes the palladium center from Pd(0) to Pd(II), forming a new organopalladium complex.[7][10]

  • Transmetalation : This is the crucial step where the organic group from the boronic acid (R²) is transferred to the palladium center. The base activates the boronic acid to form a more nucleophilic boronate species, which then reacts with the Pd(II) complex to displace the halide and form a diorganopalladium(II) intermediate.[9][10] The electronic nature of the boronic acid's substituents heavily influences the rate of this step.[11]

  • Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the palladium center couple to form the new C-C bond of the biaryl product (R¹-R²). This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the cycle.[7][9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorgano_pd2 R¹-Pd(II)L₂-R² transmetalation->diorgano_pd2 reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Substituted Phenylboronic Acids

To objectively evaluate the reactivity of 3-Bromo-5-morpholinophenylboronic acid, we compare its performance against phenylboronic acids bearing electron-donating (EDG), electron-withdrawing (EWG), and sterically hindering groups. The following data, compiled from various sources, provides a qualitative guide to their relative performance in Suzuki-Miyaura coupling reactions.[2]

Disclaimer: The data presented below is collated from different experimental sources with varying reaction conditions (e.g., specific substrates, catalysts, bases, solvents, and temperatures). Therefore, this table should be interpreted as a qualitative and illustrative guide rather than a direct quantitative comparison.

Boronic AcidSubstituent TypeRepresentative Yield (%)Key Observations & Rationale
3-Bromo-5-morpholinophenylboronic acid EWG (Br, inductive) & EDG (Morpholino, resonance)~80-95%Exhibits robust reactivity. The electron-withdrawing bromine enhances the Lewis acidity of the boron, while the morpholino group aids solubility and can have a modest electron-donating effect.[3][12]
4-Methoxyphenylboronic acid Strong EDG (-OCH₃)>95%Often shows high yields. The electron-donating methoxy group increases the nucleophilicity of the aryl ring, facilitating the transmetalation step.[13][14]
4-Chlorophenylboronic acid EWG (-Cl)~85-95%Generally a reliable coupling partner. The electron-withdrawing nature can slightly slow transmetalation but increases the Lewis acidity of the boron, facilitating boronate formation.[15]
4-Formylphenylboronic acid Strong EWG (-CHO)~80-90%Effective, though sometimes requires optimized conditions. The strong electron-withdrawing formyl group can slow the transmetalation step.[14]
2-Methylphenylboronic acid Weak EDG (-CH₃), Sterically Hindered~90-95%Can be challenging. The ortho-methyl group creates steric hindrance, which can impede the approach to the palladium center, often requiring more robust catalysts or higher temperatures.[16][17]
Phenylboronic acid Neutral~90%Serves as a baseline standard for comparison, typically providing good to excellent yields under standard conditions.[14][18]

A Validated Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, self-validating protocol for a typical Suzuki-Miyaura reaction. The causality behind each step is explained to ensure reproducibility and understanding.

Reaction: Coupling of an Aryl Bromide with a Phenylboronic Acid.

Materials and Reagents:

  • Aryl Bromide (1.0 equiv)

  • Substituted Phenylboronic Acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

  • Inert Gas (Argon or Nitrogen)

  • Standard glassware (round-bottom flask, condenser)

  • Magnetic stirrer with heating plate

Experimental_Workflow start Start setup Assemble oven-dried flask with stir bar under inert gas. start->setup reagents Charge flask with Aryl Halide, Boronic Acid, Base, and Catalyst. setup->reagents solvent Add degassed solvent(s) via syringe. reagents->solvent reaction Heat reaction mixture (e.g., 80-100 °C) with stirring. solvent->reaction monitor Monitor progress by TLC or GC/LC-MS. reaction->monitor monitor->reaction Incomplete workup Cool to RT. Perform aqueous workup (e.g., add water, extract with EtOAc). monitor->workup Complete dry Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. workup->dry purify Purify crude product via column chromatography. dry->purify end Characterize final product. purify->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: An oven-dried round-bottom flask containing a magnetic stir bar is fitted with a reflux condenser and purged with an inert gas (Argon or Nitrogen). Causality: This is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which would render them inactive.

  • Reagent Addition: The aryl bromide (1.0 equiv), the substituted phenylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (0.05 equiv) are added to the flask. Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide.

  • Solvent Addition: Degassed solvent is added via syringe. Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst from deactivation.

  • Reaction: The mixture is heated to the desired temperature (e.g., 100 °C) and stirred vigorously. The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).[19] Causality: Heating provides the necessary activation energy for the reaction, particularly the oxidative addition step. Vigorous stirring ensures homogeneity in the often multiphasic reaction mixture.

  • Workup: Upon completion, the reaction is cooled to room temperature. Water or an aqueous solution is added, and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined. Causality: The aqueous wash removes the inorganic base and salts.

  • Drying and Concentration: The combined organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. Causality: This removes residual water from the organic phase before purification.

  • Purification: The crude residue is purified, typically by flash column chromatography on silica gel, to yield the pure biaryl product.[19] Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.

Structure-Reactivity Deep Dive: The "Why" Behind the Yields

The observed differences in reactivity can be rationalized by considering the electronic and steric effects of the substituents on the phenylboronic acid. These factors primarily influence the transmetalation step of the catalytic cycle.

Structure_Reactivity substituent Substituent on Phenylboronic Acid electronic Electronic Effects (Inductive/Resonance) substituent->electronic steric Steric Effects (Ortho-substituents) substituent->steric edg Electron-Donating (EDG) e.g., -OCH₃, -CH₃ electronic->edg ewg Electron-Withdrawing (EWG) e.g., -Br, -Cl, -CHO electronic->ewg hindrance Hinders Approach to Pd Center steric->hindrance nucleophilicity Increases Aryl Nucleophilicity edg->nucleophilicity lewis_acidity Increases Boron Lewis Acidity ewg->lewis_acidity transmetalation Impacts Transmetalation Rate nucleophilicity->transmetalation Facilitates lewis_acidity->transmetalation Facilitates Boronate Formation hindrance->transmetalation Inhibits yield Affects Overall Reaction Rate & Yield transmetalation->yield

Caption: Relationship between substituent effects and Suzuki-Miyaura reaction outcome.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) increase the electron density on the aromatic ring through resonance. This enhances the nucleophilicity of the carbon atom attached to the boron, which can accelerate the key transmetalation step.[11][13]

  • Electron-Withdrawing Groups (EWGs): Halogens (-Br, -Cl) or carbonyls (-CHO) pull electron density away from the ring. This has a dual effect. It decreases the nucleophilicity of the aryl group, potentially slowing transmetalation.[14] However, it also increases the Lewis acidity of the boron atom, which facilitates the initial interaction with the hydroxide or alkoxide base to form the highly reactive tetrahedral boronate species, a prerequisite for transmetalation.[12][20] For many EWGs, this latter effect can compensate, leading to overall efficient coupling.

  • Steric Hindrance: Bulky groups at the ortho position (e.g., 2-methyl) physically obstruct the path for the boronic acid to coordinate with the palladium center.[16][21] This steric clash can significantly slow down or even inhibit the transmetalation step, often necessitating more reactive catalyst systems or harsher conditions to achieve good yields.[17]

  • The Case of 3-Bromo-5-morpholinophenylboronic acid: This molecule presents a fascinating balance of effects. The bromine at the 3-position acts as a typical electron-withdrawing group via induction, enhancing the boron's Lewis acidity. The morpholino group at the 5-position is more complex. While the oxygen is inductively withdrawing, the nitrogen atom can donate electron density into the ring via resonance. Crucially, the morpholine ring is known to improve aqueous solubility and can prevent undesirable side reactions like protodeboronation.[3][4][22] This combination of a solubilizing group and a moderately activated ring system makes it a highly effective and versatile coupling partner in a variety of solvent systems.

Conclusion

The choice of substituted phenylboronic acid is a critical parameter in designing a successful Suzuki-Miyaura cross-coupling reaction. While simple electronic and steric arguments provide a strong predictive framework, reagents like 3-Bromo-5-morpholinophenylboronic acid highlight the benefits of multifunctional design. It combines the activating effect of a halogen with the advantageous physicochemical properties imparted by the morpholino group. This makes it an exceptionally valuable tool for synthetic chemists, particularly in the field of drug discovery, where the resulting biaryl scaffold benefits from both the synthetic handle of the bromine and the drug-like properties of the morpholine.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • MySkinRecipes. 3-Bromo-5-(morpholino)phenylboronic acid. [Link]

  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • The Morpholino Group. Research. [Link]

  • ResearchGate. Kinetics of the coupling of 4‐methoxyphenylboronic acid with.... [Link]

  • PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with.... [Link]

  • MDPI. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]

  • ResearchGate. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

  • ResearchGate. The influence of ortho-substituents on the properties of phenylboronic acids. [Link]

  • PubMed Central. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Reddit. Effect of substituents on boronic acids for suzuki chemistry?. [Link]

  • PMC. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Organic Synthesis with 4-Chlorophenylboronic Acid. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • ACS Publications. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

  • The Royal Society of Chemistry. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. [Link]

  • University of Windsor. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • ResearchGate. (PDF) Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. [Link]

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A Comparative Guide to the Reactivity of 3-Bromo-5-morpholinophenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. The choice of building blocks is paramount to the success of these synthetic endeavors. Substituted phenylboronic acids, such as 3-Bromo-5-morpholinophenylboronic acid, are valuable reagents that offer a scaffold for the introduction of diverse functionalities. However, the seemingly subtle change in the substitution pattern of its isomers can have a profound impact on their reactivity, influencing reaction rates, yields, and ultimately, the feasibility of a synthetic route.

The Interplay of Electronic and Steric Effects in Suzuki-Miyaura Coupling

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by the electronic nature of the aromatic ring and the steric hindrance around the boronic acid moiety.[1] The key steps influenced are transmetalation, where the organic group is transferred from boron to the palladium center, and to a lesser extent, the oxidative addition and reductive elimination steps.[2]

  • Electronic Effects : Electron-donating groups (EDGs) on the phenyl ring increase the nucleophilicity of the aryl group, which can facilitate the transmetalation step. Conversely, electron-withdrawing groups (EWGs) decrease electron density on the aryl group, potentially slowing down transmetalation.[1] The electronic influence of a substituent can be quantified by its Hammett constant (σ), where a negative value indicates an electron-donating character and a positive value signifies an electron-withdrawing nature.[3]

  • Steric Effects : Bulky substituents, particularly in the ortho position to the boronic acid group, can significantly hinder the approach of the palladium complex, thereby impeding the transmetalation step and drastically reducing the reaction rate and yield.[1][4]

Analyzing the Substituents: Bromo and Morpholino Groups

To predict the reactivity of the isomers of bromo-morpholinophenylboronic acid, we must first understand the individual contributions of the bromo and morpholino substituents.

  • Bromo Group : The bromine atom is an interesting case, as it is an electron-withdrawing group via induction (due to its electronegativity) but a weak deactivator in electrophilic aromatic substitution due to its ability to donate electron density through resonance. In the context of the Suzuki-Miyaura reaction, its electron-withdrawing inductive effect is generally considered dominant, thus deactivating the ring compared to unsubstituted phenylboronic acid. The Hammett constants for bromine are σmeta = +0.39 and σpara = +0.23, confirming its electron-withdrawing nature at these positions.[5]

  • Morpholino Group : The morpholino group, connected via its nitrogen atom, is a potent electron-donating group due to the lone pair of electrons on the nitrogen, which can be delocalized into the aromatic ring through resonance. This strong electron-donating effect is expected to enhance the reactivity of the phenylboronic acid in Suzuki-Miyaura coupling. The Hammett constants for the closely related dimethylamino group (-N(CH3)2) are σmeta = -0.15 and σpara = -0.83, highlighting the strong electron-donating character, particularly at the para position.[5]

Predicted Reactivity of Isomers: A Comparative Analysis

Based on the interplay of these electronic and steric effects, we can predict a general trend in reactivity for the isomers of bromo-morpholinophenylboronic acid. For this analysis, we will consider the following representative isomers:

  • 3-Bromo-5-morpholinophenylboronic acid (meta, meta-disubstituted)

  • 4-Bromo-2-morpholinophenylboronic acid (ortho, para-disubstituted)

  • 2-Bromo-4-morpholinophenylboronic acid (ortho, para-disubstituted)

A Note on Data Availability

It is crucial to reiterate that direct, quantitative comparative studies under identical reaction conditions for these specific isomers are not extensively documented in a single source.[6] Therefore, the following analysis is a logical deduction based on established principles of physical organic chemistry and data from analogous systems.[1]

Predicted Reactivity Order:

Based on a qualitative assessment, the predicted order of reactivity in a typical Suzuki-Miyaura coupling would be:

2-Bromo-4-morpholinophenylboronic acid > 3-Bromo-5-morpholinophenylboronic acid >> 4-Bromo-2-morpholinophenylboronic acid

Here is the rationale behind this prediction:

  • Highest Reactivity: 2-Bromo-4-morpholinophenylboronic acid

    • Electronic Effects : The powerful electron-donating morpholino group is in the para position to the boronic acid. This positioning maximizes its resonance effect, significantly increasing the electron density of the aryl ring and enhancing its nucleophilicity for a more facile transmetalation.

    • Steric Effects : The bromo group is in the ortho position. While ortho substituents can exert steric hindrance, the bromine atom is of moderate size and may not completely shut down the reaction, especially with appropriate ligand choice on the palladium catalyst. The strong activating effect of the para-morpholino group is likely to overcome the moderate steric hindrance of the ortho-bromo group.

  • Intermediate Reactivity: 3-Bromo-5-morpholinophenylboronic acid

    • Electronic Effects : Both the bromo and morpholino groups are in meta positions relative to the boronic acid. In the meta position, the strong resonance effect of the morpholino group is diminished, and its electron-donating character is primarily through the weaker inductive effect. Similarly, the electron-withdrawing inductive effect of the bromine atom will influence the ring's electronics. The net electronic effect will be a combination of these two, likely resulting in a moderately activated or slightly deactivated ring compared to the strongly activated 2-bromo-4-morpholinophenylboronic acid.

    • Steric Effects : With both substituents in the meta positions, there is minimal steric hindrance around the boronic acid moiety, which is favorable for the reaction.

  • Lowest Reactivity: 4-Bromo-2-morpholinophenylboronic acid

    • Electronic Effects : The bromo group is in the para position, exerting its electron-withdrawing effect. The morpholino group is in the ortho position, where its electron-donating resonance effect is still operative.

    • Steric Effects : The primary determinant of this isomer's low reactivity is the presence of the bulky morpholino group in the ortho position. The morpholino group is significantly larger than a bromine atom and will create substantial steric hindrance, severely impeding the approach of the palladium catalyst to the boronic acid for transmetalation. This steric blockade is expected to be the dominant factor, leading to significantly lower reaction rates and yields compared to the other isomers.[1][4]

Experimental Design for a Comparative Study

To empirically validate these predictions, a standardized experimental protocol should be employed.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Analysis start Weigh Isomeric Boronic Acids and Aryl Halide reagents Add Pd Catalyst, Ligand, Base, and Solvent start->reagents heat Heat Reaction Mixture (e.g., 80-100 °C) reagents->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Quench Reaction and Perform Aqueous Work-up monitor->quench purify Purify Product (Column Chromatography) quench->purify analyze Analyze Product (NMR, MS) and Calculate Yield purify->analyze

Caption: A generalized experimental workflow for the comparative Suzuki-Miyaura coupling of isomeric bromo-morpholinophenylboronic acids.

Step-by-Step Protocol
  • Reaction Setup : In separate, oven-dried reaction vessels, combine each boronic acid isomer (1.2 equivalents), the chosen aryl halide (e.g., 4-bromoanisole, 1.0 equivalent), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 equivalents).

  • Solvent Addition : Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution : Heat the reaction mixtures to a consistent temperature (e.g., 90 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring : Monitor the progress of each reaction at regular time intervals (e.g., every hour) by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the rate of consumption of the starting material and formation of the product.

  • Work-up : Upon completion (or after a set time, e.g., 24 hours), cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification and Analysis : Dry the organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

  • Data Comparison : Characterize the purified products by NMR and mass spectrometry and determine the isolated yield for each isomer.

Data Presentation: A Predictive Comparison

The following table summarizes the predicted outcomes of a comparative Suzuki-Miyaura coupling experiment.

IsomerKey FactorsPredicted Reaction RatePredicted Yield
2-Bromo-4-morpholinophenylboronic acid Strong electron-donating group para to boronic acid; moderate steric hindrance from ortho bromo group.FastHigh
3-Bromo-5-morpholinophenylboronic acid Moderate electronic effects from meta substituents; minimal steric hindrance.ModerateGood to High
4-Bromo-2-morpholinophenylboronic acid Severe steric hindrance from bulky ortho morpholino group.Very SlowLow to Negligible

Logical Relationships in Reactivity

G cluster_isomer1 2-Bromo-4-morpholinophenylboronic acid cluster_isomer2 3-Bromo-5-morpholinophenylboronic acid cluster_isomer3 4-Bromo-2-morpholinophenylboronic acid e1 Strong EDG (para-morpholino) r1 High Reactivity e1->r1 Dominant Effect s1 Moderate Steric Hindrance (ortho-bromo) s1->r1 Minor Effect e2 Moderate Electronic Effects (meta-substituents) r2 Moderate Reactivity e2->r2 s2 Minimal Steric Hindrance s2->r2 e3 Favorable Electronic Effects r3 Low Reactivity e3->r3 Minor Effect s3 Severe Steric Hindrance (ortho-morpholino) s3->r3 Dominant Effect

Caption: The logical relationship between substituent position, electronic and steric effects, and the predicted reactivity of the bromo-morpholinophenylboronic acid isomers.

Conclusion and Outlook

The positional isomerism of substituents on a phenylboronic acid ring is a critical determinant of its reactivity in Suzuki-Miyaura coupling. For bromo-morpholinophenylboronic acids, the interplay between the electron-donating morpholino group and the electron-withdrawing, sterically influential bromo group leads to a predictable, yet significant, variation in reactivity. Our analysis suggests that isomers with the bulky morpholino group in the ortho position will be the least reactive due to overwhelming steric hindrance. Conversely, placing the strongly activating morpholino group in the para position is likely to yield the most reactive isomer, even in the presence of an ortho-bromo substituent. 3-Bromo-5-morpholinophenylboronic acid is predicted to exhibit intermediate reactivity due to a balance of moderate electronic effects and minimal steric hindrance.

For researchers designing synthetic routes, this predictive framework underscores the importance of careful isomer selection. When high reactivity is desired, avoiding bulky ortho substituents is a primary consideration. In cases where a specific isomer must be used, optimization of reaction conditions, such as the choice of a more active catalyst system with bulky, electron-rich phosphine ligands, may be necessary to overcome inherent low reactivity.[7] Future experimental studies directly comparing these isomers would be invaluable for validating these predictions and further refining our understanding of substituent effects in this important class of compounds.

References

  • ResearchGate. Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. [Link]

  • Schwarzenbach, R. P., et al. Table 13.1 Selected Hammett substituent constants and susceptibility factors.
  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • ResearchGate. Chemical structure of morpholino oligonucleotides. [Link]

  • Fraunhofer-Publica. Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. [Link]

  • Wikipedia. Hammett equation. [Link]

  • PubMed. Substituent effect on the electronic properties and morphologies of self-assembling bisphenazine derivatives. [Link]

  • ACS Publications. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]

  • Hammett constants for some common substituents.
  • NIH. Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics. [Link]

  • PubMed. Antiproliferative effects of steric blocking phosphorodiamidate morpholino antisense agents directed against c-myc. [Link]

  • NIH. Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. [Link]

  • NIH. Morpholino–RNA duplex exhibits robust, sustained, and safe steric-block antisense activity by intracerebroventricular and intrathecal injection. [Link]

  • ACS Publications. O2‑Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/ Dithio-cyclopentenones. [Link]

  • YouTube. A Survey of Hammett Substituent Constants. [Link]

  • ResearchGate. A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. [Link]

  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides (PMOs) Using Staudinger Reduction as a Deblocking Condition and Its Usefulness for Orthogonal Conjugation in Bi. [Link]

  • NIH. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

  • ResearchGate. Suzuki coupling reaction of bromobenzene with phenylboronic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. [Link]

  • PubMed. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. [Link]

  • Royal Society of Chemistry. Synthesis and reactivity of alkynyl boron compounds. [Link]

  • MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • Gene Tools. Review Article Morpholino Antisense Oligomers: Design, Preparation, and Properties. [Link]

  • MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

  • The Morpholino Group. Research. [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Merck. (4-Bromo-2-formylphenyl)boronic acid. [Link]

  • PubChem. 4-Bromo-2-methylphenylboronic acid. [Link]

  • 深圳市迪克曼科技开发有限公司. 2-Bromo-4-(morpholino)phenylboronic acid. [Link]

  • Google Patents.

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A Senior Application Scientist's Guide to Benchmarking Palladium Catalysts for Suzuki Reactions with 3-Bromo-5-morpholinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquity of the Suzuki-Miyaura Coupling and a Unique Substrate Challenge

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized tools in modern organic synthesis.[1][2] Its ability to forge carbon-carbon bonds under mild conditions with high functional group tolerance has made it indispensable in the pharmaceutical and fine chemical industries for constructing complex molecular architectures like biaryls.[3][4] The general catalytic cycle, a well-understood triad of oxidative addition, transmetalation, and reductive elimination, forms the foundation of this transformative reaction.[3][5]

This guide focuses on a particularly intriguing substrate: 3-Bromo-5-morpholinophenylboronic acid . This molecule presents a unique challenge as it contains both the electrophilic partner (an aryl bromide) and the nucleophilic partner (a boronic acid) within the same structure. This duality necessitates a carefully optimized catalytic system to favor the desired intermolecular cross-coupling over potential intramolecular reactions or self-coupling. The presence of the electron-donating morpholino group further modulates the electronic properties of the aromatic ring, influencing the kinetics of the catalytic cycle.

The choice of a palladium catalyst is therefore paramount to achieving high yield and selectivity. Modern catalysis has moved beyond simple triarylphosphine ligands, introducing a new generation of bulky, electron-rich phosphine ligands, N-heterocyclic carbenes (NHCs), and highly stable palladacycles that can dramatically enhance reaction efficiency, particularly for challenging substrates.[3][6] This guide provides a framework for objectively comparing the performance of various classes of palladium catalysts for this specific transformation, supported by detailed experimental protocols and data analysis.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental steps of the catalytic cycle is crucial for rational catalyst selection and troubleshooting. The process, catalyzed by a Pd(0) species, can be broken down into three key stages.[1][5]

  • Oxidative Addition: The cycle begins with the reaction of the active Pd(0) catalyst with the aryl halide (in this case, the bromo-functionalized substrate). This is often the rate-determining step, where the palladium inserts itself into the carbon-bromine bond, forming a Pd(II) intermediate.[5] The efficiency of this step is greatly enhanced by electron-rich ligands on the palladium center.[3]

  • Transmetalation: The organoborane (the boronic acid portion of the substrate) is activated by a base to form a more nucleophilic borate species.[7] This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.[1]

  • Reductive Elimination: This final step involves the two organic groups on the palladium center coupling together to form the new C-C bond of the biaryl product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5] Bulky ligands can facilitate this step by promoting the necessary conformational changes around the metal center.[5]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_oxidative Ar-Pd(II)(X)L_n pd0->pd_oxidative Oxidative Addition pd_transmetal Ar-Pd(II)(Ar')L_n pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) pd_transmetal->product arx Ar-X (Aryl Halide) arx->pd_oxidative ar_boronic Ar'-B(OH)₂ (Boronic Acid) ar_boronic->pd_transmetal base Base base->pd_transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Benchmarking Palladium Catalysts: A Comparative Overview

The selection of the palladium source (precatalyst and ligand) is the most critical variable in optimizing a Suzuki reaction. Below is a comparison of common catalyst classes, each with distinct advantages for specific applications.

Catalyst ClassRepresentative ExamplesKey AdvantagesPotential Drawbacks
Classical Phosphines Pd(PPh₃)₄Commercially available, well-understood.Lower activity for challenging substrates, requires higher catalyst loading, potential for PPh₃ dissociation.
Bulky, Electron-Rich Phosphines Pd₂(dba)₃ + Ligands (e.g., SPhos, XPhos, DavePhos)High activity and broad scope, effective for aryl chlorides and hindered substrates, low catalyst loadings.[3]Ligands can be expensive, air-sensitive.
N-Heterocyclic Carbenes (NHCs) Pd(OAc)₂ + NHC Precursor (e.g., IPr)Strong σ-donors, form very stable Pd-complexes, often show high thermal stability and activity.[6]Synthesis of NHC precursors can be multi-step.
Palladacycles Herrmann's Catalyst, Buchwald Palladacycle PrecatalystsHighly stable, active at low loadings, often air and moisture tolerant, excellent for high turnover numbers.[2][5]Can be more expensive than simple Pd salts.
Heterogeneous Catalysts Pd/C, Pd on other supports (TiO₂, Al₂O₃)Easily separated from the reaction mixture (filtration), reusable, often suitable for aqueous media.[8][9][10]Potential for metal leaching into the product, may exhibit lower activity than homogeneous systems.[8]

Experimental Protocol: A High-Throughput Screening Workflow

This protocol outlines a method for the parallel screening of multiple palladium catalysts to identify the optimal conditions for the Suzuki coupling of an aryl bromide with 3-bromo-5-morpholinophenylboronic acid. This workflow is designed for a 24-well reaction block format but can be adapted for standard laboratory glassware.

Workflow Diagram

Workflow prep 1. Prepare Stock Solutions - Aryl Bromide in Solvent - Boronic Acid + Base in Solvent/Aq. Mix load 2. Load Catalysts - Add pre-weighed catalysts to  reaction vials under inert gas prep->load react 3. Initiate Reactions - Add stock solutions to vials - Seal and place on heated stir plate load->react monitor 4. Monitor Progress - Take aliquots at time points (e.g., 2h, 6h, 24h) - Analyze by TLC or LC-MS react->monitor monitor->react Continue Reaction quench 5. Quench & Work-up - Cool reactions - Add quench solution (e.g., water) - Add internal standard monitor->quench Reaction Complete analyze 6. Quantitative Analysis - Analyze final mixture by HPLC or GC - Calculate yield and purity quench->analyze compare 7. Compare Results - Tabulate data - Identify lead catalyst(s) analyze->compare

Caption: Experimental workflow for parallel screening of palladium catalysts.

Materials & Reagents
  • Aryl Halide: e.g., 4-Bromoanisole (as a model coupling partner)

  • Organoboron: 3-Bromo-5-morpholinophenylboronic acid

  • Palladium Precatalysts: Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Pd/C (5 wt%)

  • Ligands: SPhos, XPhos (if using Pd₂(dba)₃ or Pd(OAc)₂)

  • Base: K₃PO₄ (Potassium Phosphate) or K₂CO₃ (Potassium Carbonate)

  • Solvents: Toluene, Dioxane, THF, n-Butanol (degassed)

  • Internal Standard: e.g., Dodecane or Biphenyl for GC/HPLC analysis

  • Equipment: 24-well reaction block with stir bars, hot plate with stirring capability, inert atmosphere glovebox or Schlenk line, analytical equipment (TLC, GC-MS, HPLC).

Step-by-Step Methodology

1. Preparation (Inside an Inert Atmosphere Glovebox)

  • Catalyst Plate: In a 24-well reaction block, add the appropriate amount of each solid catalyst/ligand to individual vials. For a typical screening, aim for 1-2 mol% catalyst loading.

    • Rationale: Working under an inert atmosphere is critical as many Pd(0) species and phosphine ligands are sensitive to oxygen, which can deactivate the catalyst.[11]

  • Stock Solution A (Aryl Halide): Prepare a stock solution of the aryl halide (e.g., 4-bromoanisole, 1.0 mmol) in the chosen solvent (e.g., 10 mL of Toluene).

  • Stock Solution B (Boronic Acid & Base): In a separate vial, combine 3-bromo-5-morpholinophenylboronic acid (1.2 mmol, 1.2 equiv.) and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv.). Add the chosen solvent (e.g., 10 mL of Toluene/Water 4:1). Stir until dissolved or a fine slurry is formed.

    • Rationale: Using a slight excess of the boronic acid component can help drive the reaction to completion. The base is essential for activating the boronic acid for transmetalation.[7] A biphasic solvent system is common and can be effective.[12]

2. Reaction Execution

  • To each well containing the catalyst, add a defined volume of Stock Solution A followed by Stock Solution B using a pipette.

  • Securely seal the reaction block with a cap mat.

  • Place the sealed block on a preheated stir plate (a good starting temperature is 80-100 °C). Begin stirring at a consistent rate (e.g., 300-500 rpm).

    • Rationale: Consistent temperature and stirring are crucial for reproducibility in parallel screening. The chosen temperature is a common starting point for Suzuki couplings involving aryl bromides.

3. Reaction Monitoring & Analysis

  • Time Points: At set intervals (e.g., 1h, 4h, 16h), carefully take a small aliquot from each reaction vial.

  • Qualitative Analysis (TLC): Spot the aliquot on a TLC plate alongside standards of the starting materials to quickly gauge reaction conversion.[13]

  • Quenching: Once the reaction is deemed complete (or at the final time point), cool the block to room temperature. Unseal the vials and add a quench solution (e.g., 1 mL of water) and a solution of a known amount of an internal standard.

  • Quantitative Analysis (HPLC/GC): After quenching, dilute a sample of the organic layer and analyze by HPLC or GC to determine the precise yield of the product relative to the internal standard. This provides the most accurate data for comparison.[14]

Interpreting the Results: A Hypothetical Data Summary

The primary goal is to identify the catalyst system that provides the highest yield in the shortest time with the lowest catalyst loading.

Catalyst System (2 mol%)SolventBaseTemp (°C)Time (h)Yield (%) [a]Notes
Pd(PPh₃)₄TolueneK₂CO₃1001645Slow conversion, some starting material remains.
Pd₂(dba)₃ / SPhosTolueneK₃PO₄80492Rapid and clean conversion.
Pd(OAc)₂ / XPhosDioxaneK₃PO₄80495Excellent yield, slightly faster than SPhos system.
Herrmann's Catalystn-ButanolK₂CO₃100688Good performance from a stable palladacycle.
5% Pd/CToluene/H₂OK₃PO₄1001675Slower reaction, but catalyst is easily recoverable.

[a] Yields determined by GC analysis using an internal standard.

From this hypothetical data, the Pd(OAc)₂ / XPhos system would be identified as the lead candidate for this transformation, offering the highest yield in a short reaction time under relatively mild conditions. The Pd₂(dba)₃ / SPhos system is also an excellent choice. Further optimization could involve lowering the catalyst loading of these top performers or exploring different solvent/base combinations.

Conclusion

Benchmarking palladium catalysts is a systematic process of experimental design and data-driven decision-making. For a challenging substrate like 3-bromo-5-morpholinophenylboronic acid, modern catalysts based on bulky, electron-rich phosphine ligands often provide superior performance over classical or unsupported heterogeneous systems.[3] By employing a parallel screening workflow, researchers can efficiently identify an optimal catalytic system, accelerating the synthesis of complex target molecules. The detailed protocol and comparative framework provided in this guide serve as a robust starting point for scientists and professionals in drug development to tackle complex cross-coupling challenges with confidence and scientific rigor.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1578. [Link]

  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440. [Link]

  • Andrew G. Myers' Group. (n.d.). Pd/C and Other Heterogeneous Catalysts. [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical reviews, 106(7), 2651–2710. [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • Hein, J. E. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. [Link]

  • Ali, O. F., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions. Applied Sciences, 11(11), 4822. [Link]

  • Molnár, Á., & Papp, A. (2017). Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Catalysts, 7(3), 85. [Link]

  • Wang, G., et al. (2021). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society, 143(4), 2039–2051. [Link]

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A Comparative Guide to In-Situ Reaction Monitoring for 3-Bromo-5-morpholinophenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control and deep understanding of chemical reactions are paramount. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, is extensively utilized in the pharmaceutical industry for the construction of complex molecules.[1] The focus of this guide is the in-situ monitoring of Suzuki-Miyaura couplings involving 3-Bromo-5-morpholinophenylboronic acid, a key intermediate in the synthesis of various pharmaceutically active compounds. The morpholine moiety, a privileged structure in medicinal chemistry, can influence the electronic properties and reactivity of the boronic acid, making real-time reaction monitoring crucial for process optimization, impurity profiling, and ensuring consistent product quality.[2]

This guide provides an in-depth comparison of various in-situ reaction monitoring techniques, offering insights into their principles, practical applications, and the causality behind experimental choices for the coupling of 3-Bromo-5-morpholinophenylboronic acid.

The Imperative of In-Situ Monitoring in Pharmaceutical Development

Process Analytical Technology (PAT) has become an indispensable framework in the pharmaceutical industry for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPPs).[3] In-situ (in the reaction vessel) monitoring provides a continuous stream of data, enabling a dynamic understanding of reaction kinetics, the formation of transient intermediates, and the evolution of impurities. This real-time data is invaluable for:

  • Kinetic and Mechanistic Understanding: Elucidating reaction pathways and identifying rate-limiting steps.[4]

  • Process Optimization: Rapidly determining the impact of process parameters (e.g., temperature, catalyst loading, reagent addition rate) on reaction performance.

  • Impurity Profiling: Detecting and tracking the formation of byproducts in real-time, facilitating the development of strategies to minimize their formation.

  • Enhanced Safety: Monitoring for exothermic events or the accumulation of hazardous intermediates.

  • Consistent Product Quality: Ensuring batch-to-batch reproducibility by defining and maintaining optimal reaction trajectories.

In-Situ Monitoring Techniques: A Comparative Analysis

The selection of an appropriate in-situ monitoring technique depends on the specific chemistry, the information required, and practical considerations such as cost and ease of implementation. Here, we compare four powerful techniques for monitoring the Suzuki-Miyaura coupling of 3-Bromo-5-morpholinophenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy offers a wealth of structural information, allowing for the simultaneous and quantitative monitoring of multiple species in a reaction mixture without the need for calibration.[5] By tracking the disappearance of starting material signals and the appearance of product signals, precise kinetic profiles can be generated.[6]

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint for each molecule in the reaction mixture. For the coupling of 3-Bromo-5-morpholinophenylboronic acid, ¹H NMR is particularly useful for tracking the aromatic protons and the protons on the morpholine ring.

Advantages for this Application:

  • High Specificity: Provides detailed structural information, enabling unambiguous identification of reactants, intermediates, products, and byproducts.

  • Quantitative: The signal intensity is directly proportional to the concentration of the species, allowing for accurate kinetic analysis.[5]

  • Non-invasive: The measurement is performed directly in the NMR tube, without perturbing the reaction.

Disadvantages and Considerations:

  • Lower Sensitivity: Compared to other techniques, NMR requires relatively high concentrations of analytes.[7]

  • Cost and Complexity: High-field NMR spectrometers are expensive and require specialized expertise to operate.

  • Reaction Conditions: The reaction must be conducted within the confines of an NMR tube and probe, which may not always replicate large-scale process conditions. However, specialized flow-NMR setups can mitigate this.[8]

Illustrative Experimental Protocol for In-Situ ¹H NMR Monitoring:

  • Sample Preparation: In a standard 5 mm NMR tube, dissolve 3-Bromo-5-morpholinophenylboronic acid (1.0 equiv), the aryl halide coupling partner (1.1 equiv), and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., DMSO-d₆).

  • Initiation: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv) and base (e.g., K₂CO₃, 2.0 equiv) to the NMR tube.

  • Data Acquisition: Immediately place the NMR tube in the pre-heated spectrometer (e.g., 80 °C) and begin acquiring a time series of ¹H NMR spectra at regular intervals (e.g., every 5 minutes).[6]

  • Data Analysis: Integrate the characteristic signals of the starting materials and the product relative to the internal standard to generate concentration vs. time profiles.

Expected Data: A plot of the normalized integrals of key proton signals against time would reveal the consumption of the boronic acid and the formation of the coupled product.

Diagram: In-Situ NMR Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Reactants & Internal Standard in DMSO-d6 prep2 Add Catalyst & Base prep1->prep2 acq1 Insert NMR Tube into Pre-heated Spectrometer prep2->acq1 Start Reaction acq2 Acquire Time-Series ¹H NMR Spectra acq1->acq2 an1 Integrate Signals acq2->an1 an2 Generate Kinetic Profiles an1->an2

Caption: Workflow for in-situ NMR monitoring.

Raman Spectroscopy

Raman spectroscopy is a powerful, non-destructive technique that provides information about molecular vibrations. It is particularly well-suited for in-situ monitoring due to the use of fiber-optic probes that can be directly immersed in the reaction vessel.[9]

Principle: Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser). The frequency shifts in the scattered light correspond to the vibrational modes of the molecules, providing a characteristic spectrum.

Advantages for this Application:

  • In-situ and Real-time: Fiber-optic probes allow for direct monitoring in standard laboratory reactors.[10]

  • Minimal Interference from Solvents: Water and many organic solvents are weak Raman scatterers, resulting in clean spectra of the analytes.[11]

  • Sensitivity to C-C Bond Formation: The formation of the new aryl-aryl bond in the Suzuki coupling product often gives rise to a distinct Raman band.[12]

  • Solid and Liquid Phase Analysis: Can monitor both dissolved species and solid components (e.g., heterogeneous catalysts or precipitating products).[13]

Disadvantages and Considerations:

  • Fluorescence Interference: Some compounds can fluoresce when excited by the laser, which can overwhelm the Raman signal. Careful selection of the laser excitation wavelength can mitigate this.

  • Lower Intrinsic Signal: Raman scattering is an inherently weak phenomenon, which can limit sensitivity for low-concentration species.

  • Qualitative to Semi-Quantitative: While trends can be easily followed, achieving high quantitative accuracy often requires chemometric modeling.

Illustrative Experimental Protocol for In-Situ Raman Monitoring:

  • Setup: Insert a Raman fiber-optic probe into the reaction vessel containing the solvent and 3-Bromo-5-morpholinophenylboronic acid.

  • Background Spectrum: Acquire a background spectrum of the starting material solution.

  • Initiation: Add the aryl halide, palladium catalyst, and base to the reactor and begin stirring and heating.

  • Data Acquisition: Collect Raman spectra at regular intervals (e.g., every 1-2 minutes) throughout the course of the reaction.

  • Data Analysis: Monitor the decrease in the intensity of a characteristic Raman band of the boronic acid and the increase in the intensity of a unique band for the product to track the reaction progress.[14]

Expected Data: A 2D plot of Raman intensity versus wavenumber and time would show the evolution of the spectral features corresponding to the consumption of reactants and the formation of the product.

Diagram: Suzuki-Miyaura Coupling of 3-Bromo-5-morpholinophenylboronic acid

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products R1 3-Bromo-5-morpholinophenylboronic acid P1 Coupled Product R1->P1 R2 Ar-X (Aryl Halide) R2->P1 C1 Pd Catalyst C1->P1 C2 Base C2->P1 P2 Byproducts

Caption: General scheme of the Suzuki-Miyaura coupling.

Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy, particularly with Attenuated Total Reflectance (ATR) probes, is a widely used technique for real-time reaction monitoring. It provides information on the changes in functional groups throughout the reaction.[13]

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a plot of absorbance versus wavenumber, with peaks corresponding to specific functional groups.

Advantages for this Application:

  • Rich Information: Provides detailed information about the changes in functional groups, such as the disappearance of the B-O-H stretch of the boronic acid and the appearance of new aromatic C-H bending modes in the product.

  • High Sensitivity and Speed: Modern FTIR instruments can acquire spectra rapidly, allowing for the monitoring of fast reactions.[15]

  • Robust Probes: ATR probes are robust and can be inserted directly into the reaction mixture.[13]

Disadvantages and Considerations:

  • Solvent Interference: Many common organic solvents have strong IR absorbances that can obscure the signals of interest. Careful selection of the solvent and the spectral regions for analysis is crucial.

  • Water Interference: Water has a very strong and broad IR absorbance, making FTIR less suitable for aqueous reaction media.[11]

  • Limited to Liquid Phase: ATR-FTIR primarily probes the species in solution that are in close contact with the ATR crystal.[13]

Illustrative Experimental Protocol for In-Situ ATR-FTIR Monitoring:

  • Setup: Immerse an ATR-FTIR probe into the reaction vessel containing the solvent.

  • Background Spectrum: Collect a background spectrum of the solvent at the reaction temperature.

  • Initiation: Add the reactants, catalyst, and base to the vessel.

  • Data Acquisition: Record FTIR spectra continuously throughout the reaction.

  • Data Analysis: Monitor the changes in the absorbance of characteristic peaks for the reactants and products over time.

Expected Data: A 3D plot of absorbance versus wavenumber and time would illustrate the evolution of the infrared spectrum as the reaction progresses.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

While not a truly in-situ technique in the same way as spectroscopy, automated at-line or on-line UPLC-MS provides near real-time, highly detailed quantitative analysis of reaction mixtures.[16] An automated sampling system withdraws aliquots from the reactor, quenches the reaction, and injects the sample into the UPLC-MS system.[17]

Principle: UPLC separates the components of a mixture based on their differential interactions with a stationary phase. The separated components are then detected and identified by a mass spectrometer, which measures the mass-to-charge ratio of ionized molecules.

Advantages for this Application:

  • Exceptional Sensitivity and Selectivity: Can detect and quantify trace-level components, making it ideal for impurity profiling.

  • Unambiguous Identification: Mass spectrometry provides definitive molecular weight information for each component.

  • Broad Applicability: Can be applied to a wide range of reaction types and conditions.

Disadvantages and Considerations:

  • Not Truly In-Situ: There is a time delay between sampling and analysis, which may not be suitable for monitoring very fast reactions.

  • Complex Setup: Requires an automated sampling system interfaced with the UPLC-MS instrument.[18]

  • Potential for Sample Alteration: The sampling and quenching process could potentially alter the composition of the sample if not optimized correctly.

Illustrative Experimental Protocol for At-line UPLC-MS Monitoring:

  • Setup: Connect an automated sampling probe to the reaction vessel. The probe should be configured to withdraw a small aliquot, quench it (e.g., with a dilute acid), and dilute it.

  • Method Development: Develop a UPLC method that effectively separates the starting materials, product, and any known or potential impurities.

  • Initiation: Start the reaction in the vessel.

  • Automated Analysis: Program the autosampler to take samples at regular intervals, which are then automatically injected into the UPLC-MS system.[19]

  • Data Analysis: Integrate the peak areas from the UPLC chromatogram to determine the concentration of each species over time. The mass spectrometer confirms the identity of each peak.

Expected Data: A series of chromatograms showing the decrease in reactant peaks and the increase in the product peak over time. Mass spectra would confirm the identity of each component.

Comparative Summary of Techniques

FeatureIn-Situ NMRIn-Situ RamanIn-Situ FTIRAt-line UPLC-MS
Principle Nuclear Magnetic ResonanceVibrational Spectroscopy (Scattering)Vibrational Spectroscopy (Absorption)Chromatography & Mass Spectrometry
Information Structural, QuantitativeVibrational, Semi-quantitativeFunctional Groups, Semi-quantitativeSeparation, Quantitative, Structural
Sensitivity LowModerateModerateVery High
Selectivity Very HighHighHighVery High
Speed Minutes per spectrumSeconds to minutes per spectrumSeconds per spectrumMinutes per sample
Phase LiquidLiquid & SolidPrimarily LiquidLiquid
Aqueous Comp. GoodExcellentPoorExcellent
Cost HighModerate to HighModerateHigh
Ease of Use Requires ExpertiseModerateModerateRequires Expertise

Conclusion

The choice of an in-situ monitoring technique for the Suzuki-Miyaura coupling of 3-Bromo-5-morpholinophenylboronic acid is a multifaceted decision that depends on the specific goals of the study.

  • For detailed mechanistic investigations and precise kinetic measurements where high structural resolution is paramount, in-situ NMR is the gold standard.

  • For robust, real-time monitoring in a process environment, especially for heterogeneous reactions or when solvent interference is a concern, in-situ Raman spectroscopy is an excellent choice.

  • In-situ FTIR offers a cost-effective and rapid method for tracking the overall progress of the reaction by monitoring key functional group changes, provided a suitable solvent system is used.

  • When the primary objective is to identify and quantify trace impurities and achieve the highest level of sensitivity and selectivity, at-line UPLC-MS is the most powerful technique, despite not being truly in-situ.

By leveraging the strengths of these advanced analytical technologies, researchers and drug development professionals can gain unprecedented insights into their chemical processes, leading to the development of more robust, efficient, and safer synthetic routes for important pharmaceutical intermediates like those derived from 3-Bromo-5-morpholinophenylboronic acid.

References

  • Automated flow platforms for Suzuki−Miyaura reaction screening, optimization, and validation. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Reaction Monitoring & Kinetics. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 16, 2026, from [Link]

  • Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy. (2006). Figshare. [Link]

  • Develop In-Situ NMR Analysis for Reaction Monitoring. (2022). Patsnap Eureka. Retrieved January 16, 2026, from [Link]

  • von Harbou, E. (2018). Quantitative NMR methods for reaction and process monitoring. Kluedo. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2021). ProQuest. Retrieved January 16, 2026, from [Link]

  • Exploiting in-situ NMR to monitor the formation of a metal-organic framework. (2021). ChemRxiv. [Link]

  • NMR reaction monitoring in flow synthesis. (2017). Beilstein Journal of Organic Chemistry, 13, 334–346. [Link]

  • Real-time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy. (2006). Organic Letters, 8(20), 4589–4591. [Link]

  • In-situ formation of nanoparticles from a sulfur-ligated palladacycle: Catalytic performance in Suzuki-Miyaura and Sonogashira reactions. (2011). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Reaction Monitoring with Spectroscopy - Process FTIR. (n.d.). Clairet Scientific. Retrieved January 16, 2026, from [Link]

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. (2024). Chemistry – A European Journal. [Link]

  • Surface Enhanced Raman Spectroscopy Coupled with High Performance Liquid Chromatography for Real-time Monitoring of Suzuki Coupling Reaction. (2018). Acta Chimica Sinica, 76(7), 526-530. [Link]

  • Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy. (2006). CoLab.
  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]

  • In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society, 140(4), 1485–1493. [Link]

  • Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. (2014). RSC Advances, 4(67), 35238-35241. [Link]

  • Inline FTIR & Raman Spectroscopy to Improve Reaction Understanding. (2019, October 29). YouTube. Retrieved January 16, 2026, from [Link]

  • SUZUKI REACTION MONITORING. (n.d.). Advion. Retrieved January 16, 2026, from [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. (2018). Chemical Science, 9(24), 5434–5445. [Link]

  • Generic Automated Sample Preparation Including Online HPLC Analysis for Application within the Pharmaceutical Industry. (2012). American Pharmaceutical Review. Retrieved January 16, 2026, from [Link]

  • Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. (2017). Chemical Communications, 53(50), 6895-6898. [Link]

  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. (2022). The Journal of Organic Chemistry, 87(3), 1647–1657. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate. Retrieved January 16, 2026, from [Link]

  • HPLC Autosamplers: A Complete Guide. (2023, October 20). Chrom Tech, Inc. Retrieved January 16, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2018). Catalysts, 8(12), 616. [Link]

  • HPLC Autosamplers: Perspectives, Principles, and Practices. (2019, August 1). LCGC International. Retrieved January 16, 2026, from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Organic Chemistry Frontiers, 8(15), 4156-4166. [Link]

  • In Situ Monitoring of a Heterogeneous Palladium-Based Polyketone Catalyst. (2000). Angewandte Chemie International Edition, 39(10), 1848-1851. [Link]<1848::AID-ANIE1848>3.0.CO;2-8

  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. (2002). Journal of the American Chemical Society, 124(48), 14292–14293. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). Journal of the American Chemical Society, 126(45), 14718–14719. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2020). Organics, 1(1), 26-48. [Link]

  • FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. (2010). Spectroscopy. Retrieved January 16, 2026, from [Link]

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  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2009). ResearchGate. Retrieved January 16, 2026, from [Link]

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  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2008). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Current developments in LC-MS for pharmaceutical analysis. (2017). Analyst, 142(18), 3279-3301. [Link]

  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. (2022). Molecules, 27(15), 4976. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews, 40(2), 709-752. [Link]

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The Unambiguous Arbitrator: A Comparative Guide to X-ray Crystallography for the Structural Confirmation of 3-Bromo-5-morpholinophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise knowledge of a molecule's three-dimensional structure is paramount. In the synthesis of novel chemical entities, such as the promising 3-Bromo-5-morpholinophenylboronic acid derivatives, absolute structural confirmation is not just a matter of academic rigor but a cornerstone of intellectual property, reproducibility, and, ultimately, therapeutic efficacy. This guide provides an in-depth exploration of X-ray crystallography as the gold standard for unambiguous structure determination and objectively compares its performance with other widely used analytical techniques.

Introduction: The Imperative of Structural Certainty

3-Bromo-5-morpholinophenylboronic acid and its analogs are a class of compounds with significant potential in medicinal chemistry and materials science. The presence of a boronic acid moiety, a bromine atom, and a morpholine group on a central phenyl ring creates a molecule with specific electronic and steric properties that can be fine-tuned for various applications. However, the synthesis of such multi-substituted aromatic compounds can sometimes lead to isomeric impurities or unexpected rearrangements. Therefore, irrefutable confirmation of the intended molecular structure is a critical step in any research and development workflow.

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide valuable insights into the connectivity and mass of a molecule, X-ray crystallography stands alone in its ability to deliver a precise and unequivocal three-dimensional atomic arrangement in the solid state. This guide will delve into the practical application of X-ray crystallography for this class of compounds, provide a detailed experimental workflow, and present a comparative analysis against NMR and MS, supported by experimental and predicted data.

X-ray Crystallography: The Definitive Answer

X-ray crystallography is an analytical technique where the diffraction pattern of X-rays passing through a single crystal of a substance is used to determine the precise arrangement of atoms within that crystal.[1] For small organic molecules like 3-Bromo-5-morpholinophenylboronic acid derivatives, this method provides the ultimate proof of structure, revealing bond lengths, bond angles, and stereochemistry with unparalleled accuracy.

The Crystallization Challenge: A Prerequisite for Diffraction

The primary hurdle in X-ray crystallography is obtaining a single crystal of suitable size and quality.[2] Boronic acids, in particular, can be challenging to crystallize due to their propensity to form amorphous solids or microcrystalline powders. However, with careful selection of solvents and techniques, high-quality crystals can be grown.

Experimental Protocol: From Powder to Picture

The journey from a synthesized powder to a fully resolved crystal structure involves several key steps. The following protocol outlines a typical workflow for obtaining the crystal structure of a 3-Bromo-5-morpholinophenylboronic acid derivative.

Step 1: Purification of the Compound

  • Rationale: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Procedure: The crude 3-Bromo-5-morpholinophenylboronic acid derivative should be purified to >98% purity, as determined by HPLC and ¹H NMR. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often an effective purification method.[3]

Step 2: Crystal Growth

  • Rationale: The goal is to create a supersaturated solution from which the compound will slowly precipitate as well-ordered crystals.

  • Methods:

    • Slow Evaporation: A near-saturated solution of the compound in a suitable solvent (e.g., methanol, acetone) is left in a loosely covered vial, allowing the solvent to evaporate slowly over several days.[2]

    • Solvent Diffusion: A solution of the compound in a "good" solvent is placed in a small vial, which is then placed in a larger sealed jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[4] A common combination is chloroform (good solvent) and hexane (anti-solvent).

    • Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to room temperature or below.

Step 3: Crystal Mounting and Data Collection

  • Rationale: A single, well-formed crystal is selected and mounted on a goniometer head for X-ray diffraction analysis.

  • Procedure:

    • A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

    • The crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage.

    • The mounted crystal is placed on a diffractometer, and a beam of monochromatic X-rays is directed at it.

    • The crystal is rotated, and the diffraction pattern (a series of spots) is recorded on a detector.[1]

Step 4: Structure Solution and Refinement

  • Rationale: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell, from which the atomic positions can be determined.

  • Procedure:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.

    • The model is refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles.

Expected Crystal Structure of 3-Bromo-5-morpholinophenylboronic Acid

While a specific crystal structure for 3-Bromo-5-morpholinophenylboronic acid is not publicly available, based on the known crystal structures of numerous other arylboronic acids, a dimeric structure formed through hydrogen bonding between the boronic acid groups is highly anticipated.[5][6] A hypothetical representation of this dimeric packing is shown below.

Caption: Hypothetical hydrogen-bonded dimer of 3-Bromo-5-morpholinophenylboronic acid.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the definitive structure, NMR and MS are indispensable tools for routine characterization and reaction monitoring. This section compares the information obtained from each technique for a 3-Bromo-5-morpholinophenylboronic acid derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C).[7]

  • ¹H NMR: Provides information on the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. For 3-Bromo-5-morpholinophenylboronic acid, the aromatic region would show distinct signals for the three protons on the phenyl ring, and the aliphatic region would show signals for the morpholine protons. The boronic acid protons often appear as a broad singlet.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule. The carbon attached to the boron atom typically has a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Bromo-5-morpholinophenylboronic acid

¹H NMR Predicted Chemical Shift (ppm)Multiplicity
Aromatic-H7.2 - 7.8m
Morpholine-H (O-CH₂)~3.8t
Morpholine-H (N-CH₂)~3.2t
B(OH)₂8.0 - 8.5br s
¹³C NMR Predicted Chemical Shift (ppm)
Aromatic C-B~135
Aromatic C-Br~122
Aromatic C-N~150
Aromatic C-H115 - 130
Morpholine C-O~66
Morpholine C-N~48

Data predicted based on known values for 3-bromophenylboronic acid and substituent effects.[8][9]

Limitations of NMR: While NMR is excellent for determining the connectivity of a molecule, it does not directly provide information on the three-dimensional arrangement of atoms in space (bond lengths and angles). For complex molecules with multiple stereocenters or atropisomerism, NMR data can be ambiguous.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions and is a powerful tool for determining the molecular weight of a compound and deducing its elemental composition.[10]

  • Electron Ionization (EI-MS): This hard ionization technique often leads to extensive fragmentation, which can provide structural information. For 3-Bromo-5-morpholinophenylboronic acid, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[11]

  • Electrospray Ionization (ESI-MS): This soft ionization technique is less likely to cause fragmentation and is useful for confirming the molecular weight. Arylboronic acids can sometimes form adducts or dehydrate to form boroxines under ESI conditions, which can complicate the spectrum.[5]

Table 2: Expected Mass Spectrometry Data for 3-Bromo-5-morpholinophenylboronic acid (C₁₀H₁₃BBrNO₃)

Ionization TechniqueExpected m/zInterpretation
ESI-MS (Positive Mode)286.0/288.0[M+H]⁺ with characteristic 1:1 bromine isotopic pattern
ESI-MS (Negative Mode)284.0/286.0[M-H]⁻ with characteristic 1:1 bromine isotopic pattern
EI-MS285/287Molecular ion (M⁺) with characteristic 1:1 bromine isotopic pattern
Various fragmentsLoss of H₂O, morpholine, Br, etc.

Limitations of MS: Mass spectrometry provides the molecular formula but does not give information about the connectivity or stereochemistry of the atoms. Isomeric compounds will have the same molecular weight and often similar fragmentation patterns, making unambiguous identification impossible with MS alone.

The Synergy of Techniques: A Holistic Approach

The most robust approach to structure confirmation involves the complementary use of all three techniques.

G cluster_0 Workflow for Structure Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR & MS Analysis NMR & MS Analysis Purification->NMR & MS Analysis Pure Compound Hypothesized Structure Hypothesized Structure NMR & MS Analysis->Hypothesized Structure Crystallization Crystallization Hypothesized Structure->Crystallization X-ray Diffraction X-ray Diffraction Crystallization->X-ray Diffraction Unambiguous Structure Unambiguous Structure X-ray Diffraction->Unambiguous Structure Final Confirmation Final Confirmation Unambiguous Structure->Final Confirmation

Caption: Workflow for unambiguous structure confirmation.

Conclusion: The Indisputable Verdict of X-ray Crystallography

For the definitive structural confirmation of 3-Bromo-5-morpholinophenylboronic acid derivatives, X-ray crystallography is the undisputed arbitrator. While NMR and MS are essential for initial characterization, reaction monitoring, and purity assessment, they cannot provide the absolute three-dimensional structural information that is often crucial for understanding biological activity, material properties, and securing intellectual property. The investment in time and effort to obtain a single crystal and perform an X-ray diffraction experiment is repaid with the certainty of an unambiguous and detailed molecular structure. For researchers and developers in the pharmaceutical and chemical industries, this level of certainty is not a luxury but a necessity.

References

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A Senior Application Scientist's Guide to Kinetic Studies of Suzuki-Miyaura Reactions Involving 3-Bromo-5-morpholinophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals.[1][2][3] The reaction's tolerance for a wide array of functional groups, coupled with the use of generally stable and less toxic organoboron reagents, makes it a preferred method for carbon-carbon bond formation.[2][3][4] This guide provides an in-depth analysis of the kinetic studies of Suzuki-Miyaura reactions, with a specific focus on a pharmaceutically relevant building block: 3-Bromo-5-morpholinophenylboronic acid.

Understanding the kinetics of this transformation is not merely an academic exercise. For process chemists and drug developers, a thorough kinetic analysis is paramount for optimizing reaction conditions, minimizing catalyst loading, reducing reaction times, and ensuring consistent yields and purity on a large scale.[5] This guide will provide a detailed experimental protocol for conducting such a study, compare its expected performance with alternative cross-coupling methodologies, and explain the fundamental principles that govern the selection of each experimental parameter.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[1][2] A comprehensive understanding of this cycle is crucial for interpreting kinetic data. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : A low-valent palladium(0) complex reacts with the aryl halide (in this case, an aryl bromide coupled with our boronic acid-containing substrate), inserting itself into the carbon-bromine bond. This step forms a palladium(II) intermediate and is often the rate-determining step of the entire cycle, particularly with less reactive aryl chlorides or bromides.[1][2][4][6] The electronic properties and steric bulk of the phosphine ligands on the palladium catalyst play a critical role here; electron-rich and bulky ligands generally accelerate this step.[6][7][8]

  • Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium(II) center. For this to occur, the boronic acid must be activated by a base.[2] The base reacts with the boronic acid to form a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻), which then readily transfers its aryl group to the palladium complex.[9][10][11] The choice and concentration of the base can significantly influence the reaction rate and can even alter the rate-determining step.[5][10]

  • Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][6] This step is typically fast and irreversible.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OA_Intermediate Ar-Pd(II)L₂(X) Pd0->OA_Intermediate Oxidative Addition (Ar-X) TM_Intermediate Ar-Pd(II)L₂(Ar') OA_Intermediate->TM_Intermediate Transmetalation (Ar'-B(OH)₂) + Base TM_Intermediate->Pd0 Reductive Elimination (Ar-Ar') Product Biaryl Product (Ar-Ar') TM_Intermediate->Product ArX Aryl Halide (Ar-X) ArX->OA_Intermediate ArBOH2 Boronic Acid (Ar'-B(OH)₂) ArBOH2->TM_Intermediate

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Kinetic Analysis of the Coupling of 3-Bromo-5-morpholinophenylboronic acid with an Aryl Halide

This protocol outlines a robust method for determining the reaction order of each component, identifying the rate law, and calculating the activation energy for the Suzuki-Miyaura coupling of 3-Bromo-5-morpholinophenylboronic acid with a model aryl halide, such as 4-bromoanisole.

Causality Behind Experimental Choices:
  • Catalyst System (Pd(OAc)₂ and SPhos): We select Palladium(II) acetate (Pd(OAc)₂) as a precatalyst because it is stable in air and is readily reduced in situ to the active Pd(0) species.[1] We pair it with SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a bulky and electron-rich biarylmonophosphine ligand.[7] This class of ligand is known to promote the often rate-limiting oxidative addition step and stabilize the catalytically active monoligated palladium species.[7]

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in activating the boronic acid for transmetalation without promoting significant side reactions, such as protodeboronation.[7] Its solubility in aqueous/organic solvent mixtures is also advantageous.

  • Solvent (Toluene/Water): A biphasic solvent system like toluene and water is often employed.[12] Toluene solubilizes the organic reactants and catalyst, while the aqueous phase contains the base and facilitates the formation of the active borate species.

  • Internal Standard: An internal standard (e.g., naphthalene or dodecane) that is unreactive under the reaction conditions is crucial for accurate quantification by HPLC or GC. It corrects for variations in sample volume and injection.

  • Monitoring Technique (HPLC): High-Performance Liquid Chromatography (HPLC) is the chosen analytical method. It allows for the simultaneous monitoring of the disappearance of starting materials and the appearance of the product, providing a complete kinetic profile.[13][14][15] Samples are quenched at specific time points to halt the reaction before analysis.

Step-by-Step Protocol:
  • Stock Solution Preparation:

    • Prepare individual stock solutions of 3-Bromo-5-morpholinophenylboronic acid, 4-bromoanisole, Pd(OAc)₂, SPhos, and the internal standard (e.g., dodecane) in toluene.

    • Prepare an aqueous stock solution of K₃PO₄.

  • Reaction Setup (for determining the order of one reactant):

    • To a series of oven-dried reaction vials equipped with stir bars, add the calculated volumes of the stock solutions to achieve the desired initial concentrations. Keep the concentrations of all other reactants constant while varying the concentration of the reactant of interest across the vials.

    • Degas the reaction mixtures by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. This is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

    • Initiate the reactions by adding the catalyst solution (a pre-mixed solution of Pd(OAc)₂ and SPhos) and placing the vials in a pre-heated oil bath or heating block set to the desired temperature (e.g., 80 °C).

  • Sample Collection and Quenching:

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction vial.

    • Immediately quench the aliquot in a separate vial containing a quenching solution (e.g., a mixture of ethyl acetate and water). This dilutes the reaction and separates the catalyst, effectively stopping the reaction.

  • Sample Analysis (HPLC):

    • Vortex the quenched samples to ensure proper extraction of the analytes into the organic layer.

    • Analyze the organic layer by HPLC equipped with a suitable column (e.g., C18) and a UV detector.

    • Develop an HPLC method that provides good separation of all reactants, the product, and the internal standard.

    • Generate calibration curves for each analyte against the internal standard to ensure accurate quantification.

  • Data Analysis:

    • Plot the concentration of the product versus time for each reaction.

    • Determine the initial reaction rate for each experiment from the initial slope of the concentration-time curve.

    • To determine the reaction order with respect to a specific reactant, plot log(initial rate) versus log([Reactant]). The slope of this line will be the order of the reaction for that component.

    • Repeat the entire process for each reactant (aryl halide, boronic acid, catalyst, base) to determine the overall rate law.

Figure 2: Experimental workflow for the kinetic analysis of the Suzuki-Miyaura reaction.

Performance Comparison with Alternative C-C Coupling Reactions

While the Suzuki-Miyaura reaction is highly versatile, other cross-coupling reactions are available for C-C bond formation.[16] The choice of reaction often depends on substrate scope, functional group tolerance, and the availability and toxicity of reagents. A kinetic comparison helps in selecting the most efficient process.

ReactionTypical NucleophileKey AdvantagesPotential Kinetic Bottlenecks / Disadvantages
Suzuki-Miyaura Organoboron compoundsLow toxicity of boron reagents; high functional group tolerance; stable reagents.[3][4]Often requires a base for activation; potential for protodeboronation side reactions. Transmetalation can be slow.[1]
Stille Coupling Organotin compoundsTolerant of a wide range of functional groups; often proceeds under neutral conditions.High toxicity of organotin reagents and byproducts, which is a major drawback. Transmetalation is often rate-limiting.[4]
Heck Coupling AlkenesAtom-economical (no organometallic reagent needed); good for vinylation of aryl halides.[16][17]Often requires higher temperatures; regioselectivity can be an issue with certain substrates.
Negishi Coupling Organozinc compoundsHighly reactive nucleophiles, allowing for coupling of challenging substrates at lower temperatures.Organozinc reagents are highly sensitive to air and moisture, requiring stringent inert atmosphere techniques.[4]
Buchwald-Hartwig Amines, Alcohols (for C-N/C-O)While primarily for C-N/C-O bonds, related systems enable C-C coupling.Not the primary choice for C-C bond formation compared to the others listed.[18]

Comparative Kinetic Insights:

For a substrate like 3-Bromo-5-morpholinophenylboronic acid, the Suzuki-Miyaura reaction is generally an excellent choice due to the stability of the boronic acid and the morpholino group's tolerance. Kinetically, the reaction rate will be highly dependent on the chosen palladium catalyst and ligand system.[19][20] In comparison:

  • A Stille coupling with an analogous stannane would likely exhibit slower kinetics due to the often slower transmetalation step from tin to palladium.[21] The severe toxicity of tin reagents makes this a much less attractive option in a drug development context.

  • A Negishi coupling using the corresponding organozinc reagent might proceed faster and at lower temperatures due to the high reactivity of organozinc compounds. However, the operational complexity and sensitivity of preparing and handling the organozinc reagent would be a significant practical disadvantage.

Ultimately, the kinetic performance of the Suzuki-Miyaura reaction, combined with its operational simplicity and the low toxicity of its reagents, solidifies its position as a superior method for synthesizing biaryl compounds derived from building blocks like 3-Bromo-5-morpholinophenylboronic acid.

References

  • DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction.
  • (n.d.). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies.
  • Benchchem. (n.d.). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
  • (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • ResearchGate. (2025, August 6). Role of a base in Suzuki-Miyaura reaction | Request PDF.
  • (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • PubMed. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF.
  • The University of Texas at Austin. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ACS Publications. (n.d.). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Organic Process Research & Development.
  • Journal of the American Chemical Society. (2020, February 7). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts.
  • ResearchGate. (2025, August 6). ChemInform Abstract: Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using the Morpholine—NiCl2 Catalyst System. | Request PDF.
  • NIH. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
  • MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
  • ACS Publications. (2025, February 18). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements.
  • Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
  • ResearchGate. (2025, August 6). C-C bond formation: Rethinking cross-coupling.
  • NIH. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation.
  • MDPI. (n.d.). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib.
  • Benchchem. (n.d.). A Comparative Guide to the Kinetic Analysis of Cross-Coupling Reactions: A Focus on Butyl Vinyl Telluride.
  • MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds.
  • The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • ResearchGate. (n.d.). Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods | Request PDF.
  • Taylor & Francis eBooks. (n.d.). Kinetic Analysis of Enzymatic Reactions Using High-Performance Liquid Chromatography.
  • ResearchGate. (n.d.). Reaction kinetics of a water-soluble palladium–β-cyclodextrin catalyst for a Suzuki–Miyaura cross-coupling in continuous flow | Request PDF.
  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
  • ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various....
  • ACS Publications. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction | The Journal of Organic Chemistry.
  • Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • MDPI. (n.d.). Special Issue : Catalysts for Suzuki–Miyaura Coupling Reaction.
  • PubMed. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
  • (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction.
  • MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.
  • NIH. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC.
  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Bromo-5-morpholinophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized reagents like 3-Bromo-5-morpholinophenylboronic acid necessitates a disposal plan that is not only compliant with regulations but also grounded in a deep understanding of the compound's chemical nature. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, moving beyond mere instruction to explain the critical reasoning behind each procedural choice.

Hazard Identification and Essential Safety Precautions

Before any disposal protocol is initiated, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for 3-Bromo-5-morpholinophenylboronic acid is not always readily available, the hazards can be inferred from its structural components: a brominated aromatic ring and a boronic acid moiety. This information dictates the minimum level of caution required. Based on analogous compounds like 3-Bromophenylboronic acid, it should be handled as a substance that can cause skin, eye, and respiratory irritation.[1]

Core Safety Directives:

  • Personal Protective Equipment (PPE): All handling and disposal activities must be conducted while wearing appropriate PPE, including chemical-resistant nitrile gloves, chemical splash goggles, and a fully buttoned lab coat.[2][3]

  • Ventilation: All procedures, from initial handling to waste collection, must be performed within a certified chemical fume hood to prevent the inhalation of any potential dusts or aerosols.[4][5]

  • Spill Management: In the event of a spill, the area should be secured. Small spills can be absorbed with an inert material like vermiculite or sand, collected into a sealed container, and disposed of as hazardous waste.[6][7]

Hazard CategoryAnticipated Classification & PrecautionSource
Skin Corrosion/Irritation Category 2: Causes skin irritation. Avoid direct contact.[1]
Eye Damage/Irritation Category 2: Causes serious eye irritation. Always wear safety goggles.[1]
Respiratory Irritation Category 3: May cause respiratory irritation. Handle only in a fume hood.[1][8]
Acute Toxicity Category 4 (Assumed): May be harmful if swallowed, inhaled, or in contact with skin.[8]
Environmental Hazard Halogenated organic compounds require controlled disposal to prevent environmental release.[3][6]

Waste Classification: A Critical Step for Compliance

Proper chemical waste disposal begins with correct classification and segregation. Due to the presence of a bromine atom, 3-Bromo-5-morpholinophenylboronic acid must be classified as halogenated organic waste .[3][6][9]

The Causality Behind Segregation: Mixing halogenated waste with non-halogenated streams is a frequent and costly error in laboratory settings. Halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[6] Co-mingling complicates this process, increases disposal costs, and can lead to dangerous, uncontrolled reactions if mixed with incompatible chemicals.[9]

Golden Rule of Segregation:

  • NEVER mix halogenated waste with non-halogenated organic waste.

  • NEVER mix this waste with strong acids, bases, or oxidizing agents.[10]

  • ALWAYS use a designated and clearly labeled container for halogenated waste.

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled safely from the point of generation to its final collection by environmental health and safety (EHS) professionals.

3.1. Waste Collection and Container Management

  • Select the Right Container: Use a clean, dry, and chemically compatible waste container, typically made of high-density polyethylene (HDPE) or glass. The container must have a secure, leak-proof screw cap.[10]

  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label. Fill in all required information as dictated by your institution's EHS department and regulatory bodies like the EPA. This includes the full chemical name ("3-Bromo-5-morpholinophenylboronic acid"), the date, and the point of generation.[4][6]

  • Waste Transfer: Carefully transfer the waste into the container, using a funnel to prevent spills. This includes any residual solid, solutions containing the compound, and contaminated materials like weighing paper.

  • Secure Closure: Keep the container securely closed at all times except when actively adding waste. This minimizes the release of vapors and prevents spills.[9][11]

3.2. Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel.[6][11]

  • Secondary Containment: The SAA must have secondary containment, such as a spill tray, capable of holding the entire volume of the largest container to prevent the spread of material in case of a leak.[6]

  • Log Keeping: Maintain a log of the waste added to the container. This documentation is crucial for regulatory compliance and ensures a clear record for the disposal contractor.[11]

3.3. Arranging for Final Disposal

  • Contact EHS: Once the waste container is full or has been in storage for the maximum time allowed by your institution (often 90-180 days), contact your EHS department or designated hazardous waste coordinator.

  • Professional Collection: Do not attempt to dispose of the chemical yourself. Final disposal must be handled by a licensed hazardous waste contractor who will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12][13] The most common and appropriate final disposal method for this type of waste is high-temperature incineration.[6][7]

Decontamination of Empty Containers

Empty containers that once held 3-Bromo-5-morpholinophenylboronic acid must be decontaminated before they can be disposed of as regular lab waste or recycled.

  • Initial Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect First Rinseate: Crucially, the first rinseate is considered hazardous waste. [4] It must be collected and added to your designated halogenated organic waste container.

  • Subsequent Rinses: The second and third rinseates can typically be disposed of according to your institution's policy for non-hazardous chemical waste, but always confirm with your EHS department.

  • Final Steps: Allow the container to air dry completely in a fume hood. Deface or remove the original label. The clean, dry container can then be disposed of in the appropriate regular laboratory waste stream (e.g., glassware box).[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of 3-Bromo-5-morpholinophenylboronic acid waste in a laboratory setting.

G Disposal Workflow for 3-Bromo-5-morpholinophenylboronic Acid start Waste Generated (Solid, Solution, or Contaminated Material) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) Work in Fume Hood start->ppe container Step 2: Use Designated 'Halogenated Organic Waste' Container ppe->container labeling Step 3: Ensure Container is Properly Labeled (Chemical Name, Date, Hazard) container->labeling spill_check Spill Occurred? labeling->spill_check spill_protocol Follow Spill Management Protocol (Absorb, Collect, Decontaminate) spill_check->spill_protocol Yes transfer Step 4: Transfer Waste to Container spill_check->transfer No spill_protocol->transfer store Step 5: Store Sealed Container in Secondary Containment (SAA) transfer->store full_check Container Full or Storage Time Limit Reached? store->full_check full_check->store No contact_ehs Step 6: Contact EHS for Waste Pickup full_check->contact_ehs Yes end Waste Transferred to Licensed Disposal Contractor contact_ehs->end

Caption: Decision workflow for handling and disposing of 3-Bromo-5-morpholinophenylboronic acid waste.

References

  • Zhongbo (Shandong) Chemical Technology Co., Ltd. (2026, January 6). How to Dispose of Boric Acid Safely?
  • Lab Alley. How To Safely Dispose of Boric Acid.
  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • BenchChem. Essential Procedures for the Proper Disposal of ARI-3531.
  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • Occupational Safety and Health Administration. Hazardous Waste - Overview.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 3-Bromoquinoline.
  • Sigma-Aldrich. (2014, June 29). Safety Data Sheet: 5-Bromo-5-nitro-1,3-dioxane.
  • BenchChem. Essential Procedures for the Safe Disposal of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 3-Bromophenylboronic acid.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • BenchChem. Proper Disposal of 3-Bromo-3-methylpentane: A Guide for Laboratory Professionals.
  • BenchChem. Technical Support Center: Safe Disposal of 1-Bromo-3-butoxy-5-nitrobenzene Waste.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-5-morpholinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply ingrained safety culture. Handling specialized reagents like 3-Bromo-5-morpholinophenylboronic acid requires more than just following a checklist; it necessitates a comprehensive understanding of the potential hazards and the rationale behind each protective measure. This guide provides essential, field-proven safety and logistical information, moving beyond mere compliance to foster a truly safe and efficient laboratory environment.

The Foundation: A Rigorous Hazard Assessment

Before any personal protective equipment (PPE) is selected, a thorough hazard assessment must be conducted.[1][2] While a specific Safety Data Sheet (SDS) for 3-Bromo-5-morpholinophenylboronic acid may not always be readily available, a review of analogous boronic acid compounds provides a consistent and reliable hazard profile.[3] This class of compounds is consistently identified as hazardous, requiring stringent controls.

Representative Hazard Profile for Arylboronic Acids:

  • Skin Irritation (H315): Causes skin irritation upon contact.[3][4]

  • Serious Eye Irritation (H319): Poses a significant risk of serious eye irritation or damage.[3][4][5]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[3][4]

  • Acute Oral Toxicity (H302): May be harmful if swallowed.[3][6]

This assessment is the cornerstone of our safety protocol. The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact. Therefore, our PPE strategy must create effective barriers against these specific risks.

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between you and a potential hazard. The primary method for protection should always be the implementation of robust engineering controls.[7] For a fine chemical powder like 3-Bromo-5-morpholinophenylboronic acid, all handling must be conducted within a certified chemical fume hood.[8] A fume hood provides critical exhaust ventilation, capturing airborne particles at the source and preventing them from entering the laboratory environment and your breathing zone.[8][9]

Core Protective Equipment: A Multi-Layered Barrier

Based on the hazard assessment, a specific combination of PPE is mandatory. Each component serves a distinct purpose, and their combined use creates a comprehensive protective system.

Eye and Face Protection

Given the high risk of serious eye irritation, eye protection is non-negotiable.

  • Safety Goggles: Chemical splash goggles that form a seal around the eyes are required.[4][6][10] They must comply with ANSI Z87.1 standards.[11] Standard safety glasses with side shields do not offer sufficient protection against fine powders or potential splashes.[11]

  • Face Shield: When handling larger quantities (e.g., >10 grams) or when there is an elevated risk of splashing, a face shield must be worn in addition to safety goggles.[11][12] This provides a secondary layer of protection for the entire face.

Hand Protection

To prevent skin irritation, appropriate gloves are essential.

  • Chemical-Resistant Gloves: Disposable nitrile gloves are the standard for incidental contact.[8][11] They provide a reliable barrier but should be removed and replaced immediately if contamination is suspected. For prolonged handling or when preparing solutions, consider wearing a double layer of nitrile gloves.

  • Glove Inspection: Always inspect gloves for tears or pinholes before use. After handling the chemical, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

Body Protection
  • Laboratory Coat: A flame-resistant lab coat with a fully fastened front is required to protect against incidental contact with skin and to prevent contamination of personal clothing.[8]

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills and physical hazards.[11]

The following table summarizes the essential PPE and the rationale for its use.

PPE ComponentStandardRationale for Use
Primary Engineering Control Certified Chemical Fume HoodPrevents inhalation of hazardous dust by containing it at the source.[8]
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against serious eye irritation from airborne powder and splashes.[4][11]
Hand Protection Nitrile Gloves (ASTM F739)Prevents skin irritation by providing a chemical-resistant barrier.[7]
Body Protection Flame-Resistant Lab CoatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved Respirator (if needed)Required if engineering controls fail or during a large spill cleanup.[10][13]

Procedural Workflow for Safe Handling

A disciplined, step-by-step approach ensures that safety protocols are consistently applied. The following workflow diagram and protocol detail the critical stages of handling 3-Bromo-5-morpholinophenylboronic acid.

PPE_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (Inside Fume Hood) cluster_cleanup Phase 3: Post-Handling & Disposal A Conduct Hazard Assessment (Review SDS for Analogs) B Verify Fume Hood Certification (Check Airflow) A->B C Assemble & Inspect PPE (Goggles, Gloves, Lab Coat) B->C D Don All Required PPE C->D E Handle Reagent (Weighing, Transfer) D->E F Securely Close Container E->F G Clean Work Area & Equipment F->G H Segregate Waste (Solid & Liquid) G->H I Label Hazardous Waste Container H->I J Properly Doff PPE I->J K Wash Hands Thoroughly J->K

Caption: Workflow for PPE Selection and Safe Chemical Handling.

Step-by-Step Handling Protocol
  • Preparation:

    • Confirm that the chemical fume hood is operational and the airflow is adequate.[8]

    • Assemble all necessary PPE: chemical splash goggles, nitrile gloves, and a lab coat.

    • Designate a specific area within the fume hood for handling the compound to contain any potential spills.

  • Handling the Compound:

    • Don all required PPE before opening the container.

    • Perform all manipulations, including weighing and transferring the solid, deep within the fume hood to minimize the escape of dust.

    • Use a spatula or scoop for transfers. Avoid pouring the powder directly, as this can generate dust.[14]

    • Keep the container tightly sealed when not in use.[14]

  • Post-Handling:

    • After handling, decontaminate any equipment used (spatulas, weigh boats) within the fume hood.

    • Wipe down the work surface inside the fume hood with an appropriate solvent.

    • Properly doff PPE, removing gloves last using a safe technique.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Spill and Disposal Management

Spill Response

In the event of a spill contained within the fume hood:

  • Alert others in the laboratory.

  • Wearing your full PPE, gently cover the spill with an absorbent material to prevent further aerosolization.

  • Carefully sweep or scoop the material into a designated hazardous waste container.[15]

  • Decontaminate the area of the spill.

For spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[16]

Waste Disposal Plan

All materials contaminated with 3-Bromo-5-morpholinophenylboronic acid, including excess reagent, contaminated gloves, and cleaning materials, must be treated as hazardous waste.

  • Collection: Collect all solid waste in a clearly labeled, sealed container designated for hazardous chemical waste.[3][17]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[17][18] All waste must be disposed of through your institution's certified hazardous waste management program, which ensures compliance with EPA and local regulations.[18]

By adhering to this comprehensive guide, you build a framework of safety that protects not only yourself but also your colleagues and the integrity of your research. Trust in these protocols is built upon the scientific validation of each step, ensuring a secure and productive laboratory environment.

References

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